4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
Description
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Properties
IUPAC Name |
4-pyridin-2-ylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;/h1-3,6,11,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDQCXRMMHQBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This tertiary alcohol, featuring a piperidine ring substituted with both a hydroxyl group and a pyridin-2-yl moiety at the 4-position, is a valuable heterocyclic building block in medicinal chemistry. Due to a scarcity of publicly available data for the hydrochloride salt, this guide synthesizes information on the free base, 4-(Pyridin-2-yl)piperidin-4-ol, with established principles of organic and medicinal chemistry, and draws reasoned comparisons with closely related analogs. We present a detailed analysis of its structural features, predicted physicochemical properties, a robust protocol for its multi-step synthesis and characterization, and a discussion of its significance as a scaffold in the development of novel therapeutics, particularly for neurological disorders.
Introduction and Molecular Overview
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. The introduction of a hydroxyl group and an aromatic system, such as a pyridine ring, at a geminal position creates a chiral center and introduces key hydrogen bonding and aromatic interaction capabilities.
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a member of this important class of compounds. The presence of the basic piperidine nitrogen and the pyridine nitrogen allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and crystallinity, properties that are highly desirable for pharmaceutical development.
Core Structure Analysis:
-
Piperidine Ring: A saturated six-membered heterocycle providing a non-planar, flexible backbone.
-
Tertiary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and target binding.
-
Pyridin-2-yl Group: An aromatic, electron-deficient ring that can engage in π-stacking, hydrogen bonding (via the nitrogen atom), and dipole-dipole interactions. Its nitrogen atom also provides an additional site for protonation.
-
Hydrochloride Salt: Formed by the protonation of one or both basic nitrogen atoms (piperidine and/or pyridine) with hydrochloric acid. This modification is critical for modulating the compound's physicochemical properties.
Physicochemical and Chemical Properties
Direct experimental data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is limited. The following properties are a consolidation of available data for the free base and predicted characteristics for the hydrochloride salt based on well-understood chemical principles and data from analogous structures.
Properties of the Free Base: 4-(Pyridin-2-yl)piperidin-4-ol
| Property | Value / Description | Source / Rationale |
| CAS Number | 50461-56-8 | Chemical Catalogs |
| Molecular Formula | C₁₀H₁₄N₂O | Chemical Catalogs |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | White crystalline powder | Vendor Information |
| Purity | ≥ 95% (by NMR) | Vendor Information |
| Storage Conditions | 0-8 °C, Inert Atmosphere | Recommended for tertiary amines and alcohols to prevent degradation. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | Inferred from structural analogs like 4-(4-Chlorophenyl)piperidin-4-ol.[1] |
Predicted Properties of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve handling and bioavailability.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₀H₁₅ClN₂O (Monohydrochloride) or C₁₀H₁₆Cl₂N₂O (Dihydrochloride) | Depending on whether one or both nitrogen atoms are protonated. |
| Molecular Weight | 214.69 g/mol (Monohydrochloride) or 251.15 g/mol (Dihydrochloride) | Calculated |
| Melting Point | Significantly higher than the free base; expected to be a sharp melting point >150 °C. | Salt formation increases lattice energy. For comparison, the melting point of 4-(4-Chlorophenyl)piperidin-4-ol is 139-141 °C.[2] |
| Solubility | High solubility in water and lower alcohols (methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). | The ionic character of the salt form dramatically increases polarity and solubility in polar protic solvents. |
| Stability | Generally more stable as a solid and less prone to air oxidation compared to the free base. Should be stored in a dry environment as it may be hygroscopic.[3] | Salt formation reduces the reactivity of the free amine. |
| pKa | The piperidine nitrogen pKa is expected to be in the range of 8.5-9.5. The pyridine nitrogen pKa is approximately 5.2. The hydrochloride salt will exist in its protonated form in neutral and acidic solutions. | Based on typical pKa values for piperidines and pyridines. |
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical building block. While specific literature for the title compound is sparse, a logical and field-proven synthetic strategy involves the nucleophilic addition of a pyridyl organometallic reagent to a protected 4-piperidone, followed by deprotection and salt formation.
Proposed Synthetic Workflow
The following multi-step synthesis is designed for high yield and purity, utilizing common and well-documented reactions in organic chemistry.
Caption: Proposed multi-step synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Detailed Experimental Protocol
Expertise & Causality: This protocol employs the tert-butyloxycarbonyl (Boc) group for nitrogen protection. The Boc group is chosen for its stability under the strongly basic/nucleophilic conditions of the subsequent Grignard or lithiation reaction and its facile removal under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Rationale: The secondary amine of the starting 4-piperidone is acidic and would quench the organometallic reagent in Step 3. Protection is therefore mandatory.
-
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (TEA) or sodium hydroxide (2.5 equiv) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup: separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-piperidone as a white solid.[4]
-
Step 2: Preparation of 2-Lithiopyridine
-
Rationale: 2-Lithiopyridine is a potent nucleophile capable of adding to the ketone of N-Boc-4-piperidone. It is generated in situ from 2-bromopyridine.
-
Procedure (under inert atmosphere - Argon or Nitrogen):
-
Dissolve 2-bromopyridine (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.[5]
-
Step 3: Nucleophilic Addition to form tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
-
Rationale: This is the key C-C bond-forming step, creating the desired tertiary alcohol.
-
Procedure (under inert atmosphere):
-
To the freshly prepared 2-lithiopyridine solution at -78 °C, add a solution of N-Boc-4-piperidone (0.9 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step removes the Boc protecting group and simultaneously forms the hydrochloride salt in a single, efficient operation.
-
Procedure:
-
Dissolve the purified Boc-protected intermediate (1.0 equiv) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (a significant excess, e.g., 5-10 equiv) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.[1]
-
Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a solid.
-
Analytical Characterization and Spectral Data
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The hydrochloride salt form will influence the chemical shifts, particularly for protons and carbons near the protonated nitrogen atoms. Spectra are typically recorded in D₂O or DMSO-d₆.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Pyridine Protons (4H): A set of four aromatic protons, likely appearing as complex multiplets between δ 7.5 and 8.7 ppm. The proton ortho to the pyridine nitrogen will be the most downfield.
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Piperidine Protons (8H): These will appear as complex, overlapping multiplets in the aliphatic region, likely between δ 1.5 and 3.5 ppm. Protons alpha to the protonated piperidine nitrogen will be shifted downfield.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration and temperature-dependent.
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N-H Protons (1-2H): Very broad signals due to proton exchange, often difficult to observe.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). The carbon attached to the piperidine ring will be significantly downfield.
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Piperidine Carbons (5C):
-
C4 (quaternary carbon): A signal around δ 70-80 ppm, attached to both the hydroxyl and pyridine groups.
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Other piperidine carbons: Signals in the aliphatic region (δ 25-50 ppm). Carbons alpha to the nitrogen will be deshielded.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal.
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Expected Observation: The mass spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z 179.11. The presence of the hydrochloride is inferred from other data, as the chloride ion is not typically observed in positive mode ESI.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Expected Key Absorptions:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.
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N-H Stretch: A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).
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C=N and C=C Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.
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C-O Stretch: A strong band around 1050-1150 cm⁻¹.
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Applications in Medicinal Chemistry and Drug Development
The 4-aryl-4-hydroxypiperidine motif is a well-established pharmacophore in medicinal chemistry. The title compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, serves as a versatile intermediate for creating libraries of compounds for screening and as a core scaffold for rational drug design.
Logical Relationships in Drug Design
Caption: Relationship between the core scaffold, its functional groups, and potential therapeutic applications.
Role as a Pharmaceutical Intermediate
The true value of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride lies in its potential for derivatization. The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents (R¹ in the diagram above) to explore structure-activity relationships (SAR).
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Neurological Disorders: Analogs of 4-aryl-4-hydroxypiperidines are known to interact with central nervous system (CNS) targets. The pyridine ring can act as a bioisostere for a phenyl ring, but with altered electronics and solubility, making it a valuable modification in the design of agents for psychiatric and neurodegenerative diseases.
-
Enzyme Inhibition: The rigid scaffold can position functional groups to interact with the active sites of enzymes, making it a candidate for developing inhibitors for various therapeutic areas.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for analogous compounds provides a useful guide.
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a chemical entity of significant interest to the medicinal chemistry community. While direct experimental data is not widely published, its properties and behavior can be reliably predicted based on its structure and comparison to well-characterized analogs. The synthetic protocol detailed herein offers a logical and robust pathway to access this valuable building block. Its structural features—a tertiary alcohol, a conformationally restrained piperidine ring, and an aromatic pyridine moiety—make it an attractive scaffold for the design and synthesis of new chemical entities targeting a range of biological targets, particularly within the central nervous system. As with any novel compound, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers looking to explore the potential of this promising heterocyclic compound.
References
Please note: Direct references for the title compound are scarce. Many citations refer to analogous compounds from which properties and procedures have been inferred.
- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.Chemical & Pharmaceutical Bulletin, 53(1), 64-66 (2005). [URL: https://pubmed.ncbi.nlm.nih.gov/15635181/]
- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.Organic & Biomolecular Chemistry, 23(7), 1644-1652 (2025). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01807a]
- Safety Data Sheet for N-BOC-4-Hydroxypiperidine. Thermo Fisher Scientific. (2025).
- Material Safety Data Sheet for 4-Piperidinopiperidine. Santa Cruz Biotechnology.
- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.RSC Advances, (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281895/]
- 4-(4-Chlorophenyl)piperidin-4-ol Product Information. Guidechem. Provides solubility information for a structural analog. [URL: https://www.guidechem.com/wiki/4-(4-chlorophenyl)piperidin-4-ol-cas-39512-49-7.html]
- Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem. Provides synthetic context for related compounds. [URL: https://www.benchchem.com/synthesis-route/4-Hydroxypiperidine%20hydrochloride]
- 4-(4-Chlorophenyl)piperidin-4-ol Product Information.Provides physical properties for a structural analog.
- 4-Hydroxypiperidine Product Information. ChemicalBook. Provides physical properties for a parent structure. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0157139_EN.htm]
- 4-(4-Chlorophenyl)piperidin-4-ol Product Information.Provides physical properties for a structural analog.
- 4-(4-Chlorophenyl)-4-piperidinol Product Information. Chemsrc. Provides physical properties for a structural analog. [URL: https://www.chemsrc.com/en/cas/39512-49-7_843454.html]
- 2-Lithiopyridine | Request PDF. ResearchGate. Discusses the generation and reactivity of 2-lithiopyridine. [URL: https://www.
- US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation. Google Patents. Provides examples of piperidine synthesis. [URL: https://patents.google.
- Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange.PubMed, (2001). [URL: https://pubmed.ncbi.nlm.nih.gov/11754546/]
- 4-Piperidinol hydrochloride 1H NMR Spectrum. SpectraBase. Provides spectral data for a related compound. [URL: https://spectrabase.com/spectrum/EzJ4GmuYxOR]
- 2-Lithiopyridine.Researcher.Life, (2008). Details preparative methods for 2-lithiopyridine. [URL: https://researcher.life/article/2-lithiopyridine-10.1002/047084289x.rl026]
- 4-(4-chlorophenyl)piperidin-4-ol Product Information. Parchem. Provides physical properties for a structural analog. [URL: https://www.parchem.com/chemical-supplier-distributor/4-(4-chlorophenyl)piperidin-4-ol-082103.aspx]
- 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Comprehensive data for a structural analog. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/38282]
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Describes synthesis of a key intermediate. [URL: https://patents.google.
- 4-Hydroxypiperidine Product Information. Sigma-Aldrich. Provides data for a parent structure. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128775]
- 39512-49-7 | 4-(4-Chlorophenyl)piperidin-4-ol. BLDpharm. Vendor information for an analog. [URL: https://www.bldpharm.com/products/39512-49-7.html]
- Piperidine Synthesis. DTIC. Review of synthetic methods for piperidines. [URL: https://apps.dtic.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.Journal of the Indian Chemical Society, (2021).
- 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis, Specifications, and Supply Chain Reliability.A discussion on a key analog.
- N-Boc-4-piperidone. Cayman Chemical. Information on a key synthetic precursor. [URL: https://www.caymanchem.com/product/41652/n-boc-4-piperidone]
- 4-(4-Chlorophenyl)Piperidin-4-Ol. AA Blocks. Vendor information for an analog. [URL: https://www.aablocks.com/product/39512-49-7.html]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Details reductive amination of N-Boc-4-piperidone. [URL: https://apps.dtic.mil/sti/pdfs/AD1199320.pdf]
- Piperidin-4-ol. PubChem. Compound information for the parent alcohol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]
- 4-Piperidinol, 2,2,6,6-tetramethyl- Mass Spectrum. NIST WebBook. Spectral data for a related compound. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2403-88-5&Type=MASS&Index=1#MASS]
- Piperidine 1H NMR spectrum. ChemicalBook. Spectral data for the parent heterocycle. [URL: https://www.chemicalbook.com/SpectrumEN_110-89-4_1HNMR.htm]
- 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR].
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Data for a related pyridine-piperidine compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10892005]
Sources
- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 3. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. The core of this document focuses on the detailed mechanistic understanding and practical execution of the Grignard reaction between a 2-pyridyl organometallic species and a protected 4-piperidone derivative, which stands as the most prevalent and efficient route. Further sections elaborate on precursor synthesis, reaction optimization, and the final deprotection and salt formation steps. This guide is intended to serve as an authoritative resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and actionable experimental protocols.
Introduction and Strategic Importance
The piperidine scaffold is a privileged structure in drug design, appearing in a multitude of approved pharmaceuticals. The incorporation of a 2-pyridyl moiety at the 4-position of a 4-hydroxypiperidine core introduces a key hydrogen bond acceptor and a site for potential coordination with biological targets. This structural motif is of significant interest in the development of novel therapeutics targeting a variety of receptors and enzymes. Consequently, a robust and scalable synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is of paramount importance for advancing drug discovery programs.
Retrosynthetic Analysis and Key Synthesis Strategies
A retrosynthetic analysis of the target molecule reveals a primary disconnection at the C4-carbon of the piperidine ring and the C2-carbon of the pyridine ring. This bond is ideally formed through a nucleophilic addition of a 2-pyridyl organometallic reagent to a suitable 4-piperidone electrophile. This approach forms the basis of the most widely adopted synthetic strategy.
The Grignard Approach: A Mainstay in Synthesis
The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation. In the context of synthesizing 4-(Pyridin-2-yl)piperidin-4-ol, this involves the reaction of a 2-pyridyl Grignard reagent with a protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, such as the Grignard reagent acting as a base to deprotonate the N-H group.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, with explanations for the choice of reagents and conditions.
Preparation of the 2-Pyridyl Grignard Reagent
The formation of 2-pyridylmagnesium bromide is the initial and critical step. This is typically achieved by reacting 2-bromopyridine with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).[1]
Reaction:
2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide
Mechanism: The reaction proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the 2-bromopyridine.[2][3]
Key Experimental Considerations:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF solvates the Grignard reagent, stabilizing it and preventing aggregation.[1] |
| Initiation | Iodine crystal, gentle heating | A small crystal of iodine can be added to activate the magnesium surface. Gentle warming may be necessary to initiate the reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive towards moisture and oxygen.[1] |
| Temperature | Gentle reflux | The reaction is typically exothermic and maintaining a gentle reflux indicates a controlled reaction rate. |
Synthesis of N-Protected 4-Piperidone
A variety of protecting groups can be employed for the piperidine nitrogen. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. A common and effective protecting group is the benzyl group, leading to the use of 1-benzyl-4-piperidone. The synthesis of 1-benzyl-4-piperidone can be achieved through a multi-step process starting from benzylamine and methyl acrylate.[4]
The Grignard Addition Reaction
The core carbon-carbon bond-forming step involves the nucleophilic addition of the freshly prepared 2-pyridylmagnesium bromide to the N-protected 4-piperidone.
Reaction:
2-Pyridylmagnesium bromide + 1-Benzyl-4-piperidone → 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Caption: Mechanism of the Grignard addition to 1-benzyl-4-piperidone.
Key Experimental Considerations:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | The addition of the piperidone to the Grignard reagent is typically performed at a low temperature to control the exothermic reaction and minimize side reactions. |
| Workup | Saturated aqueous NH₄Cl | A mild acidic workup with ammonium chloride is often preferred to quench the reaction and protonate the alkoxide without causing degradation of the product. |
| Purification | Column chromatography | The crude product is often purified by column chromatography on silica gel to remove unreacted starting materials and byproducts. |
Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the N-protecting group and the formation of the hydrochloride salt.
3.4.1. Deprotection of the Benzyl Group
In the case of a benzyl protecting group, hydrogenolysis is a common and effective deprotection method. This involves reacting the N-benzylated intermediate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon).
Reaction:
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol + H₂ (Pd/C) → 4-(Pyridin-2-yl)piperidin-4-ol + Toluene
3.4.2. Hydrochloride Salt Formation
The free base, 4-(Pyridin-2-yl)piperidin-4-ol, is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or 1,4-dioxane.[5]
Reaction:
4-(Pyridin-2-yl)piperidin-4-ol + HCl → 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration.
Alternative Synthetic Approaches
While the Grignard approach is the most common, other methods for the synthesis of 2-substituted pyridines exist and could potentially be adapted. These include:
-
Reactions of Pyridine N-oxides: Pyridine N-oxides are more reactive towards nucleophiles than pyridine itself. The addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines.[6][7][8]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki or Negishi couplings could be employed to form the bond between the pyridine and piperidine rings, although this would require different starting materials.
Safety and Handling
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride involves the use of hazardous materials.
-
Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from sources of moisture.[1]
-
Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable.
-
Hydrogen Gas: Is highly flammable and explosive. Hydrogenation reactions should be carried out in a well-ventilated fume hood with appropriate safety precautions.
A thorough risk assessment should be conducted before undertaking any of the described procedures.
Conclusion
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a well-established process, with the Grignard reaction between 2-pyridylmagnesium bromide and a protected 4-piperidone being the most efficient and widely used method. A careful understanding of the reaction mechanisms, optimization of reaction conditions, and adherence to safety protocols are essential for the successful and safe synthesis of this important building block for drug discovery. This guide provides the necessary theoretical framework and practical considerations to enable researchers to confidently approach the synthesis of this valuable compound.
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An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. While direct experimental data on this specific molecule is not extensively available in current literature, its distinct structural features—a 4-hydroxypiperidine scaffold linked to a 2-substituted pyridine ring—allow for a scientifically grounded exploration of its likely pharmacological activities. This document synthesizes information from extensive research on structurally analogous compounds to propose and detail the most probable biological targets and signaling pathways.
Introduction to the Pharmacophore
The chemical architecture of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride presents a compelling case for its potential as a modulator of central nervous system (CNS) targets. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological receptors.[1] The 4-hydroxypiperidine moiety, in particular, is a well-established pharmacophore found in numerous CNS-active agents, including antipsychotics and analgesics.[2][3] The presence of a pyridine ring at the 4-position introduces a heteroaromatic element that can significantly influence receptor binding affinity and selectivity through various non-covalent interactions.[4]
This guide will delve into the putative mechanisms of action of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, focusing on its potential interactions with key neurotransmitter systems implicated in psychiatric and pain disorders. We will explore the structural basis for these hypothesized actions and provide detailed experimental protocols to facilitate the validation of these claims.
Hypothesized Mechanisms of Action
Based on a thorough analysis of structure-activity relationships (SAR) of analogous compounds, we propose two primary, and not mutually exclusive, mechanisms of action for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride:
-
Antipsychotic Activity via Dopamine and Serotonin Receptor Modulation
-
Analgesic Activity through Opioid Receptor Interaction
Putative Antipsychotic Activity: A Focus on Dopamine and Serotonin Receptors
The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone of many typical and atypical antipsychotic drugs.[5] These agents primarily exert their therapeutic effects by modulating the activity of dopamine D2 and serotonin 5-HT2A receptors in the brain.[6]
The structural similarity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to known dopamine receptor antagonists, such as haloperidol, suggests a high probability of affinity for dopamine receptors, particularly the D2 and D4 subtypes.[7][8] The nitrogen atom in the piperidine ring, which would be protonated at physiological pH, is crucial for forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors. The pyridine ring can engage in aromatic or hydrogen bonding interactions within the receptor's binding pocket, contributing to both affinity and selectivity.[4]
Atypical antipsychotics are distinguished by their dual antagonism of D2 and 5-HT2A receptors, a profile that is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[6] The 4-aryl-piperidine moiety is also a common feature in ligands with high affinity for various serotonin receptor subtypes.[9] It is plausible that the pyridyl group in our compound of interest could confer significant affinity for the 5-HT2A receptor, potentially leading to a favorable D2/5-HT2A affinity ratio characteristic of atypical antipsychotics. Modulation of other serotonin receptors, such as 5-HT4 or 5-HT6, could also contribute to its overall pharmacological profile, potentially influencing cognitive and anxiolytic effects.[1][10][11]
Proposed Signaling Pathway for Antipsychotic Action
Caption: Putative antagonism of D2 and 5-HT2A receptors.
Postulated Analgesic Activity: Targeting Opioid Receptors
The 4-aryl-4-hydroxypiperidine scaffold is also a key structural motif in a class of potent opioid analgesics.[2] The substitution pattern on the 4-aryl ring and the N-substituent of the piperidine ring are critical determinants of affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).[12][13]
It is conceivable that 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride could exhibit affinity for one or more of these opioid receptors, thereby mediating an analgesic effect. The nitrogen atom of the pyridine ring could potentially form additional interactions within the opioid receptor binding site, influencing its pharmacological profile. The analgesic properties of some piperidine derivatives have been demonstrated in preclinical models.[3][14][15][16]
Proposed Interaction at the Opioid Receptor
Caption: Hypothesized binding to the μ-opioid receptor.
Synthesis and Physicochemical Properties
A plausible synthetic route for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride would likely involve the reaction of a protected 4-piperidone with 2-lithiopyridine or a similar organometallic pyridine derivative, followed by deprotection and salt formation.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| Predicted LogP | 1.5 - 2.5 |
| Predicted pKa | 8.5 - 9.5 (piperidine N) |
| Predicted Solubility | Soluble in water |
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of the compound for its putative targets.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D4, 5-HT2A, μ-opioid).[6]
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A, [³H]-DAMGO for μ-opioid) and varying concentrations of the test compound (4-(Pyridin-2-yl)piperidin-4-ol hydrochloride).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Workflow for In Vitro Binding Assay
Caption: Workflow for radioligand binding assay.
In Vivo Behavioral Assays
These assays are crucial for assessing the functional consequences of receptor binding in a whole animal model.
Protocol: Conditioned Avoidance Response (CAR) in Rats
-
Training: Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).
-
Drug Administration: Administer various doses of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride or a vehicle control to the trained rats.
-
Testing: After a set pre-treatment time, place the rats back in the shuttle box and present the conditioned stimulus.
-
Data Collection: Record the number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the unconditioned stimulus).
-
Analysis: A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Protocol: Tail-Flick Test in Mice
-
Baseline Measurement: Measure the baseline latency for each mouse to flick its tail away from a focused beam of radiant heat.
-
Drug Administration: Administer various doses of the test compound or a vehicle control.
-
Post-treatment Measurement: At various time points after drug administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in the tail-flick latency compared to baseline and the vehicle-treated group indicates an analgesic effect.
Conclusion and Future Directions
The structural features of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride strongly suggest that it is a promising candidate for CNS drug discovery, with putative mechanisms of action centered on the modulation of dopamine, serotonin, and/or opioid receptors. The proposed antipsychotic and analgesic activities are based on a solid foundation of structure-activity relationships established for analogous compounds.
Future research should focus on the empirical validation of these hypotheses through the experimental protocols detailed in this guide. A comprehensive in vitro pharmacological profiling against a broad panel of CNS receptors and transporters is warranted to fully elucidate its selectivity profile. Subsequent in vivo studies in relevant animal models of psychosis and pain will be critical in determining its therapeutic potential. Furthermore, elucidation of its pharmacokinetic and metabolic profile will be essential for its development as a clinical candidate.
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Navigating the Synthesis and Application of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: A Technical Guide for Drug Development Professionals
For Immediate Release
Core Chemical Attributes and Identification
| Attribute | Information |
| IUPAC Name | 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride |
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| CAS Number | Not explicitly found in public databases. The CAS number for the parent compound, Piperidin-4-ol, is 5382-16-1.[1] |
| Structure | A piperidine ring substituted at the 4-position with a hydroxyl group and a pyridin-2-yl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen. |
Strategic Synthesis Pathway
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is predicated on fundamental organic chemistry principles, primarily involving the nucleophilic addition of a pyridyl organometallic reagent to a protected piperidin-4-one precursor. This multi-step process is designed to ensure high yield and purity, critical for its use in further pharmaceutical development.
A plausible and efficient synthetic route commences with a commercially available N-protected piperidin-4-one, such as N-benzyl-4-piperidone. The benzyl group serves as a robust protecting group that can be removed in the final step.
The key transformation involves a Grignard reaction. 2-Bromopyridine is treated with magnesium to form the pyridin-2-ylmagnesium bromide Grignard reagent. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidone. Subsequent acidic workup yields N-benzyl-4-(pyridin-2-yl)piperidin-4-ol.
The final steps involve deprotection of the piperidine nitrogen and salt formation. The benzyl group is typically removed via catalytic hydrogenation. The resulting 4-(Pyridin-2-yl)piperidin-4-ol is then treated with hydrochloric acid to afford the stable and more readily handled hydrochloride salt.
Figure 1: Proposed synthetic workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Experimental Protocol: A Step-by-Step Methodology
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, yielding a solution of pyridin-2-ylmagnesium bromide.
-
Nucleophilic Addition: The solution of N-benzyl-4-piperidone in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzyl-4-(pyridin-2-yl)piperidin-4-ol. This intermediate can be purified by column chromatography.
-
Deprotection: The purified intermediate is dissolved in a suitable solvent like methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation at atmospheric or elevated pressure. Upon completion, the catalyst is removed by filtration through Celite.
-
Salt Formation: The filtrate containing the free base, 4-(Pyridin-2-yl)piperidin-4-ol, is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting precipitate, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for various substituents.
Piperidin-4-one and its derivatives are versatile intermediates in the synthesis of a wide range of pharmacologically active compounds, including those with anticancer and anti-HIV properties.[3][4] The introduction of a hydroxyl group at the 4-position, as seen in 4-hydroxypiperidine, provides an additional site for hydrogen bonding and can be a crucial element for receptor binding.[5]
Potential Pharmacological Applications: An Outlook
While specific pharmacological data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not extensively documented, the structural motifs present suggest several promising avenues for investigation.
Central Nervous System (CNS) Activity
The 4-hydroxypiperidine core is a key feature in compounds designed to target CNS receptors. For instance, derivatives of 4-hydroxypiperidine have been explored as potent antagonists of the histamine H3 receptor, a target for treating cognitive disorders.[5][6] The pyridine moiety is also a common feature in CNS-active drugs. The combination of these two pharmacophores in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride makes it a compelling candidate for screening against a variety of CNS targets.
Figure 2: Potential therapeutic applications and molecular targets for compounds based on the 4-(Pyridin-2-yl)piperidin-4-ol scaffold.
Other Therapeutic Areas
The versatility of the piperidine scaffold extends beyond CNS applications. Substituted piperidines are integral to drugs for a wide range of conditions, including cardiovascular diseases, infectious diseases, and oncology. The unique electronic and steric properties conferred by the pyridyl substituent in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride could lead to novel interactions with various biological targets, warranting its inclusion in diverse screening libraries.
Conclusion and Future Directions
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established and scalable chemical transformations. The convergence of the pharmacologically significant 4-hydroxypiperidine and pyridine moieties within a single molecule makes it a high-value candidate for drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive pharmacological profiling to unlock its therapeutic potential.
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Van der Schyf, C. J., & Geldenhuys, W. J. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
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The Strategic Evolution of a Privileged Scaffold: A Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride Analogs
Foreword: Beyond the Core Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, such as the pyridinylpiperidine core, demonstrate a remarkable capacity to interact with a diverse range of biological targets, forming the foundation for numerous therapeutic agents.[1][2] The compound 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a quintessential example of such a starting point. Its rigid piperidine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group and the versatile coordination chemistry of the pyridine moiety, provides a rich canvas for synthetic exploration.
This guide moves beyond a simple catalog of derivatives. It is designed for the bench scientist and drug development professional, offering an in-depth analysis of the strategic design, synthesis, and evaluation of structural analogs of 4-(Pyridin-2-yl)piperidin-4-ol. We will dissect the causal relationships between structural modifications and pharmacological outcomes, present validated synthetic protocols, and outline a logical screening funnel for identifying promising lead candidates. Every assertion is grounded in verifiable, authoritative sources to ensure the highest degree of scientific integrity.
The 4-(Pyridin-2-yl)piperidin-4-ol Core: A Baseline for Innovation
Before modifying a scaffold, it is imperative to understand its intrinsic properties. The 4-(Pyridin-2-yl)piperidin-4-ol moiety is a tertiary alcohol. The piperidine ring typically adopts a chair conformation, placing the hydroxyl and pyridine groups in sterically defined positions. The pyridine ring acts as a hydrogen bond acceptor and can participate in π-stacking interactions, while the piperidine nitrogen provides a basic handle that is often protonated at physiological pH, enhancing aqueous solubility.[3]
This core has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology.[4] Its structural features allow it to serve as a template for ligands targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.
Rational Analog Design: A Multi-pronged Approach
The systematic modification of a lead compound is the cornerstone of medicinal chemistry. For the 4-(Pyridin-2-yl)piperidin-4-ol scaffold, we can logically categorize analog design into three primary vectors: modification of the pyridine ring, functionalization of the piperidine ring, and alteration of the 4-hydroxyl group.
Vector 1: Pyridine Ring Modification & Bioisosteric Replacement
The pyridine ring is a frequent target for modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Rationale: Introducing substituents onto the pyridine ring can alter its electronic properties, steric profile, and hydrogen-bonding capacity. For instance, adding an electron-withdrawing group can modulate the pKa of the pyridine nitrogen, while a bulky substituent can probe steric tolerance in a binding pocket.[5][6]
-
Bioisosterism: A powerful strategy involves the complete replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) or even functionalized phenyl rings.[7][8] A particularly effective bioisosteric replacement for pyridine is the benzonitrile group, where the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[9] This can sometimes improve metabolic stability and alter the compound's interaction with metabolizing enzymes like Cytochrome P450s. Another emerging strategy is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which can enhance activity in certain biological systems.[10][11]
Vector 2: Piperidine Ring Functionalization
The piperidine ring offers multiple sites for modification, each with distinct strategic implications.[12]
-
N-Substitution: The secondary amine of the piperidine is the most readily functionalized position. Alkylation, acylation, or sulfonylation can introduce a vast array of chemical diversity. This position is often critical for extending into solvent-exposed regions of a binding pocket or for introducing functionalities that modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Chiral piperidine scaffolds are particularly valuable as they can enhance biological activity, selectivity, and pharmacokinetic properties while reducing hERG toxicity.[13]
-
C-H Functionalization: More advanced strategies involve the direct, site-selective functionalization of the piperidine ring's C-H bonds.[14] Rhodium-catalyzed C-H insertion, for example, allows for the introduction of substituents at the C2, C3, or C4 positions. The choice of protecting group on the piperidine nitrogen and the specific catalyst can direct the regioselectivity of these reactions, offering precise control over the final structure.[12][14]
Vector 3: Modification of the 4-Hydroxyl Group
The tertiary hydroxyl group is a key pharmacophoric feature, but its modification can unlock new interactions and properties.
-
Esterification and Etherification: Converting the hydroxyl to an ester or ether can mask its hydrogen-bonding capability and increase lipophilicity. This can be a crucial modification to improve blood-brain barrier penetration for CNS-targeted agents. For example, etherification can lead to analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.[15]
-
Replacement/Removal: In some cases, the hydroxyl group may be a liability for metabolic oxidation. Its replacement with a non-oxidizable group, such as a fluoro or methyl group, or its complete removal, can enhance metabolic stability.
Synthesis Methodologies: From Blueprint to Molecule
The successful realization of designed analogs depends on robust and reproducible synthetic protocols. The cornerstone of synthesizing the parent scaffold and many of its analogs is the addition of an organometallic pyridine species to a suitable 4-piperidone precursor.
Core Synthesis: Organometallic Addition to N-Protected-4-Piperidone
This protocol describes a general and reliable method for constructing the 4-(Pyridin-2-yl)piperidin-4-ol core.
Experimental Protocol:
-
Preparation of 2-Lithiopyridine:
-
Rationale: 2-Bromopyridine is used as a precursor for the lithium-halogen exchange reaction, which generates the highly nucleophilic 2-lithiopyridine in situ. This reaction must be conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium reagent and unwanted side reactions.
-
Procedure: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
-
Nucleophilic Addition:
-
Rationale: The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used for the piperidone nitrogen. It is stable to the strongly basic conditions of the organolithium reaction but can be easily removed later under acidic conditions.[16] The N-Boc-4-piperidone is added to the pre-formed 2-lithiopyridine solution.
-
Procedure: To the solution of 2-lithiopyridine at -78 °C, add a solution of N-Boc-4-piperidone (0.9 eq) in the same anhydrous solvent dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Rationale: The reaction is quenched with a proton source, typically saturated aqueous ammonium chloride, to neutralize any remaining organolithium species and protonate the resulting alkoxide. Standard extractive workup separates the organic product from inorganic salts.
-
Procedure: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Deprotection and Salt Formation:
-
Rationale: The Boc group is efficiently cleaved using a strong acid, such as HCl in dioxane or trifluoroacetic acid. The resulting free amine is then isolated as the hydrochloride salt, which is typically a stable, crystalline solid suitable for further use or biological testing.
-
Procedure: Dissolve the crude product in a minimal amount of 1,4-dioxane and add a saturated solution of HCl in 1,4-dioxane.[16] Stir at room temperature for 2-4 hours. The product, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, will often precipitate and can be collected by filtration, washed with cold diethyl ether, and dried.
-
-
Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Evaluation: A Funnel Approach to Lead Identification
The ultimate goal of analog synthesis is to identify compounds with improved biological activity. A tiered or funnel-based screening approach is an efficient method for evaluating newly synthesized compounds.[17] Many pyridinylpiperidine analogs have shown activity at GPCRs, such as opioid receptors.[18] The following workflow is tailored for identifying and characterizing novel GPCR modulators.
Primary Screening: Binding Affinity
The first step is to determine if the analogs bind to the target of interest. Radioligand competitive binding assays are a robust and high-throughput method for this purpose.[18]
Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human mu-opioid receptor (hMOR).
-
Materials:
-
Procedure:
-
In a 96-well plate, combine hMOR membranes, [³H]-DAMGO (at a concentration near its Kₑ), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration (e.g., 10 µM) of naloxone.[18]
-
Incubate at room temperature for 120 minutes to allow the binding to reach equilibrium.[18]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[18]
-
Secondary Screening: Functional Activity
Compounds that demonstrate significant binding affinity must then be evaluated for their functional effect—are they agonists, antagonists, or allosteric modulators? Cell-based functional assays that measure downstream signaling are essential for this characterization.[19][20]
Workflow for GPCR Functional Characterization
Caption: A tiered screening funnel for GPCR modulator discovery.
Structure-Activity Relationship (SAR) Analysis
The data gathered from these assays allows for the construction of a Structure-Activity Relationship (SAR) table. This is a critical tool for understanding how specific structural changes impact biological activity and for guiding the next round of analog design.[21]
Table 1: Hypothetical SAR Data for 4-(Pyridin-2-yl)piperidin-4-ol Analogs at the Mu-Opioid Receptor
| Analog ID | Modification | Kᵢ (nM) | Functional Activity (EC₅₀/IC₅₀) | Notes |
| Parent | 4-(Pyridin-2-yl)piperidin-4-ol | 250 | Antagonist (IC₅₀ = 500 nM) | Baseline activity |
| A-1 | N-Phenethyl substitution | 15 | Antagonist (IC₅₀ = 30 nM) | Lipophilic N-substituent enhances affinity. |
| A-2 | Pyridine -> 4-Chloropyridine | 180 | Antagonist (IC₅₀ = 350 nM) | Electron-withdrawing group slightly improves affinity. |
| A-3 | 4-OH -> 4-F | >1000 | Inactive | Hydroxyl group is critical for binding. |
| A-4 | Pyridine -> Benzonitrile | 350 | Antagonist (IC₅₀ = 800 nM) | Bioisostere tolerated but less potent. |
Conclusion and Future Directions
The 4-(Pyridin-2-yl)piperidin-4-ol scaffold is a proven starting point for the development of potent and selective pharmacological modulators. Through rational design, guided by principles of bioisosterism and structure-based insights, a diverse array of analogs can be efficiently synthesized. A systematic evaluation workflow, beginning with binding assays and progressing to functional and pharmacokinetic characterization, provides the necessary data to build a robust SAR. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and it is through the meticulous application of these principles that privileged scaffolds like this one are transformed into life-changing therapeutics. Future efforts will likely focus on applying novel C-H activation chemistries for more diverse piperidine functionalization and exploring a wider range of heterocyclic bioisosteres for the pyridine ring to further optimize potency, selectivity, and drug-like properties.
References
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A Technical Guide to the Potential Biological Targets of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: A Structurally-Informed Hypothesis
Abstract: This technical guide provides an in-depth analysis of the potential biological targets of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. As a novel chemical entity, its pharmacological profile is not extensively documented in peer-reviewed literature. Therefore, this document employs a hypothesis-driven approach, leveraging structural analogy to well-characterized pharmacophores to predict its likely interactions. By deconstructing the molecule into its core components—a piperidine ring, a pyridine moiety, and a tertiary alcohol—we infer potential affinities for key central nervous system (CNS) targets, including sigma receptors, NMDA receptors, and histamine H3 receptors. This guide details the scientific rationale for each potential target, outlines robust experimental workflows for validation, and provides detailed protocols for key assays. It is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and structurally related compounds.
Introduction to a Versatile Scaffold
The compound 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The inherent structural features of this molecule suggest a high probability of biological activity, particularly within the central nervous system.
Chemical Structure and Properties
The molecule's core is a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. This nitrogen is basic and will be protonated at physiological pH, a critical feature for interacting with many biological targets. The structure is further characterized by two key substitutions at the 4-position:
-
A pyridine ring : An aromatic heterocycle that can participate in π-stacking and hydrogen bonding.
-
A hydroxyl group (-OH) : A polar group that can act as a hydrogen bond donor and acceptor, enhancing solubility and providing a key interaction point.
This combination of a basic nitrogen center, an aromatic system, and a hydrogen-bonding moiety creates a pharmacophore with significant potential for specific receptor interactions. The piperidine scaffold is a cornerstone in drug design, present in numerous approved pharmaceuticals.[1]
The Precedent of Piperidine and Pyridine Moieties in Neuropharmacology
Both piperidine and pyridine rings are privileged structures in neuropharmacology. Piperidine derivatives are found in over twenty classes of pharmaceuticals, from antipsychotics to analgesics.[1] Their conformational flexibility allows them to adopt optimal geometries to fit within receptor binding pockets. The pyridine ring, a bioisostere of a phenyl ring but with distinct electronic properties, is also a key component of many biologically active compounds, including urease inhibitors and drugs targeting CNS disorders.[2] The presence of both scaffolds in 4-(Pyridin-2-yl)piperidin-4-ol makes it a compelling candidate for investigation as a neuromodulatory agent.[3]
Hypothesis-Driven Target Exploration
Given the absence of direct pharmacological data, we can formulate hypotheses based on the activities of structurally analogous compounds. The logical starting point is to investigate targets known to bind molecules containing a piperidine or substituted 4-piperidinol core.
Primary Hypothesis: Neuromodulatory Receptors
The physicochemical properties of the compound—particularly the protonatable nitrogen and aromatic ring—strongly suggest it will interact with receptors in the CNS.
Causality and Rationale: The sigma-1 receptor (S1R) is a chaperone protein in the endoplasmic reticulum that modulates a variety of ion channels and signaling pathways. A classic pharmacophore for S1R ligands consists of a basic nitrogen atom separated from a hydrophobic aromatic group by a two- to four-atom linker. 4-(Pyridin-2-yl)piperidin-4-ol fits this model perfectly. The piperidine nitrogen serves as the basic center, and the pyridine ring provides the hydrophobic/aromatic component. Numerous piperidine-based compounds, including the well-known antipsychotic haloperidol, exhibit high affinity for S1R.[4] A recent screening campaign identified a piperidine-based compound with nanomolar affinity for S1R, acting as an agonist.[4]
Proposed Interaction Mechanism: The protonated piperidine nitrogen would likely form a key ionic interaction with an acidic residue (e.g., Asp126 or Glu172) in the S1R binding pocket. The pyridine ring could then occupy a hydrophobic pocket, stabilized by π-π stacking or hydrophobic interactions with aromatic residues like Tyr103 and Trp164.
Causality and Rationale: The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory. Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases. Structurally similar compounds are known to modulate NMDA receptor activity. Specifically, 4-(4-Chlorophenyl)piperidin-4-ol, a metabolite of haloperidol, has been identified as a weak antagonist of the NR1A/2B subtype of the NMDA receptor.[5] Replacing the chlorophenyl group with a pyridyl group may alter the potency and selectivity of this interaction.
Proposed Interaction Mechanism: NMDA receptor antagonists often act by physically blocking the ion channel pore. The protonated piperidine moiety of the compound could potentially bind within the channel, interacting with key residues that line the pore and sterically occluding ion flow.
Causality and Rationale: The histamine H3 receptor (H3R) is a presynaptic GPCR that acts as an autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters. H3R antagonists are being investigated for their potential as cognitive enhancers and for treating sleep disorders. Substituted 4-piperidinol cores have been identified as a key scaffold for potent H3R antagonists. Research into 4-oxypiperidine ethers has also highlighted this scaffold's utility in designing potent H3R ligands.[6]
Proposed Interaction Mechanism: The pharmacophore for H3R antagonists typically involves a basic amine (the piperidine nitrogen) that interacts with Asp114 in transmembrane domain 3 (TM3) of the receptor. The substituted aromatic portion (the pyridine ring) often occupies a hydrophobic pocket formed by TMs 4, 5, and 6, making additional stabilizing contacts.
Experimental Workflows for Target Validation
A systematic, multi-tiered approach is required to validate these hypotheses and build a comprehensive pharmacological profile. The process should begin with broad screening to identify primary targets and potential off-target liabilities, followed by specific, high-fidelity assays to quantify interactions.
Initial Target Screening Strategy
The most efficient first step is to submit the compound to a broad-panel competitive binding screen (e.g., the Eurofins SafetyScreen44 or similar). This experiment tests the compound's ability to displace specific radioligands from a wide array of receptors, ion channels, and transporters at a fixed concentration (typically 1-10 µM).
Rationale for this Choice: This approach is self-validating and provides an unbiased overview of the compound's selectivity profile. A high percentage of inhibition for a particular target (e.g., >50% at 10 µM) provides a strong, data-driven rationale for prioritizing that target for more detailed follow-up studies, such as affinity determination and functional analysis.
Caption: Workflow for Target Identification and Validation.
Detailed Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the S1R.
Materials:
-
Test Compound: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, dissolved in DMSO and serially diluted.
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human S1R.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
96-well filter plates (GF/B) and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Haloperidol to designated NSB wells.
-
Total Binding: Add 25 µL of Assay Buffer to total binding and test compound wells.
-
Test Compound: Add 25 µL of serially diluted test compound to the appropriate wells.
-
Radioligand Addition: Add 25 µL of -pentazocine (final concentration ~1-2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the membrane preparation (containing ~100 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Harvesting: Rapidly filter the assay mixture through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add 200 µL of scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Detailed Protocol: Functional Assay for NMDA Receptor Antagonism (Calcium Influx)
This protocol measures the ability of the test compound to inhibit NMDA-induced calcium influx in cultured cells.
Materials:
-
Cells: HEK293 cells co-expressing NR1 and NR2B subunits of the NMDA receptor, or primary cortical neurons.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, without Mg²⁺.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Agonists: NMDA (100 µM) and Glycine (10 µM).
-
Test Compound: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, serially diluted.
-
Positive Control: MK-801 (a known NMDA receptor antagonist).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye (typically 2-4 µM in Assay Medium) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Medium to remove extracellular dye. Add 100 µL of Assay Medium to each well.
-
Compound Incubation: Add 50 µL of the serially diluted test compound or control to the wells. Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Automatically inject 50 µL of the NMDA/Glycine agonist solution into each well.
-
Post-Injection Reading: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the NMDA-induced calcium influx.
Caption: Hypothetical Binding Mode at the Sigma-1 Receptor.
Data Interpretation and Future Directions
The results from these assays will provide the quantitative data needed to confirm or refute the initial hypotheses.
Summarizing Potential Affinities
The data should be compiled into a clear, concise table to allow for easy comparison of the compound's potency and selectivity across different targets.
| Potential Target | Assay Type | Measured Parameter | Hypothetical Result |
| Sigma-1 Receptor | Radioligand Binding | Kᵢ | 85 nM |
| Sigma-2 Receptor | Radioligand Binding | Kᵢ | 1,200 nM |
| NMDA Receptor (NR2B) | Calcium Influx | IC₅₀ | 2,500 nM |
| Histamine H3 Receptor | Radioligand Binding | Kᵢ | 450 nM |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
Should the compound show promising activity at a particular target (e.g., the Sigma-1 Receptor), the next logical step is to initiate an SAR study. Key modifications could include:
-
Altering the Pyridine Substitution: Moving the piperidine attachment from the 2-position to the 3- or 4-position of the pyridine ring to probe the spatial tolerance of the binding pocket.
-
Modifying the Piperidine Nitrogen: Introducing small alkyl groups to the nitrogen could modulate basicity and steric interactions, though this may reduce S1R affinity.
-
Replacing the Pyridine Ring: Synthesizing analogs with other aromatic or heteroaromatic rings (e.g., phenyl, thiophene, pyrimidine) to explore the electronic and steric requirements of the hydrophobic pocket.
Conclusion
While direct experimental data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is sparse, a rigorous analysis based on its structural motifs provides a strong foundation for targeted pharmacological investigation. The compound's architecture strongly suggests it is a candidate ligand for neuromodulatory targets, with Sigma-1, NMDA, and Histamine H3 receptors representing the most promising avenues for initial exploration. The experimental workflows detailed herein provide a clear and robust pathway for elucidating its biological activity, determining its mechanism of action, and unlocking its potential as a novel chemical probe or therapeutic lead.
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4-Hidroxi-4-pirid-2-il(piperidina) - Chem-Impex. Chem-Impex International.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central.[Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. PubMed Central.[Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. PubMed Central.[Link]
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Navigating the Metabolic Maze: An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical resource on the assessment of the in vitro metabolic stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a heterocyclic compound of interest in contemporary drug discovery. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a foundational understanding of the principles governing the metabolic fate of this molecule, thereby enabling robust and insightful experimental design.
Section 1: The imperative of Early Metabolic Stability Assessment
In the landscape of drug development, early characterization of a compound's metabolic liabilities is paramount. A high rate of metabolic turnover can lead to poor bioavailability and a short duration of action, necessitating more frequent or higher doses, which in turn can increase the risk of adverse effects. Conversely, an overly stable compound may accumulate in the body, leading to potential toxicity.[1] Therefore, in vitro metabolic stability assays are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing critical data to guide lead optimization and candidate selection.[2][3]
The core objective of these assays is to determine the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver to metabolize a drug.[1][4] This parameter is instrumental for predicting in vivo hepatic clearance and subsequent pharmacokinetic properties.[2]
Section 2: Deconstructing the Molecule: Physicochemical Properties and Predicted Metabolic Hotspots
The metabolic fate of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is intrinsically linked to its chemical architecture. The molecule comprises a pyridine ring linked to a piperidine-4-ol moiety.
Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C10H15ClN2O | Inferred |
| Molecular Weight | 214.69 g/mol | Inferred |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [6] |
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in many pharmaceuticals.[7][8] Its electronic properties can influence its susceptibility to metabolism. The nitrogen atom in the pyridine ring makes it a relatively electron-deficient system, which can impact its interaction with metabolic enzymes.[6] The piperidine ring, a saturated six-membered heterocycle, is also a prevalent scaffold in drug molecules and is known to be a site of metabolic modification.[9]
Predicted Metabolic Pathways:
Based on the constituent functional groups and known metabolic transformations of similar structures, the following pathways are predicted for 4-(Pyridin-2-yl)piperidin-4-ol:
-
N-Dealkylation: While the piperidine nitrogen is secondary, this is a less likely primary route without an N-alkyl substituent. However, if the compound were to be further modified with an N-alkyl group, this would be a primary metabolic pathway.
-
C-Hydroxylation of the Piperidine Ring: The aliphatic carbons of the piperidine ring are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[2]
-
Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation to form N-oxides or hydroxylated pyridines.
-
Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur.[4][10][11]
-
Conjugation (Phase II Metabolism): The hydroxyl group on the piperidine ring and any subsequently formed hydroxyl metabolites can be subject to conjugation reactions, such as glucuronidation or sulfation.
It is important to note that these are predicted pathways, and experimental verification is essential to confirm the actual metabolic profile of the compound.
Section 3: The Experimental Core: In Vitro Metabolic Stability Assays
The two most common in vitro systems for assessing hepatic metabolic stability are liver microsomes and hepatocytes.[2][4]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][12] This assay is a cost-effective and high-throughput method for evaluating CYP-mediated metabolism.[10][13]
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[4][14][15] This assay provides a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions.
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Detailed Protocol:
-
Preparation of Hepatocytes and Reagents:
-
Prepare a stock solution of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as described for the microsomal assay.
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density as required (e.g., 0.5-1 x 10^6 viable cells/mL).[14]
-
-
Incubation:
-
Plate the hepatocyte suspension in a suitable culture plate (e.g., collagen-coated).
-
Add the test compound to the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
Quench the metabolic activity by adding the aliquots to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Section 4: Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the rate of disappearance of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride over time.
Data Presentation:
| Time (min) | % Remaining (Microsomes) | % Remaining (Hepatocytes) |
| 0 | 100 | 100 |
| 5 | 95 | - |
| 15 | 85 | 90 |
| 30 | 70 | 80 |
| 45 | 55 | - |
| 60 | 40 | 65 |
| 120 | - | 45 |
| 240 | - | 20 |
Note: The values in this table are illustrative and will be determined experimentally.
Calculation of Key Parameters:
-
Half-Life (t1/2): The time required for the concentration of the compound to decrease by half. This is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
ln(% Remaining) = -kt + ln(100)*
-
t1/2 = 0.693 / k where k is the elimination rate constant.
-
-
Intrinsic Clearance (CLint):
-
Microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes in 10^6)[14]
-
Interpretation of Results:
The calculated t1/2 and CLint values are used to classify the metabolic stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride (e.g., low, moderate, or high clearance). This information is crucial for predicting its in vivo pharmacokinetic behavior and for making informed decisions in the drug discovery process.
Section 5: Beyond Stability: Metabolite Identification and Reaction Phenotyping
While determining the rate of metabolism is critical, understanding how the molecule is metabolized is equally important.
-
Metabolite Identification: The same LC-MS/MS samples used for the stability assay can be further analyzed to identify the structures of the metabolites formed. High-resolution mass spectrometry is a powerful tool for this purpose.[16]
-
Reaction Phenotyping: This involves identifying which specific CYP isozymes are responsible for the metabolism of the compound. This can be achieved using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in the microsomal stability assay.[17][18] For a compound containing a pyridine ring, it is important to assess its potential to interact with various CYPs.[19]
Section 6: The Bridge to In Vivo: In Vitro-In Vivo Extrapolation (IVIVE)
The ultimate goal of in vitro metabolism studies is to predict the human pharmacokinetic profile. In vitro-in vivo extrapolation (IVIVE) is a mathematical approach used to scale in vitro clearance data to predict in vivo hepatic clearance.[20][21] While IVIVE has its limitations and complexities, it remains a valuable tool in drug development.[9]
Conclusion
The in vitro metabolic stability assessment of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a multi-faceted process that requires a deep understanding of both the compound's chemistry and the biological systems used for its evaluation. By employing robust experimental protocols, careful data analysis, and a predictive understanding of its metabolic pathways, researchers can gain invaluable insights into the pharmacokinetic potential of this molecule. This guide provides the foundational knowledge and practical steps to navigate this critical aspect of drug discovery, ultimately contributing to the development of safer and more effective medicines.
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Obach, R. S., et al. (2020). In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization. Xenobiotica, 50(9), 1064-1075. Retrieved from [Link]
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Li, A. P., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of pharmaceutical and biomedical analysis, 36(5), 1073–1079. Retrieved from [Link]
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Poulin, P., & Haddad, S. (2011). In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. Journal of pharmaceutical sciences, 100(10), 4529–4547. Retrieved from [Link]
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Houston, J. B., & Galetin, A. (2019). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. The AAPS journal, 21(5), 89. Retrieved from [Link]
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BenchChem. (n.d.). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
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Sun, J., & Chen, L. (2012). LC-MS-based metabolomics in drug metabolism. Bioanalysis, 4(16), 2045–2058. Retrieved from [Link]
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Gao, J., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton transactions (Cambridge, England : 2003), 49(32), 11099–11107. Retrieved from [Link]
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Lee, J., et al. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2017, 8307963. Retrieved from [Link]
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Singh, R., & Sharma, V. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(12), 1475–1499. Retrieved from [Link]
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Singh, G., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules (Basel, Switzerland), 27(19), 6331. Retrieved from [Link]
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Grych, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116345. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs containing the pyridine nucleus. Retrieved from [Link]
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Huckvale, R., et al. (2023). Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. Metabolites, 13(7), 834. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 327–339. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. The Journal of biological chemistry, 299(4), 103032. Retrieved from [Link]
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Salyers, A. A., et al. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug metabolism letters, 5(2), 103–109. Retrieved from [Link]
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Obach, R. S. (2023). Cytochrome P450 reaction phenotyping: State of the art. Drug metabolism and pharmacokinetics, 53, 100508. Retrieved from [Link]
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ChemBK. (n.d.). PIPERIDIN-4-OL. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Hydroxy-4-pyrid-2-yl(piperidine). Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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PlantaeDB. (n.d.). 4-(Piperidin-2-yl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
Introduction: Unveiling the Potential of a Novel Piperidine Analog
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery.[1] This document provides a comprehensive guide for the initial cellular characterization of a novel piperidine derivative, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. While specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other pharmacologically active piperidines suggests potential for further investigation.[2]
These application notes are designed to provide researchers, scientists, and drug development professionals with a logical and structured workflow for evaluating the effects of this compound in cell-based assays. The protocols herein are based on well-established and validated methodologies, offering a robust framework for generating reproducible and meaningful data. We will progress from initial cytotoxicity screening to more in-depth mechanistic studies, including the assessment of apoptosis induction and target engagement.
Compound Handling and Preparation: The Foundation of Reliable Data
Proper handling and preparation of test compounds are paramount for the accuracy and reproducibility of any cell-based assay.
Storage and Stability: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride should be stored as a crystalline powder in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to keep it at -20°C.
Preparation of Stock Solutions:
-
Recommended Solvent: Due to its hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions. However, for cell culture applications, it is advisable to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10 mM in DMSO is a common starting point.
-
Procedure:
-
Allow the compound to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Important Considerations:
-
The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[3]
-
Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in all experiments.
Phase 1: Foundational Assessment - Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[4][5] This provides a crucial dose-response relationship and helps in selecting appropriate concentrations for subsequent mechanistic studies.
Rationale: Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[4] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound that reduces cell viability by 50%.
Recommended Cell Lines: A panel of well-characterized cancer cell lines from different tissue origins is recommended for initial screening to identify potential tissue-specific effects.
| Cell Line | Tissue of Origin |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| HCT116 | Colon Cancer |
| HeLa | Cervical Cancer |
| Jurkat | T-cell Leukemia (Suspension) |
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 2: Delving Deeper - Elucidating the Mechanism of Cell Death
If 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8][9][10][11]
Rationale: Distinguishing between apoptosis and necrosis is crucial for understanding a compound's mechanism of action. Apoptosis is a highly regulated process characterized by specific biochemical and morphological changes, including caspase activation and phosphatidylserine exposure on the outer cell membrane.[8][12]
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cells treated with 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride at concentrations around the IC50 value.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
For suspension cells, collect them by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by active caspases results in a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Cells treated with the compound in a 96-well white-walled plate.
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Step-by-Step Procedure:
-
Cell Treatment: Seed and treat cells with the compound as described for the MTT assay, but in a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation: An increase in luminescence in treated cells compared to vehicle control cells indicates the activation of caspases-3 and -7, confirming an apoptotic mechanism of cell death.
Caption: Potential apoptotic pathway induced by the test compound.
Phase 3: Uncovering the Molecular Mechanism - Target Engagement and Pathway Analysis
Identifying the molecular target of a compound is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[13][14][15][16][17]
Rationale: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[14] By heating cell lysates or intact cells to various temperatures, one can determine if the compound stabilizes its target protein, indicating a direct interaction.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells treated with 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride or vehicle.
-
PBS and protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against a suspected target protein.
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound or vehicle. Harvest and wash the cells.
-
Heating: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blotting for Pathway Analysis
Following the identification of a potential target or based on the known pharmacology of similar compounds, Western blotting can be used to investigate the modulation of specific signaling pathways.[18][19][20][21][22]
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to compound treatment.
Step-by-Step Procedure:
-
Cell Lysis: Lyse treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation: Changes in the intensity of the protein bands between treated and control samples can indicate upregulation, downregulation, or changes in the phosphorylation status of the target protein, providing insights into the affected signaling pathway.
Summary and Future Directions
This document provides a foundational framework for the initial in vitro characterization of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. By systematically progressing through cytotoxicity screening, apoptosis assays, and target engagement studies, researchers can build a comprehensive profile of the compound's cellular activity.
Positive findings from these assays can guide future research, which may include:
-
Screening against a broader panel of cell lines.
-
In-depth investigation of the identified signaling pathway.
-
In vivo efficacy and toxicity studies in animal models.
-
Structure-activity relationship (SAR) studies to optimize the compound's activity.
The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific cell lines and experimental conditions used.[23]
References
-
Kaur, G., & Kumar, A. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2345, 13-24. [Link]
-
Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(1), e4292. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2449-2459. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. CETSA. [Link]
-
Creative Biolabs. Western Blot Protocol. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Vinci, M., et al. (2012). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 4(3), 759-777. [Link]
-
Riss, T. L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]
-
Levenberg, S., et al. (2005). Neurotrophin-induced differentiation of human embryonic stem cells on three-dimensional polymeric scaffolds. Tissue Engineering, 11(3-4), 506-512. [Link]
-
Kumar, R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 12(1), 75-87. [Link]
-
LookChem. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. [Link]
-
PubChem. Piperidin-4-ol. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
-
Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
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- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Western blot protocol | Abcam [abcam.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile pharmaceutical intermediate, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This document provides in-depth technical notes, detailed experimental protocols, and safety guidelines to facilitate its effective use in the pharmaceutical industry.
Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties.[1][2] When combined with a pyridine ring, as in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, it forms a key building block for a range of biologically active molecules. This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system and other therapeutic areas, owing to the hydrogen bonding capabilities of the hydroxyl group and the basic nitrogen of the piperidine, along with the aromatic and coordination properties of the pyridine ring.
This guide will provide a detailed exploration of a robust synthetic pathway to 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, its comprehensive characterization, and its potential applications, with a focus on providing practical and scientifically sound protocols.
Synthesis Pathway: A Multi-Step Approach to a Key Intermediate
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and effective route involves the initial protection of a piperidone, followed by the addition of the pyridine moiety, and subsequent deprotection and salt formation.
A general and effective synthetic strategy involves the reaction of an N-protected 4-piperidone with a lithiated pyridine derivative. This approach offers good control over the reaction and generally provides the desired product in satisfactory yields.
Caption: Synthetic workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Detailed Synthesis Protocols
The following protocols provide a step-by-step guide for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
This procedure details the crucial C-C bond formation between the piperidone and pyridine rings.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-bromopyridine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture at this temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection and Hydrochloride Salt Formation
This protocol describes the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.[3]
Materials:
-
tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to afford 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the final product.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine and piperidine protons. The chemical shifts will be influenced by the hydrochloride salt formation. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbon of the piperidinol. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the free base [M+H]⁺. |
| IR (KBr) | Broad O-H and N-H stretching bands, as well as characteristic aromatic C-H and C=N stretching vibrations. |
Table 1: Spectroscopic Data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid).
-
Detection: UV at a wavelength corresponding to the absorbance of the pyridine ring (e.g., 260 nm).
Applications in Pharmaceutical Synthesis
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the hydroxyl group and the secondary amine in the piperidine ring allows for further functionalization to build more complex molecular architectures.
One notable application is in the synthesis of carbonic anhydrase inhibitors. For instance, this intermediate is a key precursor for the synthesis of Dorzolamide , a medication used to treat glaucoma.[4][5] The synthesis of Dorzolamide from this intermediate would involve the transformation of the hydroxyl group and further substitution on the piperidine nitrogen.[6][7][8]
Caption: Application of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in the synthesis of Dorzolamide.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
5.1. Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]
-
Skin and Eye Irritation: Can cause skin and eye irritation.[9]
-
Respiratory Irritation: May cause respiratory tract irritation.[9]
5.2. Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid generating dust.[13]
-
Wash hands thoroughly after handling.[9]
5.3. Storage
-
Store in a cool, dry, and well-ventilated area.[11]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. The synthetic protocols and characterization data provided in this guide are intended to support researchers in the efficient and safe utilization of this compound. Its strategic importance in the synthesis of complex molecules like Dorzolamide highlights the continued relevance of pyridinyl-piperidinol scaffolds in modern drug discovery and development.
References
-
Vasylenko, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega. [Link]
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Piperidine. [Link]
- Google Patents (2006). Method of making dorzolamide hydrochloride. US20060155132A1.
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]
-
NIST (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. [Link]
- Google Patents (2010).
- Google Patents (2012). Process for preparing dorzolamide. US8263787B2.
-
International Journal of Molecular Sciences (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060155132A1 - Method of making dorzolamide hydrochloride - Google Patents [patents.google.com]
- 7. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]
- 8. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. biosynth.com [biosynth.com]
- 11. chemos.de [chemos.de]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Quantification of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Introduction
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound of significant interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is paramount for quality control in manufacturing, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and validated protocols for the quantitative analysis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, chosen for its specificity, sensitivity, and robustness. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed for orthogonal verification.
Analytical Strategy Overview
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. The workflow for method selection and validation is a systematic process.
Caption: Workflow for analytical method development and validation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the method of choice for the quantification of polar to moderately nonpolar compounds. 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, being a salt of an organic base, is well-suited for this technique. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine moiety in the molecule contains a chromophore that allows for straightforward detection using a UV-Vis spectrophotometer.
Causality in Experimental Design:
-
Column Choice: A C18 column is selected for its versatility and proven performance in retaining a wide range of pharmaceutical compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to ensure the analyte, a basic compound, is in its protonated form. This minimizes peak tailing and ensures reproducible retention. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water.
-
Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum of the pyridine ring to ensure maximum sensitivity.
Protocol 1: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄), analytical grade.
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) six times. The system suitability parameters must meet the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% |
Method Validation Protocol (in accordance with ICH Q2(R2) Guidelines)
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[7][8][9][10]
Caption: Core parameters for analytical method validation.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or placebo components.[10]
-
Procedure:
-
Analyze a blank (mobile phase).
-
Analyze a placebo sample (if applicable).
-
Analyze a sample of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure separation from potential degradation products.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The peak for the analyte should be pure, as determined by a photodiode array (PDA) detector.
2. Linearity:
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
-
Procedure: Analyze at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (±0.1 mL/min).
-
Column temperature (±2°C).
-
Mobile phase composition (±2%).
-
-
Acceptance Criteria: System suitability parameters should remain within the defined limits, and the results should not be significantly affected.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high selectivity and sensitivity, providing an excellent orthogonal technique to HPLC. Due to the low volatility and polar nature of 4-(Pyridin-2-yl)piperidin-4-ol, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation (e.g., with BSTFA) is a common approach for derivatizing hydroxyl and amine groups.
Protocol 2: GC-MS Quantification (with Derivatization)
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
2. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
4. Quantification: Quantification is performed using SIM mode by monitoring characteristic ions of the derivatized analyte. A calibration curve is generated using derivatized standards. This approach provides excellent specificity and minimizes matrix interference.
Conclusion
This document outlines robust and reliable analytical methods for the quantification of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. The primary HPLC-UV method is suitable for routine quality control and has been detailed with a comprehensive validation protocol based on ICH guidelines. The orthogonal GC-MS method provides a confirmatory technique with high specificity. Adherence to these protocols will ensure the generation of accurate, precise, and trustworthy data in a regulated pharmaceutical environment.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, A. S., et al. (n.d.). Analytical method validation: A brief review.
- Patel, K. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
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- 10. globalresearchonline.net [globalresearchonline.net]
Application Note: A Robust HPLC-MS/MS Protocol for the Quantification of 4-(Pyridin-2-yl)piperidin-4-ol in Biological Matrices
Abstract
This application note presents a comprehensive and robust protocol for the quantitative analysis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a polar, basic compound, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the challenges in retaining and resolving highly polar analytes using conventional reversed-phase chromatography, this guide details a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC). We provide a complete workflow, from sample preparation to data acquisition, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for this and structurally similar compounds.
Introduction: The Analytical Challenge
4-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring both a basic pyridine moiety and a polar piperidinol group. Such molecules are often encountered in pharmaceutical development as drug candidates, metabolites, or synthetic intermediates. The quantitative analysis of these polar basic compounds in complex biological fluids (e.g., plasma, urine) presents a significant analytical challenge.[1] Traditional reversed-phase (RP) liquid chromatography often fails to provide adequate retention for these analytes, leading to their elution at or near the solvent front. This can result in severe ion suppression from the sample matrix in the mass spectrometer, compromising sensitivity and method robustness.[1][2]
To overcome these issues, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[4][5] This approach not only improves chromatographic resolution but also enhances sensitivity in electrospray ionization mass spectrometry (ESI-MS) due to the highly organic mobile phase facilitating more efficient desolvation and ionization.[3][4]
This document provides a detailed, step-by-step protocol for a HILIC-MS/MS method tailored for 4-(Pyridin-2-yl)piperidin-4-ol.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for effective method development.
| Property | Value / Structure | Justification for Method Design |
| Chemical Structure | ![]() | The presence of pyridine and piperidine rings (basic nitrogens) and a hydroxyl group confers high polarity and a basic nature. The molecule is expected to be positively charged at acidic pH. |
| Molecular Formula | C₁₁H₁₆N₂O | Used to calculate the exact mass. |
| Molecular Weight | 192.26 g/mol (Free Base) | Determines the mass-to-charge ratio (m/z) of the precursor ion. |
| Predicted [M+H]⁺ | 193.1339 m/z | This will be the target precursor ion in positive mode ESI-MS/MS. |
| Predicted pKa | ~8.5-9.5 (Piperidine N), ~5.0-5.5 (Pyridine N) | The basic nature dictates that an acidic mobile phase will ensure protonation, which is ideal for positive ion ESI and can improve peak shape. |
| Predicted LogP | < 1.0 | The low LogP value indicates high hydrophilicity, making retention on a C18 column difficult and favoring a HILIC-based approach.[6][7] |
Experimental Protocol
Materials and Reagents
-
Analyte Standard: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride (Reference Grade)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., 4-(Pyridin-2-yl)piperidin-4-ol-d4) is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (≥99%) or Ammonium formate (≥99%).
-
Biological Matrix: Blank human plasma (or other relevant matrix) with K₂EDTA as anticoagulant.
-
Protein Precipitation Solvent: Acetonitrile containing 0.1% formic acid.
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of accurate gradient delivery (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo Scientific TSQ Altis).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for cleaning up biological samples for analysis.[8] It removes the majority of proteins that can interfere with the analysis and clog the chromatographic column.
Step-by-Step Procedure:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Aliquot 50 µL of the biological matrix (plasma) into the appropriately labeled tubes.
-
Add 10 µL of the Internal Standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortex mix all tubes vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 200 µL of 90:10 Acetonitrile:Water (v/v) to the supernatant. This dilution step ensures the sample solvent composition is similar to the initial mobile phase, which is critical for good peak shape in HILIC.
-
Seal the plate or cap the vials and inject into the HPLC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
Chromatographic Conditions (HILIC)
The selection of HILIC is justified by its superior ability to retain and separate highly polar compounds compared to reversed-phase methods.[3][6][9]
Sources
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Application Notes and Protocols for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in CNS Drug Discovery
Introduction: A Novel Scaffold for CNS-Active Agents
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of CNS receptors and enzymes. The introduction of a hydroxyl group and an aromatic moiety at the 4-position, as seen in 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, creates a tertiary alcohol with a unique stereoelectronic profile. This structural motif has the potential for hydrogen bonding interactions and pi-stacking, which are crucial for molecular recognition at CNS targets. The pyridyl group, in particular, can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, potentially conferring selectivity for specific receptor subtypes.
This document serves as a comprehensive technical guide for researchers and drug development professionals interested in evaluating the potential of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a CNS drug candidate. It provides a detailed overview of its chemical properties, proposed mechanisms of action, and a suite of validated in vitro and in vivo protocols to thoroughly characterize its pharmacological profile.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O | N/A |
| Molecular Weight | 214.69 g/mol | N/A |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [1] |
| Storage | Store at room temperature in a dry, dark place | [1] |
Note: The properties listed above are based on structurally similar compounds and are provided for guidance. It is essential to determine the empirical properties of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride through appropriate analytical methods.
Hypothesized Mechanisms of Action and Therapeutic Potential
The structural features of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride suggest several potential mechanisms of action within the CNS. The piperidine core is a common feature in ligands for a wide range of CNS targets, including:
-
Dopamine Receptors (D₂/D₃/D₄): The piperidine scaffold is present in many antipsychotic drugs that antagonize dopamine receptors.
-
Serotonin Receptors (5-HT₂A, 5-HT₂C, 5-HT₇): Modulation of serotonergic systems is a key strategy for treating depression, anxiety, and other mood disorders.
-
NMDA Receptors: The piperidine ring can be found in antagonists of the NMDA receptor, which are being investigated for neurodegenerative diseases and depression.[3]
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of CNS functions, and their modulation is a promising therapeutic avenue for several neurological and psychiatric disorders.[4]
Given the prevalence of the 4-hydroxypiperidine motif in CNS-active compounds, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride warrants investigation for its potential therapeutic utility in conditions such as schizophrenia, depression, anxiety, and neurodegenerative diseases.
Experimental Workflows for CNS Candidate Evaluation
A systematic evaluation of a novel CNS drug candidate involves a tiered approach, starting with in vitro assays to determine target engagement and functional activity, followed by assessment of its drug-like properties, and culminating in in vivo studies to establish efficacy and safety.
Caption: Workflow for the amphetamine-induced hyperlocomotion assay.
Safety Pharmacology
Early assessment of potential adverse effects is crucial in CNS drug discovery. [5]Key safety pharmacology studies for a compound like 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride should include:
-
Irwin Test: A comprehensive observational screen in rodents to assess effects on behavior, autonomic, and sensorimotor functions.
-
Rotarod Test: To evaluate motor coordination and potential for ataxia. [6]* Cardiovascular Safety: Assessment of effects on heart rate, blood pressure, and QT interval in a suitable animal model.
-
hERG Channel Assay: An in vitro assay to assess the potential for QT prolongation, a serious cardiac side effect.
Conclusion
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a promising chemical scaffold for the discovery of novel CNS-active agents. The protocols outlined in this application note provide a robust framework for its systematic evaluation, from initial target identification to in vivo proof-of-concept studies. A thorough characterization of its pharmacological and safety profile will be essential to determine its therapeutic potential for treating CNS disorders.
References
- Vertex AI Search. (n.d.). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo.
- Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background.
- Medicilon. (n.d.). CNS Pharmacology Models.
- Gautam, A., & Kumar, P. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
- WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
- PubMed. (2014). Animal models of CNS disorders.
- Eurofins Advinus. (n.d.). CNS Disorders Disease Models.
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
- Benchchem. (n.d.). NMDAR antagonist 3 | 39512-49-7.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7.
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- 6. advinus.com [advinus.com]
Application Notes and Protocols: Derivatization of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride for SAR Studies
Abstract
The 4-(pyridin-2-yl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. Its inherent structural features—a basic piperidine nitrogen, a hydrogen-bond-donating hydroxyl group, and an aromatic pyridine ring—offer multiple vectors for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-(pyridin-2-yl)piperidin-4-ol hydrochloride. The focus is on generating compound libraries for robust Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind specific derivatization strategies at the piperidine nitrogen, the 4-hydroxyl group, and the pyridine ring, providing detailed, field-tested protocols for key transformations.
Introduction: The Strategic Value of the 4-(Pyridin-2-yl)piperidin-4-ol Scaffold
The piperidine moiety is a cornerstone in drug design, present in a vast array of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for optimizing interactions with biological targets.[1][3] The fusion of a piperidine ring with a pyridine heterocycle, as seen in 4-(pyridin-2-yl)piperidin-4-ol, creates a molecule with a unique combination of physicochemical properties. The pyridine ring, a common pharmacophore, can enhance metabolic stability, potency, and binding affinity through hydrogen bonding and π-π stacking interactions.[4][5][6]
The hydrochloride salt form of the parent compound ensures aqueous solubility, a crucial starting point for many biological assays and synthetic transformations. The true power of this scaffold, however, lies in its amenability to systematic modification. By exploring the chemical space around three key points—the piperidine nitrogen (N1), the tertiary alcohol (C4-OH), and the pyridine ring—researchers can systematically probe the pharmacophore to elucidate a comprehensive SAR. This iterative process of synthesis and biological testing is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
This guide is structured to provide both the "how" and the "why" of derivatization, empowering researchers to not only execute the synthesis but also to make informed decisions in their drug discovery campaigns.
Core Derivatization Strategies for SAR Exploration
A successful SAR campaign requires a logical and systematic approach to analog synthesis. For the 4-(pyridin-2-yl)piperidin-4-ol scaffold, we can dissect the derivatization strategy into three primary vectors.
Caption: SAR Derivatization Strategy for 4-(Pyridin-2-yl)piperidin-4-ol.
Vector 1: Modification of the Piperidine Nitrogen (N1)
The secondary amine of the piperidine ring is arguably the most versatile handle for derivatization. Modifications at this position directly influence the compound's basicity (pKa), steric profile, and potential for hydrogen bonding, all of which are critical for receptor interaction.
2.1.1. N-Alkylation via Reductive Amination
Rationale: Reductive amination is a robust and widely used method for introducing a diverse range of alkyl groups to a secondary amine.[7] This reaction proceeds by forming an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, which is then reduced in situ. This strategy allows for the exploration of various substituents, from small alkyl chains to larger aromatic and heterocyclic moieties, to probe steric and electronic requirements in the binding pocket.
Protocol: Synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol
-
Preparation: To a round-bottom flask, add 4-(pyridin-2-yl)piperidin-4-ol hydrochloride (1.0 eq). The starting material must first be neutralized. Suspend the hydrochloride salt in dichloromethane (DCM, 10 mL/mmol) and add a suitable base such as triethylamine (TEA, 1.2 eq) or saturated aqueous sodium bicarbonate solution. Stir for 15-30 minutes and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and use the solution of the free base directly in the next step.
-
Iminium Formation: To the stirred solution of the free base at room temperature, add benzaldehyde (1.1 eq). Stir the mixture for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure N-benzyl derivative.
2.1.2. N-Acylation
Rationale: Converting the basic nitrogen to a neutral amide functionality can have a profound impact on the compound's properties. Amides are excellent hydrogen bond acceptors and can introduce conformational constraints. This modification is crucial for determining if a basic nitrogen is essential for biological activity.
Protocol: Synthesis of 1-Acetyl-4-(pyridin-2-yl)piperidin-4-ol
-
Preparation: Dissolve 4-(pyridin-2-yl)piperidin-4-ol free base (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.
Vector 2: Modification of the 4-Hydroxyl Group
The tertiary alcohol at the C4 position is a key hydrogen bond donor and significantly influences the polarity of the molecule. Derivatizing this group allows for probing the importance of this hydrogen bonding capability and modulating lipophilicity.
2.2.1. O-Alkylation (Williamson Ether Synthesis)
Rationale: Converting the alcohol to an ether removes the hydrogen bond donating capacity and introduces lipophilic character. This is a critical step to determine if the C4-OH acts as a hydrogen bond donor in the target binding site. The piperidine nitrogen must be protected (e.g., with a Boc group) before O-alkylation to prevent competitive N-alkylation.[8]
Protocol: Synthesis of tert-butyl 4-methoxy-4-(pyridin-2-yl)piperidine-1-carboxylate
-
N-Protection: First, protect the piperidine nitrogen. Dissolve 4-(pyridin-2-yl)piperidin-4-ol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature overnight. Purify to obtain N-Boc-4-(pyridin-2-yl)piperidin-4-ol.
-
Deprotonation: To a solution of the N-Boc protected alcohol (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Alkylation: After stirring for 30 minutes at 0 °C, add an alkylating agent, for example, methyl iodide (CH₃I, 1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography. The Boc-protecting group can be subsequently removed with an acid like trifluoroacetic acid (TFA) in DCM if the N-H derivative is desired.
Vector 3: Modification of the Pyridine Ring
The pyridine ring offers opportunities to modulate electronic properties, solubility, and metabolic stability.[4] Modifications here can also introduce new vectors for interaction with the biological target.
2.3.1. Nucleophilic Aromatic Substitution (SNAr)
Rationale: If the pyridine ring is activated with an appropriate leaving group (e.g., a halogen) at an electron-deficient position (C4 or C6), it can undergo nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles (amines, thiols, alkoxides), dramatically altering the scaffold's properties.
Protocol: Synthesis of a 4'-Amino Substituted Analog (Hypothetical)
(This protocol assumes a starting material where the pyridine ring is substituted with a leaving group, e.g., 4-(4-chloropyridin-2-yl)piperidin-4-ol)
-
Setup: In a sealed tube, dissolve the 4'-chloro-substituted starting material (1.0 eq) and the desired amine nucleophile (e.g., benzylamine, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq). Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
Characterization and Data Interpretation
A systematic approach to derivatization must be paired with rigorous analytical characterization and structured data analysis.
Analytical Characterization
All synthesized analogs must be fully characterized to confirm their structure and purity before biological evaluation. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.
Structuring SAR Data
To effectively derive insights, the data from biological assays should be organized systematically. A tabular format is highly recommended.
Table 1: Example SAR Data for N1-Substituted Analogs
| Compound ID | R¹ Substituent (at N1) | Molecular Weight ( g/mol ) | Lipophilicity (cLogP) | Target Affinity (Ki, nM) |
| Parent | -H | 214.71 (HCl salt) | 1.2 | 500 |
| 1a | -CH₃ | 192.26 | 1.5 | 250 |
| 1b | -CH₂CH₃ | 206.29 | 1.9 | 150 |
| 1c | -Benzyl | 268.36 | 3.1 | 50 |
| 1d | -Acetyl | 220.27 | 0.8 | >1000 |
Interpretation: The hypothetical data in Table 1 suggests that a basic nitrogen is important for activity (amide 1d is inactive). Furthermore, increasing the size and lipophilicity of the N1-substituent from methyl to benzyl leads to a significant increase in affinity, suggesting a hydrophobic pocket in the binding site.
Caption: Workflow for a Structure-Activity Relationship (SAR) Study.
Conclusion
The 4-(pyridin-2-yl)piperidin-4-ol hydrochloride scaffold represents a highly valuable starting point for medicinal chemistry programs. Its three distinct derivatization vectors provide a rich landscape for SAR exploration. By systematically applying the synthetic strategies outlined in these application notes—including N-alkylation/acylation, O-alkylation, and pyridine ring modifications—research teams can efficiently generate diverse compound libraries. When coupled with rigorous characterization and systematic biological evaluation, this approach enables the elucidation of clear structure-activity relationships, paving the way for the rational design of potent and selective drug candidates.
References
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Limoges, A., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
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Sharma, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1515-1548. [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]
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Walczak, M. A., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117769. [Link]
-
Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 131-139. [Link]
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Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6149. [Link]
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Application Note: A Foundational In Vivo Evaluation Protocol for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized experimental framework. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with all relevant local, national, and international regulations.
Introduction
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a novel heterocyclic compound featuring a piperidine and a pyridine moiety. The piperidine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous neurologically active pharmaceuticals.[1][2] Similarly, the pyridine structure is found in various compounds with central nervous system (CNS) activity.[2] While extensive public data on the specific biological activity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not available, its structural components suggest a potential for CNS effects.
This guide, therefore, serves as a foundational protocol for the initial in vivo characterization of this and similar novel compounds. It outlines a logical, phased approach, beginning with essential safety and tolerability assessments and progressing to preliminary pharmacokinetic and pharmacodynamic screening. The causality behind each step is explained to empower researchers to make informed decisions and adapt the protocols to their specific hypotheses.
Section 1: Pre-Protocol Essentials & Ethical Framework
Before any in vivo work commences, a robust ethical and logistical framework must be established. This is not merely a procedural step but a scientific and ethical necessity to ensure data validity and animal welfare.
1.1 The 3Rs: Cornerstone of Ethical Research
All experimental designs must be built upon the principles of the 3Rs (Replacement, Reduction, and Refinement).[3]
-
Replacement: Justify why non-animal methods (e.g., in vitro assays) are insufficient for the study's objectives. For a novel compound, in vivo studies are indispensable for understanding systemic toxicity and organism-level effects.[4]
-
Reduction: Design studies with appropriate statistical power to use the minimum number of animals necessary to obtain scientifically valid data.[5]
-
Refinement: Implement procedures that minimize any potential pain, distress, or suffering for the animals. This includes proper handling, appropriate housing, and the use of analgesia or humane endpoints.
1.2 Institutional Animal Care and Use Committee (IACUC) Approval
A detailed protocol encompassing every aspect of the proposed animal study—from housing and handling to experimental procedures and euthanasia—must be submitted to and approved by your institution's IACUC.[3] This committee's role is to ensure that the research is ethically justified and complies with all regulations.
Section 2: Compound Formulation & Administration
2.1 Solubility and Vehicle Selection
The first step is to determine the solubility of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in various pharmaceutically acceptable vehicles. As a hydrochloride salt, it is anticipated to have some aqueous solubility.
Protocol 1: Solubility Assessment
-
Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO).
-
Serially dilute the stock solution into a panel of potential vehicles (see Table 1).
-
Visually inspect for precipitation after a set incubation period (e.g., 1 hour) at room temperature.
-
Quantify solubility using a suitable analytical method (e.g., HPLC) if precise measurements are needed.
Table 1: Example Vehicle Screening Panel
| Vehicle | Composition (v/v) | Common Route(s) | Rationale |
|---|---|---|---|
| Saline | 0.9% NaCl in Water | IV, IP, SC, PO | Ideal for water-soluble compounds. |
| PBS (pH 7.4) | Phosphate-Buffered Saline | IV, IP, SC, PO | Buffered aqueous vehicle. |
| 5% Dextrose | 5% Dextrose in Water | IV, IP, SC | Alternative aqueous vehicle. |
| 10% DMSO / 90% Saline | 10% Dimethyl Sulfoxide | IV, IP | For compounds requiring a co-solvent. |
| 5% Tween 80 in Saline | 5% Polysorbate 80 | IP, PO | Surfactant to aid solubility of lipophilic compounds. |
Causality: The choice of vehicle is paramount. An inappropriate vehicle can cause irritation, stress, or direct toxicity in the animal, confounding the results. The goal is to use the simplest, most physiologically compatible vehicle in which the compound is stable and soluble at the required concentration.
2.2 Route of Administration
The intended clinical application should guide the choice of administration route. For initial screening, intravenous (IV) or intraperitoneal (IP) injections are common as they bypass complexities of oral absorption.[6]
Section 3: Phase 1 - Acute Toxicity and Dose-Range Finding
The primary goal of this phase is to determine the safety profile and the Maximum Tolerated Dose (MTD) of the compound. This information is crucial for selecting appropriate doses for subsequent pharmacokinetic and efficacy studies.[3][4]
Protocol 2: Single Ascending Dose (SAD) Study in Mice
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old. Use both males and females.[7]
-
Group Allocation: Assign 3-5 animals per sex to each dose group, including a vehicle control group.
-
Dose Selection: In the absence of prior data, start with a low dose (e.g., 1-5 mg/kg). Subsequent doses should be escalated by a factor of 2-3x (e.g., 5, 15, 50 mg/kg).[6]
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).
-
Observation: Monitor animals intensely for the first 4 hours, then periodically for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not produce overt signs of life-threatening toxicity or more than a 10-20% reduction in body weight.
Table 2: Example Dose Escalation Scheme
| Group | Dose (mg/kg) | Number of Animals (M/F) | Expected Outcome |
|---|---|---|---|
| 1 | Vehicle | 5 / 5 | No adverse effects. |
| 2 | 5 | 5 / 5 | No to mild, transient effects. |
| 3 | 15 | 5 / 5 | Potential for observable, non-lethal effects. |
| 4 | 50 | 5 / 5 | Potential for significant toxicity; defines upper dose limit. |
| 5 | 150 | 3 / 3 | Likely to exceed MTD; used to define severe toxicity. |
Section 4: Phase 2 - Preliminary Pharmacokinetic (PK) Profiling
A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). This is essential for designing a rational dosing schedule for efficacy studies.[8][9]
Protocol 3: Single-Dose PK Study in Rats
-
Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein catheters) to facilitate repeated blood sampling from the same animal.
-
Dosing: Administer a single dose of the compound (a dose well below the MTD, e.g., 10 mg/kg) via IV and, in a separate cohort, oral (PO) routes.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For CNS-targeted drugs, brain and cerebrospinal fluid (CSF) concentrations can also be measured at terminal time points to assess blood-brain barrier penetration.[8][10]
Section 5: Phase 3 - Exploratory Pharmacodynamic (PD) & Behavioral Screening
This phase aims to identify any physiological or behavioral effects of the compound, providing the first indication of its potential therapeutic action.[11][12] Given the compound's structure, a broad, unbiased assessment of CNS function is the most logical starting point.
Protocol 4: Modified Irwin Test / Functional Observational Battery (FOB) The Irwin test or FOB is a systematic observational method to detect and quantify the overt effects of a novel compound on the nervous system.[13][14][15] It provides a comprehensive profile of a drug's effects on behavior, autonomic, and sensorimotor functions.
-
Animal Model & Dosing: Use mice or rats. Administer vehicle and at least three doses of the compound (e.g., low, medium, and high doses selected from the dose-range finding study).
-
Blinding: The observer must be blinded to the treatment allocation to prevent bias.[13]
-
Observation Timeline: Conduct observations at the predicted Tmax (from PK data) and at several later time points (e.g., 1, 4, and 24 hours post-dose).
-
Observational Parameters: Systematically score a wide range of parameters.[5][7][16]
-
Behavioral: Alertness, grooming, locomotor activity, stereotypy, passivity.
-
Neurological/Motor: Gait, posture, tremors, convulsions, righting reflex, grip strength.
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Sensorimotor: Response to touch, tail pinch, auditory startle.
-
-
Scoring: Use a standardized scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked effect).[13]
Causality: An FOB is a powerful hypothesis-generating tool.[11] If, for example, the compound induces sedation and reduces response to a tail pinch, it might suggest sedative and analgesic properties, guiding the selection of more specific, hypothesis-driven efficacy models (e.g., a formal hot-plate test for analgesia).
Section 6: Data Visualization & Workflow
Clear visualization of experimental workflows ensures reproducibility and clarity.
Diagram 1: Overall In Vivo Evaluation Workflow This diagram illustrates the phased approach to characterizing a novel compound.
Caption: Phased workflow for initial in vivo characterization.
Diagram 2: Decision Tree for Dose Selection This diagram shows the logic for selecting doses for different study types based on initial toxicity findings.
Caption: Logic for dose selection post-MTD determination.
References
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Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, 83(1), e43. [Link]
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Philadelphia College of Pharmacy and Science. (n.d.). Modified Irwin Test (rat). Pennsylvania State University. [Link]
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Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. ResearchGate. [Link]
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Melior Discovery. (n.d.). Irwin Test in Rats & Mice. [Link]
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Mathiasen, J. R. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. SciSpace. [Link]
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Drexel University. (n.d.). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. [Link]
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Mathiasen, J. R. (2023). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. SciSpace. [Link]
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Molecular Diagnostic Services. (n.d.). Functional Observational Battery (FOB). [Link]
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Rani, P., et al. (2016). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3644-3650. [Link]
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Sanofi. (2019). Functional observation battery (FOB)/Irwin integrated in general toxicology studies: A retrospective analysis. Toxicology Letters, 314, S133. [Link]
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Ellis-Williams, J. (2023). How do you find out starting doses for pharmacokinetic studies of a novel CNS drug? ResearchGate. [Link]
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Patsnap. (2026). What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]
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Rew, Y., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 289-294. [Link]
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de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(10), 1207-1221. [Link]
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Ke, C., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1109-1133. [Link]
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Hoshi, Y., et al. (2012). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Pharmaceutical Research, 29(11), 3058-3072. [Link]
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Al-Warhi, T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(5), 1083. [Link]
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Karger Publishers. (n.d.). FDA Requirements for Preclinical Studies. Clinical Trials in the Neurosciences. [Link]
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The Elusive Tool Compound: An In-depth Look at 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride in Neuroscience
A comprehensive search of scientific literature and commercial databases reveals a significant finding: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not an established tool compound in the field of neuroscience. There is a notable absence of published research, experimental protocols, or commercial availability for this specific chemical entity. Therefore, the creation of detailed application notes and protocols as initially requested is not feasible without a foundation of scientific data.
While the specific compound of interest appears to be uncharacterized in the context of neuroscience research, the core chemical scaffold, a pyridin-yl-piperidinol structure, is of significant interest in medicinal chemistry and pharmacology. This report will provide a broader context on the relevance of pyridine and piperidine moieties in centrally active agents, drawing from available literature on related compounds. It is crucial to emphasize that the following discussion is based on the general properties of these chemical families and does not represent specific data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
The Significance of the Pyridine and Piperidine Scaffolds in Neuroscience
The pyridine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including many that act on the central nervous system (CNS).[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility, membrane permeability, and interaction with biological targets.[2] Pyridine-containing compounds have been investigated for a wide range of neurological and psychiatric conditions.[1][2]
Similarly, the piperidine ring is a prevalent scaffold in CNS drugs.[3][4] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is often critical for selective binding to receptors and enzymes in the brain.[3] Piperidine derivatives have been developed as analgesics, antipsychotics, antidepressants, and agents for neurodegenerative diseases.[5]
The combination of a pyridine and a piperidine ring, as in the proposed 4-(pyridin-2-yl)piperidin-4-ol structure, could theoretically offer a unique pharmacological profile. The pyridinyl group could engage in specific interactions with a target protein, while the piperidinol core provides a rigid framework for positioning this and other functional groups.
Potential (but Speculative) Areas of Investigation
Given the structural motifs present in 4-(pyridin-2-yl)piperidin-4-ol, one could speculate on its potential as a tool compound in several areas of neuroscience research. However, without any experimental evidence, these remain purely hypothetical.
-
Receptor Binding Studies: A primary step would be to screen the compound against a panel of CNS receptors, ion channels, and transporters to identify potential biological targets.
-
In Vitro Functional Assays: If a target is identified, functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or modulator.
-
In Vivo Behavioral Models: Should in vitro activity be confirmed, the compound could be evaluated in animal models of neurological or psychiatric disorders to assess its potential therapeutic effects.
Synthesis of Related Piperidin-4-ol Derivatives
While a specific synthesis for 4-(pyridin-2-yl)piperidin-4-ol hydrochloride is not readily found in the literature, general methods for the synthesis of related 4-aryl-piperidin-4-ols are well-documented. These often involve the addition of an organometallic reagent (such as a Grignard or organolithium reagent) derived from the aryl or heteroaryl group to a protected 4-piperidone. The protecting group on the piperidine nitrogen is then removed to yield the final product.
For example, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol often involves the reaction of 4-chlorophenylmagnesium bromide with N-protected 4-piperidone.[6][7] A similar approach could theoretically be applied for the synthesis of 4-(pyridin-2-yl)piperidin-4-ol, using a 2-pyridinyl organometallic reagent.
Conclusion
References
[1] Lin, L., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 10(42), 25169-25184. [2] Pyridine-containing compounds are gaining significant importance in medicinal applications due to their diverse range of activities including antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities. The presence of the nitrogen atom in pyridine plays a crucial role in the pharmacological profile of many drugs. ResearchGate. [3] Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of medicinal chemistry, 28(9), 1245–1251. [5] Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. National Institutes of Health. [8] The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. National Institutes of Health. [9] Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [10] Piperidin-4-one hydrochloride | CAS 41979-39-9 | SCBT. Santa Cruz Biotechnology. [4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [6] 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem. [11] CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. [7] 4-(4-Chlorophenyl)piperidin-4-ol. ChemicalBook. [12] Piperidine Synthesis. - DTIC. Defense Technical Information Center. [13] 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook. [14] 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Chemsrc. [15] 4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4). Cayman Chemical. Piperidin-4-one hydrochloride | CAS No- 41979-39-9. Simson Pharma Limited. [16] 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [17] 4-Piperidone monohydrate 98 40064-34-4. Sigma-Aldrich. [18] Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. National Institutes of Health. [19] High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [20] 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. China Manufacture Supplier. CAS 39512-49-7. China Manufacture Supplier.
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Application Notes and Protocols: Formulation of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride for Preclinical Animal Dosing
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic profiles. The formulation of a compound for in vivo animal studies is a pivotal, yet often underestimated, step that directly influences drug exposure, bioavailability, and, ultimately, the reliability of preclinical data.[1][2][3] This is particularly true for heterocyclic compounds like 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a member of the piperidine class of molecules which are prevalent scaffolds in medicinal chemistry.[4][5][6]
This guide provides a comprehensive framework for the rational formulation of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride for oral dosing in common preclinical animal models, such as rodents. We will delve into the critical physicochemical properties of the compound, explore various formulation strategies, and provide detailed, step-by-step protocols. The overarching goal is to empower researchers to develop robust and reproducible dosing formulations that ensure maximal systemic exposure and generate high-quality, translatable data.
Physicochemical Characterization: The Foundation of Rational Formulation
A thorough understanding of the physicochemical properties of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is the cornerstone of a successful formulation strategy. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base form.
Key Physicochemical Parameters:
| Property | Anticipated Value/Characteristic | Implication for Formulation |
| Form | Crystalline Solid | Influences dissolution rate. |
| Molecular Weight | 216.69 g/mol (free base) | Important for dose calculations. |
| Aqueous Solubility | Expected to be moderate to high, pH-dependent. | Solution formulations are likely feasible. Solubility should be empirically determined in various vehicles. |
| pKa | Estimated basic pKa for the piperidine nitrogen. | The compound's charge state and solubility will be highly dependent on the pH of the formulation vehicle. |
| LogP | Low to moderate. | Suggests a lower propensity for formulation in lipid-based systems. |
| Chemical Stability | Generally stable, but potential for degradation at extreme pH or in the presence of certain excipients should be assessed. | Stability studies of the final formulation are crucial. |
Protocol 1: Preliminary Solubility Assessment
This protocol outlines a rapid method to assess the solubility of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in commonly used preclinical dosing vehicles.
Materials:
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
Vehicle 1: Sterile Water for Injection
-
Vehicle 2: 0.9% w/v Sodium Chloride (Saline)
-
Vehicle 3: Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle 4: 0.5% w/v Methylcellulose in sterile water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
Procedure:
-
Accurately weigh 10 mg of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride into separate, appropriately sized glass vials.
-
Add 1 mL of the first vehicle (e.g., Sterile Water) to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Visually inspect for complete dissolution. If dissolved, proceed to add the compound in 10 mg increments until a saturated solution is achieved (i.e., solid material remains undissolved).
-
If the initial 10 mg does not dissolve, add the vehicle in 1 mL increments, vortexing after each addition, until complete dissolution is observed or a maximum volume of 10 mL is reached.
-
For solutions that appear fully dissolved, stir for an additional 30 minutes at room temperature to ensure equilibrium is reached.
-
Repeat steps 2-6 for each of the selected vehicles.
-
Record the approximate solubility in mg/mL for each vehicle.
-
Measure and record the final pH of each prepared solution.
Formulation Development: Strategies for Oral Dosing
For early-stage preclinical studies, simple aqueous solutions are often the preferred formulation due to their ease of preparation and ability to provide consistent drug exposure.[2] Given that 4-(Pyridin-2-yl)piperidin-4-ol is a hydrochloride salt, it is anticipated to have sufficient aqueous solubility for the preparation of solution formulations.
Aqueous Solution Formulations
The primary goal is to create a clear, stable solution at the desired concentration for dosing.
Vehicle Selection:
-
Sterile Water or 0.9% Saline: These are the simplest and often most well-tolerated vehicles for oral gavage.
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4: This can be beneficial as it helps to buffer the formulation, which may be important for gastrointestinal tolerance, especially if the compound itself is acidic.[7][8]
pH Adjustment: The pH of the final formulation is a critical parameter that can impact solubility, stability, and animal welfare.[9] For oral gavage in rodents, a pH range of 3 to 8 is generally considered tolerable, with a range of 4.5 to 8.0 being more optimal.[7] Extremes in pH can cause local tissue irritation.[8]
-
Acidifying Agents: Dilute hydrochloric acid (e.g., 0.1 N HCl) can be used to lower the pH.
-
Alkalinizing Agents: Dilute sodium hydroxide (e.g., 0.1 N NaOH) can be used to raise the pH.
Workflow for Aqueous Formulation Development:
Caption: Decision-making workflow for aqueous formulation development.
Protocol 2: Preparation of a 10 mg/mL Aqueous Solution for Oral Gavage
This protocol provides a step-by-step method for preparing a simple aqueous solution of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Materials:
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
Sterile 0.9% w/v Sodium Chloride (Saline)
-
Calibrated pH meter
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flask
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide (if needed for pH adjustment)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dose volume (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).[10][11] For example, to prepare 20 mL of a 10 mg/mL solution, you will need 200 mg of the compound.
-
Weigh the Compound: Accurately weigh 200 mg of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and transfer it to a sterile glass beaker.
-
Initial Dissolution: Add approximately 15 mL (75% of the final volume) of sterile saline to the beaker.
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary, but the solution should be cooled to room temperature before final volume adjustment.
-
pH Measurement and Adjustment:
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
If the pH is outside the desired range (e.g., 4.5-8.0), adjust it dropwise with 0.1 N HCl to lower the pH or 0.1 N NaOH to raise it, while stirring continuously.[7]
-
-
Final Volume Adjustment: Quantitatively transfer the solution to a 20 mL volumetric flask. Rinse the beaker with a small amount of saline and add the rinsing to the volumetric flask. Bring the solution to the final volume with saline and mix thoroughly.
-
Final Inspection: The final formulation should be a clear, colorless solution, free of any visible particulates.
-
Storage: Store the prepared formulation in a tightly sealed, labeled container. For short-term storage (e.g., up to one week), refrigeration at 2-8°C is generally recommended, unless stability data suggests otherwise. The stability of the formulation should be confirmed.
Suspension Formulations
If the required dose concentration exceeds the aqueous solubility of the compound, a suspension formulation may be necessary.[1]
Suspending Agents:
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC): Typically used at concentrations of 0.5% to 1% w/v in water. These agents increase the viscosity of the vehicle, which helps to keep the drug particles suspended.
-
Tween 80: A non-ionic surfactant, often added at a low concentration (e.g., 0.1% to 0.5% v/v) to act as a wetting agent, improving the dispersibility of the drug particles.[12]
Protocol 3: Preparation of a 25 mg/mL Suspension for Oral Gavage
This protocol details the preparation of a suspension using methylcellulose as the suspending agent.
Materials:
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
0.5% w/v Methylcellulose in sterile water
-
Mortar and pestle
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
Procedure:
-
Prepare the Vehicle: If not already prepared, create the 0.5% methylcellulose solution by slowly adding methylcellulose to vigorously stirring sterile water. It may require stirring for an extended period to fully hydrate.
-
Weigh the Compound: For a 10 mL formulation, weigh 250 mg of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
-
Particle Size Reduction: If the compound is crystalline, gently triturate it in a mortar and pestle to a fine powder. This increases the surface area and aids in suspension.
-
Wetting the Powder: In the mortar, add a small volume of the 0.5% methylcellulose vehicle to the powdered compound and mix to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Transfer and Dilution: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a sterile beaker.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Final Inspection and Dosing: The final formulation should be a uniform, opaque suspension. It is critical to ensure the suspension is well-mixed immediately before each animal is dosed to guarantee dose accuracy.
Experimental Workflow for Suspension Formulation:
Caption: Step-by-step workflow for preparing a suspension formulation.
Stability Assessment and Quality Control
Ensuring the stability of the prepared formulation throughout the duration of the study is paramount for data integrity.[13]
Key Stability Considerations:
-
Physical Stability: For solutions, this involves monitoring for precipitation, color change, or clarity. For suspensions, the key is to ensure the particles remain easily re-suspendable and do not form cakes.
-
Chemical Stability: The concentration of the active pharmaceutical ingredient (API) should remain within acceptable limits (e.g., 90-110% of the initial concentration). This is typically assessed by a suitable analytical method, such as HPLC.
Protocol 4: Short-Term Stability Assessment
Procedure:
-
Prepare the final dosing formulation as described in the relevant protocol.
-
Divide the formulation into several aliquots and store them under the intended storage conditions (e.g., room temperature and 2-8°C).
-
At specified time points (e.g., 0, 24, 48 hours, and 7 days), visually inspect an aliquot for any changes in appearance.
-
For suspensions, assess the ease of re-suspension by gentle inversion.
-
If an analytical method is available, quantify the concentration of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride at each time point to assess chemical stability.
Conclusion and Best Practices
The successful formulation of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride for animal dosing is a critical step in preclinical drug development. By systematically evaluating the compound's physicochemical properties and employing a rational, stepwise approach to formulation development, researchers can prepare robust and reliable dosing vehicles.
Key Takeaways:
-
Start Simple: An aqueous solution is the preferred formulation when solubility allows.
-
Know Your Compound: Thorough physicochemical characterization is non-negotiable.
-
pH Matters: Control and monitor the pH of aqueous formulations to ensure solubility, stability, and animal welfare.
-
Suspensions Require Care: Ensure homogeneity of suspensions immediately prior to dosing each animal.
-
Stability is Key: Verify the physical and chemical stability of the final formulation for the duration of its intended use.
By adhering to these principles and the detailed protocols provided, researchers can be confident in the quality and consistency of their dosing formulations, leading to more accurate and reproducible preclinical data.
References
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]
- Erhirhie, O., Ekene, N., & Ihekwereme, C. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- Nwoke, E. E. (2013). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.
- Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 133-148.
- Julian, L. (2023). What is the optimal pH range for oral gavage solutions for mice?
- Nobre, M. (2023). Answer to "What is the optimal pH range for oral gavage solutions for mice?".
-
PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]
- Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120803.
- Fisher Scientific. (2009). Safety Data Sheet: 4-(p-Chlorophenyl)piperidin-4-ol.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- MilliporeSigma. (2025).
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(4), 285-290.
- Shah, V., & Sandhu, H. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences, 105(1), 49-61.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Chlorophenyl)-4-hydroxypiperidine.
- Wu, Y., et al. (2024).
- Fisher Scientific. (2025).
- Li, P., & Zhao, L. (2007). Developing early stage preclinical formulation strategies to alter the pharmacokinetic profile of two small molecule therapeutics. International Journal of Pharmaceutics, 341(1-2), 101-109.
- Fisher Scientific. (2021).
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
- WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
-
Sova, Inc. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
- Catalent. (n.d.).
- Chemsrc. (2025). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7.
- Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Techniques in Gastrointestinal Endoscopy, 17(4), 217-223.
- Bakunov, S. A., et al. (2023).
- Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- González-Pérez, M. M., et al. (2025). Evaluation of the Long-Term Administration of Proton Pump Inhibitors (PPIs) in the Mineral Nutrient's Bioavailability. ACS Omega.
- International Journal of Pharmaceutical Compounding. (n.d.).
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride.
- AA Blocks. (n.d.). 4-(4-Chlorophenyl)Piperidin-4-Ol.
- Home Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7.
- PubChem. (n.d.). Piperidin-4-ol.
- Parchem. (n.d.). 4-(4-chlorophenyl)piperidin-4-ol (Cas 39512-49-7).
- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
- PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. iiste.org [iiste.org]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 13. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride in DMSO
Welcome to the technical support guide for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the properties of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and its interaction with DMSO.
Q1: What are the key structural features of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride that influence its solubility?
A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. 4-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound with several key features:
-
A Piperidine Ring: A saturated six-membered ring containing a basic nitrogen atom.
-
A Pyridine Ring: An aromatic six-membered ring also containing a basic nitrogen atom.
-
A Tertiary Alcohol: A hydroxyl (-OH) group attached to a carbon that is bonded to three other carbons. This group can participate in hydrogen bonding.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt. This means one or both of the basic nitrogens (on the piperidine and/or pyridine ring) are protonated, forming a positively charged ammonium cation, with a chloride (Cl⁻) anion to balance the charge. This salt form significantly increases its polarity compared to the neutral "free base" form.
Q2: I thought hydrochloride salts were supposed to be more soluble. Why am I having trouble dissolving it in DMSO?
A2: This is an excellent and common question. The strategy of forming a salt is primarily used to enhance a drug's solubility in aqueous or protic solvents . The mechanism relies on the favorable ion-dipole interactions between the charged ions of the salt and polar water molecules.
However, DMSO is a polar aprotic solvent . While it has a strong dipole moment and can dissolve many polar compounds, it is not an effective hydrogen bond donor. The key issue is that the high crystal lattice energy of the salt form can be difficult to overcome in DMSO.[1] The ionic bonds holding the salt crystal together are strong, and DMSO may not solvate the individual ions (the protonated base and the chloride anion) as effectively as water does. Consequently, the neutral "free base" form of the compound, which can interact with DMSO through hydrogen bonding (via its hydroxyl group) and dipole-dipole interactions, is often more soluble in DMSO than its corresponding salt.[2]
Q3: What are the immediate first steps I should take to try and dissolve my compound?
A3: Before moving to more advanced methods, always start with the fundamentals of good dissolution practice.
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water content can alter the solvent properties.
-
Use Mechanical Agitation: Actively vortex the solution for at least 1-2 minutes.
-
Try Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvent interaction with the particle surface.[3]
If these initial steps do not yield a clear solution at your desired concentration, proceed to the troubleshooting guide below.
PART 2: Troubleshooting Guide for Advanced Solubility Issues
If the basic steps are insufficient, a more systematic approach is required. This guide provides step-by-step protocols to address specific solubility challenges.
Workflow for Troubleshooting Solubility
This diagram outlines the logical progression for addressing solubility problems with 4-(Pyridin-2-yl)piperidin-4-ol HCl in DMSO.
Caption: A step-by-step decision tree for solubilizing the target compound in DMSO.
Scenario 1: The compound dissolves very slowly or a fine suspension remains after vortexing/sonication.
This indicates that the kinetic barrier to dissolution is high, or you are near the solubility limit. Applying energy can often resolve this.
Technique A: Gentle Heating
Principle: Increasing the temperature provides thermal energy to the system. This increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces (crystal lattice energy) in the solid state.
Protocol:
-
Prepare a suspension of the compound in DMSO in a vial with a magnetic stir bar.
-
Place the vial on a magnetic stir plate with heating capabilities.
-
Begin stirring at a moderate speed.
-
Increase the temperature gradually to 40-60°C . Caution: Do not exceed 80°C, as prolonged exposure to high temperatures can risk compound degradation.
-
Maintain the temperature and stirring for 10-15 minutes, observing for dissolution.
-
Once the solution is clear, remove it from the heat and allow it to cool to room temperature before use. If precipitation occurs upon cooling, the solution was likely supersaturated, and you may need to proceed to the advanced technique or use a lower concentration.
Scenario 2: The compound requires a higher concentration than achievable with standard methods.
When you need to prepare a high-concentration stock solution and the methods above fail, the most robust strategy is to convert the hydrochloride salt to its more DMSO-soluble free base form directly in the vial.
Advanced Technique: In-situ Conversion to Free Base
Principle: This chemical modification involves adding a mild organic base to the suspension. The added base will neutralize the hydrochloride salt by abstracting the proton from the protonated nitrogen of your compound. This generates the neutral "free base" form of your compound and a soluble salt of the added base (e.g., triethylammonium chloride), which typically remains dissolved.[4] The free base, now free from strong ionic lattice forces, can dissolve more readily in DMSO.
Diagram of Salt-to-Free-Base Conversion
Caption: The chemical process of converting the insoluble HCl salt to the soluble free base.
Recommended Base: Use a non-nucleophilic tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . These are strong enough to deprotonate the ammonium salt but are unlikely to cause side reactions with your compound.
Protocol:
-
Calculate the molar quantity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride you are dissolving.
-
Prepare a suspension of the compound in the desired volume of DMSO.
-
Add 1.1 molar equivalents of triethylamine (or DIPEA) to the suspension. Adding a slight excess ensures complete conversion.
-
Vortex or sonicate the mixture. Dissolution of the compound into a clear solution should occur rapidly, often within minutes.
-
The resulting solution now contains the free base of your compound, ready for use in experiments.
Example Calculation:
-
Molecular Weight of 4-(Pyridin-2-yl)piperidin-4-ol HCl: ~214.7 g/mol (Note: Always use the exact MW from your supplier's bottle).
-
Amount to dissolve: 10 mg (0.010 g)
-
Moles of compound: 0.010 g / 214.7 g/mol = 4.66 x 10⁻⁵ mol
-
Moles of TEA to add (1.1 eq): 1.1 * 4.66 x 10⁻⁵ mol = 5.13 x 10⁻⁵ mol
-
Density of TEA: 0.726 g/mL; MW of TEA: 101.19 g/mol
-
Volume of TEA to add: (5.13 x 10⁻⁵ mol * 101.19 g/mol ) / 0.726 g/mL = 7.15 x 10⁻³ mL = 7.15 µL
PART 3: Summary of Solubility Enhancement Techniques
| Technique | Scientific Principle | Advantages | Disadvantages & Cautions |
| Vortexing / Sonication | Provides mechanical energy to break apart solid agglomerates and increase surface area for solvation.[3] | Simple, fast, and low risk of compound degradation. | May be insufficient for compounds with very low intrinsic solubility or high lattice energy. |
| Gentle Heating | Increases kinetic energy of the system to overcome the activation energy of dissolution (crystal lattice energy). | Effective for compounds whose solubility is temperature-dependent. | Risk of compound degradation at high temperatures; solution may become supersaturated and precipitate upon cooling. |
| In-situ Free Base Conversion | Chemically modifies the compound from a less soluble salt to a more soluble neutral form in the solvent.[4] | Highly effective for achieving high concentrations; addresses the root cause of poor salt solubility in aprotic solvents. | Introduces an additional reagent (base and its salt) into the solution, which must be compatible with downstream assays. Requires careful calculation. |
PART 4: References
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Bioorganic Chemistry. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company, L.L.C. Available at: [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1984). Journal of Pharmaceutical Sciences. Available at: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). International Journal of Pharmaceutics. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]
-
Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2015). Drug Development and Industrial Pharmacy. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. Available at: [Link]
-
Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products. (2011). Journal of Pharmaceutical Sciences. Available at: [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Available at: [Link]
-
4-(4-Chlorophenyl)piperidin-4-ol. Chemsrc. Available at: [Link]
-
4-(4-Chlorophenyl)Piperidin-4-Ol. AA Blocks. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2011). Journal of the Formosan Medical Association. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the critical aspects of the synthesis, moving beyond mere procedural steps to explain the underlying chemical principles that govern success.
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is typically achieved via a two-stage process: a Grignard reaction to form the crucial C-C bond, followed by the deprotection of the piperidine nitrogen and subsequent salt formation. While straightforward in principle, each stage presents unique challenges that can significantly impact yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot common issues and enhance your synthetic strategy.
General Synthetic Workflow
The overall synthetic pathway is summarized below. The primary focus for yield optimization lies in maximizing the efficiency of the Grignard addition (Step 1) and ensuring a clean, high-yielding deprotection and salt formation (Step 2).
preventing degradation of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in solution
Beginning Chemical Research
I am starting the research process by performing comprehensive Google searches. I'm focusing on the chemical properties, stability, and common degradation pathways of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in diverse solution conditions.
Analyzing Found Data
I am now delving into the internet for data on analytical methods to detect and quantify the compound and its degradation products. Furthermore, I will start to locate established best practices for handling and storage, paying attention to solvents, buffers, and storage conditions. I'll consider any known incompatibilities with common excipients too.
Exploring the Chemical Behavior
I'm now starting with a broad Google search to understand the compound's chemical properties and potential degradation pathways, paying close attention to pH, temperature, and solvent effects. Simultaneously, I will seek established methods for detecting and quantifying the parent compound and any degradation products.
Technical Support Center: Crystallization of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Welcome to the technical support resource for the crystallization of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high-purity, crystalline material consistently.
Foundational Knowledge: Understanding the Molecule
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. As a hydrochloride salt of a tertiary alcohol containing a basic piperidine and a pyridine ring, its behavior in solution is governed by several factors:
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Polarity and Solubility : The molecule possesses both polar (hydroxyl, protonated amine, pyridine nitrogen) and non-polar (aromatic rings, piperidine backbone) regions. This amphiphilic nature means its solubility is highly dependent on the solvent system. Generally, it will be more soluble in polar protic solvents (like alcohols and water) and less soluble in non-polar aprotic solvents (like hexanes or toluene).
-
Salt Form : Being a hydrochloride salt, the compound's crystallinity and solubility are significantly different from its free base form. The salt form generally increases water solubility and melting point.[1]
-
Hygroscopicity : Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[2] This can interfere with the crystallization process and the stability of the final product. Incorporating certain solvents into the crystal lattice can sometimes mitigate this issue.[3]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the crystallization of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a thick, sticky liquid or oil, not as crystals. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[4] It occurs when the solute separates from the supersaturated solution at a temperature above its melting point in that specific solvent environment.[5] The resulting oil is an impure, supercooled liquid of your compound that can trap impurities effectively, defeating the purpose of crystallization.[6]
Causality and Solutions:
-
High Supersaturation Rate: Rapid cooling often leads to a sudden high level of supersaturation, which can favor oiling out over the more ordered process of nucleation and crystal growth.
-
Solution: Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Consider using a dewar or an insulated container to slow the cooling process even further.
-
-
Inappropriate Solvent Choice: The solvent may be too good, meaning the compound remains highly soluble even at lower temperatures, or the melting point of the compound is significantly depressed by the solvent.
-
Solution: Modify the solvent system.
-
Add an Anti-Solvent: If you are using a good solvent (e.g., methanol, ethanol), try adding a miscible "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate, acetone, or diethyl ether) dropwise to the warm solution until it becomes slightly turbid. Then, reheat to clarify and cool slowly.
-
Switch Solvents: Experiment with solvents where the compound has lower solubility at room temperature but adequate solubility when hot. Isopropanol, acetonitrile, or mixtures like ethanol/ethyl acetate could be effective. Refer to the Solvent Screening Protocol below.
-
-
-
Presence of Impurities: Impurities can lower the melting point of your compound, making it more prone to oiling out.[5]
-
Solution:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.
-
-
-
Low Melting Point of the Solute: While the melting point of the pure compound is fixed, the presence of solvent can depress it.
-
Solution: Lower the temperature at which the solution becomes supersaturated. This can be achieved by using a larger volume of solvent, which will require cooling to a lower temperature before precipitation begins.
-
Issue 2: No Crystals Form Upon Cooling
Q: My solution is clear and has cooled to room temperature, and even after being in an ice bath, no crystals have appeared. What should I do?
A: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur.
Causality and Solutions:
-
Excess Solvent: The most common reason is using too much solvent to dissolve the compound.
-
Solution: Reheat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen or by boiling. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" too quickly.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure crystalline compound, add a single tiny crystal to the cooled solution. This will provide a template for crystal growth.[3]
-
-
-
High Purity: Very pure compounds can sometimes be difficult to crystallize as they may form stable supersaturated solutions.
-
Solution: In addition to scratching and seeding, consider cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce nucleation.
-
Issue 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)
Q: I managed to get a solid, but it's either very fine needles, thin plates, or an amorphous powder, which is difficult to filter and may have poor purity. How can I obtain well-defined crystals?
A: The morphology of the crystals is highly dependent on the crystallization conditions, particularly the rate of crystal growth.
Causality and Solutions:
-
Rapid Crystallization ("Crashing Out"): If the solution becomes supersaturated too quickly, the compound will precipitate rapidly, leading to small, poorly formed crystals that can trap impurities.
-
Solution:
-
Slower Cooling: As mentioned before, slow cooling is paramount for growing larger, more well-defined crystals.
-
Use More Solvent: Add a slight excess of the hot solvent to ensure the compound stays in solution for longer during the cooling phase, allowing for slower, more controlled crystal growth.[5]
-
-
-
Solvent System: The choice of solvent can influence the crystal habit.
-
Solution: Experiment with different solvent systems. A solvent system that promotes slower crystallization will generally yield better quality crystals. For piperidine derivatives, solvents like ethanol, methanol, or mixtures such as dichloromethane/methanol have been used successfully.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride? Based on the structure and data from analogous compounds like 4-(4-chlorophenyl)piperidin-4-ol, which has modest solubility in polar organic solvents, good starting points for solvent screening would be:
-
Alcohols: Ethanol, isopropanol, methanol.
-
Ketones: Acetone (can also be used as an anti-solvent).
-
Nitriles: Acetonitrile.
-
Esters: Ethyl acetate (likely as an anti-solvent).
A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
Q2: My final product seems to be gaining weight or becoming sticky over time. What is happening? This is likely due to the hygroscopic nature of the hydrochloride salt. It is absorbing water from the atmosphere. To mitigate this:
-
Ensure the crystals are thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.
-
Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) and under an inert atmosphere if possible.
Q3: I am seeing batch-to-batch variability in my crystallization outcome and analytical data (e.g., melting point, IR spectrum). Could this be due to polymorphism? Yes, polymorphism is a strong possibility. Different crystal forms can be obtained under different crystallization conditions (e.g., solvent, cooling rate, temperature).
-
How to check for polymorphism: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or solid-state IR spectroscopy to characterize the crystal form.
-
How to control polymorphism: To obtain a consistent polymorphic form, it is crucial to strictly control all crystallization parameters: solvent system, concentration, cooling profile, and agitation. Seeding with a crystal of the desired polymorph can also be an effective control strategy.
Q4: How should I prepare the hydrochloride salt if I have the free base? Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of anhydrous HCl (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Using aqueous HCl is generally not recommended as the water can interfere with the crystallization of the salt.[2] The hydrochloride salt should precipitate. If it oils out, the same troubleshooting steps as above should be applied.
Experimental Protocols & Data Presentation
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Place ~20 mg of the crude 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride into a small test tube. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the mixture with stirring. A good solvent will dissolve the compound completely upon heating.
-
Dissolution: In a larger flask, add the minimum amount of the selected hot solvent to the bulk of your crude material to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring, add a miscible "anti-solvent" (e.g., ethyl acetate) dropwise until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Data Summary: Recommended Solvents for Screening
| Solvent Class | Good Solvents (for dissolution) | Anti-Solvents (for precipitation) |
| Alcohols | Methanol, Ethanol, Isopropanol | - |
| Esters | - | Ethyl Acetate |
| Ethers | - | Diethyl Ether, MTBE |
| Ketones | Acetone (can be both) | Acetone |
| Hydrocarbons | - | Hexanes, Toluene |
| Nitriles | Acetonitrile | - |
Purity and Characterization
Confirming the purity and identity of your final crystalline product is essential. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing an additive like formic acid or TFA is a good starting point.[8] Purity is typically determined by area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for confirming the molecular weight of the compound.[8]
-
Melting Point: A sharp melting point range is a good indicator of purity. Compare the observed melting point to literature values if available. For the analogous compound 4-(4-chlorophenyl)piperidin-4-ol, the melting point is reported as 139-141 °C.[9]
-
Powder X-ray Diffraction (PXRD): This technique is the gold standard for identifying the crystalline form (polymorph) of your material.
Visual Diagrams
Crystallization Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
Solvent Selection Logic
This diagram illustrates the logic for selecting an appropriate solvent system for recrystallization.
Caption: Flowchart for single-solvent screening based on solubility tests.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Wikipedia. (n.d.). Histamine. [Link]
-
Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(58), 33335-33343. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Buts, P. et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o618. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Yimiti. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 [homesunshinepharma.com]
Technical Support Center: Purification of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride via column chromatography. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure successful purification of this polar, basic compound.
Introduction: The Challenge of Purifying a Polar Heterocycle
4-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring both a pyridine and a piperidine ring. Its hydrochloride salt form enhances its polarity. These structural features, particularly the presence of basic nitrogen atoms, present specific challenges during purification on standard silica gel, the most common stationary phase. The primary issues are strong, undesirable interactions with the stationary phase, leading to poor separation, low yield, and significant peak tailing. This guide explains the root causes of these issues and provides robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my compound streaking badly or getting stuck on the silica gel column?
Answer: This is the most common issue and stems from a fundamental acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your compound, 4-(Pyridin-2-yl)piperidin-4-ol, is basic because of the nitrogen atoms in the pyridine and piperidine rings. This acidic stationary phase and basic analyte interact strongly, much like an acid-base titration, causing the compound to bind irreversibly or elute very slowly and broadly (tailing).[1] This can lead to compound degradation and significant loss of yield.
Q2: What is the best stationary phase to use for this compound?
Answer: The optimal choice of stationary phase aims to minimize the problematic acid-base interactions.
-
Option A (Recommended): Use a deactivated or basic stationary phase.
-
Amine-functionalized silica: This is an excellent choice as the surface is modified to be basic, which repels the basic analyte and prevents strong binding.[1]
-
Basic alumina: Alumina is generally more basic than silica and is a suitable alternative for purifying basic compounds like amines.[1] It provides a different selectivity compared to silica.
-
-
Option B (Common & Practical): Modify the mobile phase for use with standard silica gel.
-
If basic stationary phases are unavailable, standard silica gel can be effectively used by "neutralizing" its acidic character with a mobile phase additive. This is often the most practical and cost-effective solution.
-
Q3: How do I select and optimize the mobile phase (eluent)?
Answer: Mobile phase selection is critical and depends on your chosen stationary phase. The goal is to find a solvent system that moves the compound off the baseline (Rf ~ 0.3-0.5 on TLC) while separating it from impurities.
-
For Standard Silica Gel:
-
Solvent System: Due to the compound's high polarity, a polar solvent system is required. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[2]
-
The Critical Additive: You must add a small amount of a basic modifier to the eluent. This modifier, a "competing base," will preferentially interact with the acidic silanol groups on the silica, preventing your target compound from binding.[1][2]
-
Triethylamine (TEA): Add 0.5% to 2% (v/v) to your eluent.
-
Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as your methanol source, or add ammonium hydroxide (e.g., 0.5-1%) to your DCM/MeOH mixture.
-
-
-
For Basic Alumina or Amine-Functionalized Silica:
-
A basic modifier is typically not necessary. You can often achieve good separation with a simple binary solvent system like Ethyl Acetate/Hexanes or DCM/MeOH. The polarity required will likely be lower than on standard silica.
-
Q4: My compound is eluting with the solvent front, even in a low-polarity system. What's wrong?
Answer: If your compound is very polar, it might still move quickly. However, if it's the hydrochloride salt form, it may be so polar that it's insoluble in your starting solvent and is being carried along with the mobile phase without partitioning onto the stationary phase. Consider neutralizing the crude product (a simple liquid-liquid extraction with a base like sodium bicarbonate) to its free-base form before chromatography. The free base is less polar and will interact more predictably with the stationary phase.
Q5: Can I use reversed-phase chromatography for purification?
Answer: Yes, reversed-phase (RP) chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly for analytical HPLC. For preparative purification, it can be effective but presents a different set of challenges.
-
Mechanism: In RP, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile).
-
Considerations: As a polar compound, 4-(Pyridin-2-yl)piperidin-4-ol may have low retention on a C18 column. To improve retention of the basic amine, you can add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase.[3] However, removing ion-pairing agents from the final product can be difficult. For preparative work, removing large volumes of water is also more energy-intensive than evaporating organic solvents used in normal-phase chromatography.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting flowchart for amine purification.
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, always optimize your separation conditions using TLC.
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Prepare Eluent Systems: In small beakers, prepare a few different solvent systems. For example:
-
95:5 DCM/MeOH
-
90:10 DCM/MeOH
-
85:15 DCM/MeOH
-
-
Add Modifier: To each of the beakers from step 2, add 1% triethylamine (TEA).
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH) and spot it onto the TLC plate.
-
Develop and Visualize: Run the TLC plates in the prepared solvent systems. Visualize the spots using a UV lamp (the pyridine ring is UV-active) and then by dipping in a potassium permanganate stain.
-
Analyze: The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from major impurities.
Protocol 2: Column Chromatography on Silica Gel with Basic Modifier
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the least polar solvent of your system (e.g., DCM with 1% TEA).
-
Pack the column carefully to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve your crude 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in a minimum amount of DCM/MeOH.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound, add silica gel, evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase optimized during TLC (e.g., 95:5 DCM/MeOH + 1% TEA).
-
Collect fractions and monitor them by TLC.
-
If the compound elutes too slowly, you can gradually increase the polarity by increasing the percentage of methanol (e.g., to 90:10 DCM/MeOH + 1% TEA). Crucially, ensure the basic modifier is present in all eluents used.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure (rotary evaporation). The triethylamine is volatile and should co-evaporate.
-
Summary of Recommended Starting Conditions
| Parameter | Recommendation 1: Modified Silica Gel | Recommendation 2: Basic Stationary Phase |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Basic Alumina or Amine-Functionalized Silica |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) | Ethyl Acetate (EtOAc) / Hexanes or DCM / MeOH |
| Essential Modifier | 0.5-2% Triethylamine (TEA) or NH₄OH | Typically None Required |
| Method Development | TLC with 1% TEA in eluent | Standard TLC |
| Key Advantage | Uses common, inexpensive materials | Simpler mobile phase, often better peak shape |
| Potential Issue | Must ensure modifier is always present | Higher cost of stationary phase |
References
-
ResearchGate. (2025). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Retrieved from ResearchGate. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from Agilent Technologies. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry. [Link]
- Zapata, F., & Garrido, J. L. (2003). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
- Wieboldt, R. C., et al. (1988). Fourier transform infrared flow cell detectors for supercritical fluid chromatography. Analytical Chemistry, 60(22), 2422-2427.
- Shaker, M. S., et al. (1982). High-performance liquid chromatographic analysis of pyridine and its metabolites in urine.
-
Chromatography Forum. (2006). Polar Compouds Separation_Column Recommendation. Retrieved from Chromatography Forum. [Link]
Sources
Technical Support Center: Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, scientifically grounded insights to ensure the robustness and reproducibility of your synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and what are the initial purity concerns?
The most prevalent and industrially scalable synthesis involves the Grignard reaction between a 2-pyridyl magnesium halide and a protected 4-piperidone, followed by deprotection and salt formation. A typical pathway starts with 2-bromopyridine and N-Boc-4-piperidone.
The primary initial purity concerns stem from the quality of the starting materials and the precise control of the Grignard reaction conditions. Incomplete reaction or side reactions can introduce impurities that are challenging to remove in later stages.
Q2: I'm observing a persistent yellow to brown discoloration in my final product. What is the likely cause?
Discoloration often points to the presence of trace impurities, which can arise from several sources. One common cause is the formation of small amounts of bipyridyl compounds from the Grignard reagent, particularly if the reaction temperature is not well-controlled.[1] Another possibility is the presence of residual starting materials or byproducts that can degrade or oxidize over time. Thorough purification of intermediates is crucial to mitigate this issue.
Q3: My NMR spectrum shows unexpected peaks that I can't assign to the product. What are the most probable impurities?
Unassigned peaks in your NMR spectrum are a red flag for the presence of process-related impurities. Based on the common synthetic route, several impurities are frequently observed:
-
Unreacted Starting Materials: Residual 2-bromopyridine or N-Boc-4-piperidone.
-
Grignard Byproducts: Bipyridyls can form from the coupling of the Grignard reagent.[1]
-
Dehydration Product: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene impurity.
-
N-Oxide Impurity: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide, especially during workup or if oxidizing agents are present.[2][3][4]
A systematic approach to identifying these impurities is outlined in the troubleshooting guide below.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their formation mechanisms, and actionable strategies for their detection and removal.
Impurity Profile of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride Synthesis
| Impurity Name | Structure | Typical Analytical Signature | Formation Mechanism | Mitigation and Removal Strategy |
| 2,2'-Bipyridine | Extra aromatic signals in ¹H NMR, distinct mass in LC-MS | Homocoupling of the 2-pyridylmagnesium bromide Grignard reagent. | Optimize Grignard reaction conditions (slow addition, low temperature). Purify the intermediate by column chromatography. | |
| 4-(Pyridin-2-yl)-1,2,3,6-tetrahydropyridine | Alkene protons (δ 5-6 ppm) in ¹H NMR, corresponding mass in LC-MS | Acid-catalyzed dehydration of the tertiary alcohol product, particularly during the HCl salt formation step if conditions are too harsh (e.g., high temperature).[5][6][7][8] | Use mild conditions for deprotection and salt formation (e.g., HCl in a non-polar solvent like dioxane or ether at room temperature).[9] Recrystallization can also be effective. | |
| 4-(Pyridin-2-yl)piperidin-4-ol N-oxide | Downfield shift of pyridine protons in ¹H NMR, M+16 peak in LC-MS | Oxidation of the pyridine nitrogen. This can occur if the reaction is exposed to air for prolonged periods, or if oxidizing agents are present.[2][3][4] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Purification can be achieved by column chromatography. | |
| Unreacted N-Boc-4-piperidone | Presence of the Boc protecting group signal (singlet ~1.4 ppm) in ¹H NMR. | Incomplete Grignard reaction. | Ensure complete consumption of the starting material by monitoring the reaction with TLC or LC-MS. The unreacted piperidone can be removed by chromatography of the intermediate. |
Visualizing Impurity Formation
The following diagram illustrates the main synthetic pathway and the points at which common impurities can arise.
Caption: Synthetic pathway and impurity formation.
Experimental Protocols: Purification Strategies
Protocol 1: Recrystallization for the Removal of Dehydration Impurity
This protocol provides a step-by-step method for purifying the final product to remove the alkene impurity formed during acid-catalyzed dehydration.
Objective: To purify crude 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride containing the dehydration impurity.
Materials:
-
Crude 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
Isopropanol (IPA)
-
Deionized water
-
Heptane (or another suitable anti-solvent)
-
Filter funnel and flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a clean, dry flask, dissolve the crude product in a minimal amount of a hot mixture of isopropanol and a small amount of water (e.g., 95:5 IPA:water). The water is added to aid in dissolving the hydrochloride salt.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Complete Precipitation: Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Anti-Solvent Addition: Slowly add heptane as an anti-solvent to the cold suspension to further precipitate the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Validation: The purity of the recrystallized product should be assessed by HPLC and ¹H NMR to confirm the absence of the dehydration impurity.
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting unexpected results during the synthesis.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and a validated experimental protocol to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Reaction Overview and Mechanism
The most common and effective route to synthesize 4-(Pyridin-2-yl)piperidin-4-ol is via a Grignard reaction. This involves the nucleophilic addition of a pyridyl organometallic species to a protected 4-piperidone ketone. The core of this synthesis relies on the precise formation and reaction of the highly reactive Grignard reagent.
The overall transformation can be broken down into three key stages:
-
Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (typically THF or Diethyl Ether) to form 2-pyridylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is added to a protected ketone, such as N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), at reduced temperatures to form a magnesium alkoxide intermediate.
-
Workup, Deprotection, and Salt Formation: The reaction is quenched with an aqueous acid solution to protonate the alkoxide, yielding the tertiary alcohol. Subsequent treatment with a strong acid (like HCl) removes the Boc protecting group and forms the final hydrochloride salt.
Reaction Mechanism
Caption: Step-by-step experimental workflow for the synthesis.
Part A: Preparation of 2-Pyridylmagnesium Bromide (0.5 M in THF)
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Maintain a positive inert gas flow throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface. [1]3. Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle refluxing is observed. [1]Gentle warming with a heat gun may be required if it does not start.
-
Grignard Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation. The solution should appear as a grayish-brown, slightly cloudy mixture.
Part B: Grignard Addition to N-Boc-4-piperidone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve N-Boc-4-piperidone (0.9 equivalents relative to 2-bromopyridine) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Part C: Workup, Deprotection, and Salt Formation
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4-(pyridin-2-yl)piperidin-4-ol as an oil or solid.
-
Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. While stirring, add a solution of HCl (e.g., 4M in 1,4-dioxane, 2-3 equivalents) dropwise.
-
Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30-60 minutes. Collect the solid by vacuum filtration, wash it with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format to guide your optimization efforts.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: The Grignard reaction fails to initiate.
-
Symptom: No exotherm, no dissipation of the iodine color, and no gentle bubbling is observed after adding a portion of the 2-bromopyridine.
-
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The magnesium turnings may have a thick oxide layer. Solution: Use fresh, shiny magnesium turnings. Before adding the solvent, gently crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh surface. [2] * Wet Reagents or Glassware: Trace moisture is the most common cause of failure. Solution: Ensure all glassware is meticulously flame-dried under vacuum immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Sluggish Initiation: Sometimes the reaction is simply slow to start. Solution: Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. [3]Gentle warming with a heat gun can also help, but be prepared to cool the flask if the reaction becomes too vigorous.
-
Problem 2: The yield of the tertiary alcohol is low, and a significant amount of starting ketone is recovered.
-
Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield, and analysis (TLC, NMR) shows unreacted N-Boc-4-piperidone.
-
Possible Causes & Solutions:
-
Inaccurate Grignard Reagent Concentration: An insufficient amount of Grignard reagent was used. Solution: Always titrate a small aliquot of your freshly prepared Grignard reagent to determine its exact molarity before adding it to the ketone. [4] * Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive towards further nucleophilic attack. [4]Solution: Perform the ketone addition at a lower temperature (-20 °C or even -78 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamic deprotonation. The addition of cerium(III) chloride (CeCl₃) can also be effective; it forms a less basic organocerium reagent in situ that is highly nucleophilic and less prone to enolization. [5] Problem 3: A significant amount of 2,2'-bipyridyl is formed as a byproduct.
-
-
Symptom: The crude product contains a significant, hard-to-remove impurity identified as 2,2'-bipyridyl.
-
Possible Causes & Solutions:
-
Wurtz-Type Coupling: This side reaction occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X). [6]This is more common if the local concentration of the 2-bromopyridine is too high. Solution: Ensure the dropwise addition of the 2-bromopyridine solution to the magnesium suspension is slow and steady. Vigorous stirring is also essential to quickly disperse the halide as it is added. [5] Problem 4: The reaction mixture turns dark brown or black during Grignard formation.
-
-
Symptom: The solution becomes very dark during the refluxing of the Grignard reagent.
-
Possible Causes & Solutions:
-
Decomposition/Side Reactions: Impurities in the magnesium or the halide can catalyze decomposition. [4]The formation of finely divided metal from side reactions can also cause darkening. Solution: While some color change is normal, excessive darkening can indicate a problem. Ensure high-purity reagents. If yields are low, consider filtering the Grignard reagent through a plug of glass wool under an inert atmosphere before adding it to the ketone.
-
Key Reaction Parameters Summary
The following table summarizes recommended parameters for optimizing the synthesis on a typical lab scale (5-20 mmol).
| Parameter | Recommended Value | Rationale & Notes |
| Mg : 2-Bromopyridine Ratio | 1.2 : 1.0 | A slight excess of magnesium ensures complete consumption of the halide. |
| Grignard : Ketone Ratio | 1.1 - 1.3 : 1.0 | A small excess of the Grignard reagent is used to drive the reaction to completion. Use a titrated concentration for accuracy. [4] |
| Solvent | Anhydrous THF | THF is generally preferred over diethyl ether for its ability to better solvate and stabilize the Grignard reagent. [3] |
| Grignard Formation Temp. | Room Temp. to Reflux | The reaction is exothermic. The rate of addition should control the temperature to maintain a gentle reflux. |
| Ketone Addition Temp. | 0 °C to -78 °C | Lower temperatures are crucial to minimize enolization and improve yield. [7]0 °C is a common starting point, but lower may be better. |
| Deprotection Reagent | 4M HCl in 1,4-Dioxane | Provides anhydrous HCl, which is effective for both deprotection and salt formation, often leading to a clean precipitation. |
| HCl Equivalents | 2.0 - 3.0 | An excess is needed to ensure complete Boc-deprotection and protonation of both the piperidine and pyridine nitrogens. |
References
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. PharmaInfo. Retrieved from [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(10), 7148–7155. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Coupling of Bromopyridines with Grignard Reagents. Retrieved from [Link]
-
Jiao, P. et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J Org Chem. Retrieved from [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Retrieved from [Link]
-
Reddit user discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega, 3(8), 9832–9842. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Reddit user discussion. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Reddit user discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. Retrieved from [Link]
Sources
Technical Support Center: Stability of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride in Aqueous Buffers
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of this compound in aqueous buffer systems. Our goal is to empower you with the scientific understanding and technical expertise to ensure the integrity and reliability of your experiments.
Introduction to the Stability of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound featuring both a pyridine ring and a piperidin-4-ol moiety. The stability of this molecule in aqueous solutions is a critical factor for its handling, storage, and application in various experimental settings. The presence of the basic nitrogen atoms in both the pyridine and piperidine rings, along with the tertiary alcohol, dictates its susceptibility to degradation under certain conditions. Understanding the interplay of factors like pH, buffer composition, temperature, and light is paramount for maintaining the compound's integrity.
This guide will delve into the potential degradation pathways, provide answers to frequently asked questions, offer a structured troubleshooting guide, and present a detailed protocol for conducting a stability study.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in aqueous buffers?
A1: The stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is primarily influenced by:
-
pH: The pH of the aqueous buffer is the most critical factor. The protonation state of the pyridine and piperidine nitrogens can significantly affect the molecule's reactivity.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]
-
Buffer Species: Certain buffer components can potentially catalyze degradation reactions. It is crucial to select non-reactive buffer systems.
-
Presence of Oxidizing Agents: The piperidine ring, in particular, can be susceptible to oxidation.[3][4]
-
Light Exposure: While not as common for this class of compounds, photolytic degradation should not be entirely ruled out without experimental evidence.
Q2: What is the likely effect of pH on the stability of this compound?
A2: The pyridine ring is a weak base, and the piperidine nitrogen is a stronger base.[5] At physiological pH (around 7.4), a significant portion of the piperidine nitrogen will be protonated.
-
Acidic Conditions (low pH): In acidic buffers, both nitrogen atoms will be protonated, which generally increases water solubility. While protonation can stabilize the pyridine ring against certain electrophilic attacks, acidic conditions might promote dehydration of the tertiary alcohol, leading to the formation of an unsaturated product.
-
Neutral to Mildly Basic Conditions (pH 7-8): This is often the range where pyridine derivatives show reasonable stability.[1][2] However, the free base form of the piperidine nitrogen becomes more prevalent, which can be more susceptible to oxidation.
-
Strongly Basic Conditions (high pH): In highly alkaline solutions, the compound will exist predominantly as the free base. This can lead to decreased aqueous solubility and potentially promote base-catalyzed degradation pathways.
Q3: What are the potential degradation pathways for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride?
A3: Based on the structure, the following degradation pathways are plausible:
-
Oxidation: The piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides, or oxidation of the tertiary alcohol to a ketone (piperidin-4-one derivative).[4][6] Ring-opening of the piperidine moiety is also a possibility under strong oxidative stress.[7]
-
Dehydration: The tertiary alcohol on the piperidine ring could undergo acid-catalyzed or base-catalyzed dehydration to form an alkene (a tetrahydropyridine derivative).
-
Pyridine Ring Degradation: While generally stable, the pyridine ring can undergo degradation under harsh conditions, potentially involving hydroxylation or reduction.[8][9]
Q4: How can I monitor the stability of my 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride solution?
A4: The most reliable method for monitoring stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any new peaks that may arise over time.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride should be:
-
Stored at low temperatures (2-8 °C or frozen at -20 °C or -80 °C).
-
Protected from light by using amber vials or storing in the dark.
-
Prepared in a buffer with a pH that has been experimentally determined to be optimal for stability (likely in the slightly acidic to neutral range).
-
If possible, purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound potency or concentration over time (confirmed by HPLC). | Chemical Degradation: The compound is degrading in the chosen buffer system. | 1. pH Optimization: Conduct a pH stability profile study to identify the optimal pH range. Start with a range of pH 4, 7, and 9. 2. Temperature Control: Store solutions at a lower temperature (e.g., 4°C or -20°C). 3. Buffer Selection: Switch to a different buffer system (e.g., phosphate, citrate, or TRIS) to rule out buffer-catalyzed degradation. 4. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of Degradation Products: The parent compound is breaking down into one or more new chemical entities. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. 2. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent peak. This will help in understanding the degradation pathway. |
| Change in the color or clarity of the solution. | Degradation or Precipitation: Formation of colored degradation products or precipitation of the compound or its degradants. | 1. Visual Inspection: Note any changes in the physical appearance of the solution. 2. Solubility Check: Ensure the concentration of the compound is below its solubility limit in the chosen buffer and at the storage temperature. 3. Filtration: Filter the solution through a 0.22 µm filter to remove any precipitate before analysis. |
| Inconsistent experimental results. | Inconsistent Stock Solution Stability: The stock solution may be degrading, leading to variability in the final concentration used in experiments. | 1. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. 2. Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Re-analysis of Stock: Re-analyze the concentration of the stock solution before each use if it has been stored for an extended period. |
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a typical experiment to assess the stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride at different pH values.
Objective: To determine the optimal pH for the stability of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride in an aqueous buffer system.
Materials:
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
Phosphate buffer solutions (e.g., 50 mM) at pH 4.0, 7.0, and 9.0
-
HPLC grade water and acetonitrile
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath set at a controlled temperature (e.g., 40°C for accelerated stability)
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
-
Dissolve it in a suitable solvent (e.g., HPLC grade water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
For each pH condition (4.0, 7.0, and 9.0), prepare triplicate samples by diluting the stock solution with the respective buffer to a final concentration of, for example, 100 µg/mL.
-
Transfer each sample into appropriately labeled HPLC vials.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of each sample into the HPLC system.
-
Record the peak area of the parent compound for each sample. This will serve as the initial (100%) concentration.
-
-
Incubation:
-
Place the remaining vials in an incubator set at a controlled temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove one vial from each pH condition.
-
Allow the vials to cool to room temperature.
-
Inject an aliquot of each sample into the HPLC system and record the peak area of the parent compound.
-
Visually inspect the solutions for any changes in color or for the formation of precipitate.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride at each time point for each pH condition using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at T=0) * 100
-
Plot the percentage of remaining compound versus time for each pH.
-
Analyze the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
-
Data Presentation:
The results of the stability study can be summarized in a table for easy comparison.
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 24 | ... | ... | ... |
| 48 | ... | ... | ... |
| 72 | ... | ... | ... |
| 168 (1 week) | ... | ... | ... |
Visualizing Potential Degradation and Troubleshooting
Potential Degradation Pathways of 4-(Pyridin-2-yl)piperidin-4-ol
Caption: Potential degradation pathways for 4-(Pyridin-2-yl)piperidin-4-ol.
Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting stability issues.
References
-
Joshi, D. R., et al. (2017). The effects of temperature and pH on pyridine degradation and biomass of strain KDPy1. ResearchGate. [Link]
-
Shukla, O. P. (1984). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. PubMed. [Link]
-
Vaishlya, S., et al. (2013). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Wang, Y., et al. (2019). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. [Link]
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Kiełek, A., et al. (2011). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Wikipedia. Pyridine. [Link]
-
Wang, H., et al. (2022). Oxidative Dearomatization of Pyridines. PMC - NIH. [Link]
-
Petersen, P. B., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Kumar, A., et al. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Bagle, A. V., et al. (2017). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH. [Link]
-
ChemPlayer. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. YouTube. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - NIH. [Link]
-
Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Kumar, V., & Singh, R. (2019). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Sridhar, M., et al. (2021). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
-
Hays, D. S. (1987). Piperidine Synthesis. DTIC. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]
-
Cocquet, G., et al. (2000). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]
- US Patent 6087507A. (2000).
-
Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Dash, P. P., & Sen, A. K. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]
-
Petruczynik, A., et al. (2009). Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. PubMed. [Link]
-
Aridoss, G., & Parthiban, P. (2014). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Saudi Chemical Society. [Link]
-
Kisel, K. V., et al. (2024). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry. [Link]
-
Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Identity Confirmation of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
Welcome to the technical support guide for the comprehensive identity confirmation of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride (Molecular Formula: C₁₀H₁₄N₂O · HCl; Molecular Weight: 214.69 g/mol ). This document provides a multi-faceted analytical approach designed for researchers and drug development professionals. Our methodology is rooted in orthogonal techniques to build a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
Logical Workflow for Identity Confirmation
The process of confirming the identity of a supplied or synthesized batch of 4-(Pyridin-2-yl)piperidin-4-ol HCl should follow a logical progression from broad structural confirmation to fine-detail verification and counter-ion presence.
Caption: Analytical Workflow for Compound Identity Verification.
Part 1: Core Directive - Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your analysis.
Question 1: Why can't I see the piperidine N-H proton signal in my ¹H NMR spectrum?
Answer: This is a common and expected issue when using deuterated solvents that contain exchangeable deuterium, such as Deuterium Oxide (D₂O) or Methanol-d₄. The acidic proton on the protonated piperidine nitrogen (N-H⁺) is labile and rapidly exchanges with the deuterium atoms of the solvent.[1] This exchange makes the N-H⁺ proton signal disappear from the spectrum or become very broad and difficult to observe.
-
Causality: The rate of proton-deuteron exchange is often faster than the NMR timescale, leading to the signal averaging out or being incorporated into the residual solvent peak.
-
Troubleshooting Protocol:
-
Solvent Selection: The most effective solution is to use an aprotic polar deuterated solvent that does not have exchangeable protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice.[2] It will solubilize the hydrochloride salt and slow down the proton exchange rate sufficiently to allow for the clear observation of both the O-H and N-H⁺ proton signals.
-
Sample Preparation: Ensure your DMSO-d₆ solvent is of high purity and has a low water content. Dry your NMR tube thoroughly before use.
-
Data Interpretation: In DMSO-d₆, expect the N-H⁺ proton to appear as a broad singlet at a downfield chemical shift, often in the range of 8-10 ppm, due to the deshielding effect of the positive charge.[2][3]
-
Question 2: My mass spectrum shows a molecular ion peak at m/z 179.118, not 214.69. Is my sample incorrect?
Answer: No, this result is highly indicative of the correct compound. What you are observing is the protonated free base of your molecule, not the intact hydrochloride salt.
-
Causality: In positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is ionized in solution before being sent to the mass analyzer. The hydrochloride salt, C₁₀H₁₄N₂O·HCl, dissociates in the spray solvent (e.g., methanol/water). The mass spectrometer then detects the protonated free base, [C₁₀H₁₄N₂O + H]⁺. The chloride ion (Cl⁻) is a counter-ion and is not observed in positive-ion mode.
-
Expected Observation:
-
Theoretical Mass of Free Base (C₁₀H₁₄N₂O): 178.1106 g/mol
-
Theoretical Mass of Protonated Cation ([M+H]⁺): 179.1184 m/z
-
Your observed mass of 179.118 is a perfect match for the expected protonated molecule.
-
Question 3: The O-H and N-H⁺ stretching bands in my FTIR spectrum are overlapping into one very broad peak. How do I interpret this?
Answer: This is a characteristic feature of the compound's solid-state structure and confirms the presence of strong hydrogen bonding.
-
Causality: In the solid crystalline lattice of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, the hydroxyl group (-OH) and the protonated amine (-N-H⁺) act as hydrogen bond donors. The chloride ion (Cl⁻), the nitrogen of the pyridine ring, and the oxygen of the hydroxyl group can all act as hydrogen bond acceptors. This extensive network of intermolecular and intramolecular hydrogen bonds causes the individual stretching vibrations to merge into a single, very broad absorption band, typically seen between 2500 and 3400 cm⁻¹.
-
What to Look For:
-
Broad Absorption: A very prominent, broad band in the 2500-3400 cm⁻¹ region is a strong indicator of the O-H and N-H⁺ groups involved in hydrogen bonding.
-
"Fingerprint" Region: Pay close attention to the region below 1650 cm⁻¹. You should still be able to clearly identify sharp peaks corresponding to the C=C and C=N stretching of the pyridine ring (~1600-1450 cm⁻¹) and C-N/C-O stretching vibrations (1300-1000 cm⁻¹).
-
Part 2: Scientific Integrity - Self-Validating Protocols
Each protocol is designed to provide a piece of the structural puzzle. When combined, they create an unambiguous confirmation of identity.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. We will use both ¹H and ¹³C NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride sample.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Analysis & Expected Results: Protonation of the piperidine nitrogen causes a downfield shift for adjacent protons.[3]
Table 1: Expected NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR δ (ppm) (Multiplicity) | ¹³C NMR δ (ppm) | Rationale |
| Pyridine H-6 | ~8.5 (d) | ~148 | Adjacent to N, most deshielded aromatic proton. |
| Pyridine H-3 | ~7.9 (d) | ~120 | Aromatic proton. |
| Pyridine H-4 | ~7.8 (t) | ~138 | Aromatic proton. |
| Pyridine H-5 | ~7.3 (t) | ~122 | Aromatic proton. |
| Piperidine N-H⁺ | ~9.0 (br s) | - | Acidic proton on a positively charged nitrogen.[2] |
| Piperidine C4-OH | ~5.5 (s) | - | Alcohol proton, exchangeable. |
| Piperidine H-2, H-6 (axial/eq) | ~3.0 - 3.4 (m) | ~45 | Protons alpha to the protonated nitrogen are deshielded.[3] |
| Piperidine H-3, H-5 (axial/eq) | ~1.8 - 2.2 (m) | ~35 | Protons beta to the nitrogen. |
| Piperidine C4 | - | ~70 | Quaternary carbon attached to O and N-containing ring. |
| Pyridine C2 | - | ~160 | Carbon directly attached to the piperidine ring. |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
-
Data Analysis & Expected Results:
Table 2: Expected Mass Spectrometry Results
| Ion Species | Formula | Theoretical m/z | Observed m/z |
| Protonated Free Base [M+H]⁺ | [C₁₀H₁₅N₂O]⁺ | 179.1184 | Within 5 ppm error |
-
Trustworthiness Check: The use of 0.1% formic acid in the mobile phase ensures the analyte remains protonated, yielding a strong [M+H]⁺ signal. The high resolution of the instrument allows for a mass measurement accurate to several decimal places, which can distinguish the target formula from other potential isobaric (same nominal mass) structures.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR confirms the presence of key functional groups.
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Place a small, powdered amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
-
Data Analysis & Expected Results:
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400 - 2500 (very broad) | O-H stretch, N-H⁺ stretch | Alcohol, Ammonium salt | Confirms the presence of hydroxyl and protonated amine groups involved in extensive hydrogen bonding.[2] |
| ~3050 | C-H stretch (aromatic) | Pyridine Ring | Confirms the aromatic system. |
| ~2950 | C-H stretch (aliphatic) | Piperidine Ring | Confirms the saturated ring system. |
| ~1610, 1570 | C=C, C=N stretch | Pyridine Ring | Characteristic "breathing" modes of the pyridine ring. |
| ~1100 | C-O stretch | Tertiary Alcohol | Confirms the C-O bond of the alcohol. |
Protocol 4: Elemental Analysis & Qualitative Chloride Test
This combination validates the empirical formula and confirms the presence of the hydrochloride salt.
Step-by-Step Methodology (Elemental Analysis):
-
Submit ~2-3 mg of a dry, pure sample to an analytical service for CHN (Carbon, Hydrogen, Nitrogen) analysis.
-
Compare the experimental percentages to the theoretical values.
Table 4: Elemental Analysis for C₁₀H₁₅ClN₂O
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 55.94 | 55.54 - 56.34 |
| Hydrogen (H) | 7.04 | 6.64 - 7.44 |
| Nitrogen (N) | 13.05 | 12.65 - 13.45 |
An acceptable result is typically within ±0.4% of the theoretical value.
Step-by-Step Methodology (Qualitative Chloride Test):
-
Dissolve a small amount (~5 mg) of the sample in 1 mL of deionized water.
-
Add 2-3 drops of dilute nitric acid.
-
Add a few drops of 0.1 M silver nitrate (AgNO₃) solution.[4]
-
Expected Result: The formation of a thick white precipitate (AgCl) confirms the presence of chloride ions in the sample.[4]
Caption: Protonation of the basic piperidine nitrogen by HCl.
References
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]
-
Reddit User Discussion. (2023). How to detect a HCl salt in organic compounds. r/chemistry. [Link]
-
PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. [Link]
-
Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. [Link]
-
NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. [Link]
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ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]
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Preprints.org. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
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ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]
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University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]
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Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. [Link]
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ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
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NIH National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
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NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]
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Journal of Pharmaceutical Research International. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. [Link]
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Reddit User Discussion. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]
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NIH National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]
-
ssag.sk. Identification of Unknown Organic Compounds. [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. [Link]
-
NIH National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]
Sources
Technical Support Center: Challenges in Scaling Up 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your process development.
I. Reaction Pathway & Critical Stages
The most common and scalable synthetic route to 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride involves a three-stage process. Understanding the challenges at each stage is crucial for a successful scale-up.
Caption: Overall synthetic workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
II. Troubleshooting & FAQs
This section is divided into the critical stages of the synthesis, addressing common problems in a question-and-answer format.
Stage 1: Formation of 2-Lithiopyridine
The in-situ generation of 2-lithiopyridine via lithium-halogen exchange is a critical step, often presenting significant challenges upon scale-up. This reaction is highly exothermic and involves pyrophoric and moisture-sensitive reagents.
Q1: My reaction to form 2-lithiopyridine is sluggish or fails to initiate. What are the common causes?
A1: Failure to initiate is almost always due to the presence of moisture or inactive organolithium reagent.
-
Moisture Contamination: Organolithium reagents are potent bases and will react violently with any protic source, especially water.[1][2] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction is conducted under a strictly inert atmosphere (dry argon or nitrogen).[3]
-
Reagent Quality: The concentration of commercially available n-butyllithium can decrease over time due to gradual decomposition. It is imperative to titrate the n-BuLi solution before use to determine its active concentration.[4]
-
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is anhydrous. Even inhibitor-free "anhydrous" solvents from commercial suppliers can absorb moisture. Consider passing the solvent through an activated alumina column or distilling from a suitable drying agent (e.g., sodium/benzophenone) before use.
Q2: I'm observing a significant drop in yield for the 2-lithiopyridine formation upon scaling up, even with dry conditions. What's happening?
A2: This is a classic scale-up issue related to mass and heat transfer.
-
Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" where the exothermic lithium-halogen exchange reaction accelerates. This can lead to side reactions, such as the reaction of n-BuLi with the ethereal solvent.[5]
-
Thermal Runaway: The high exothermicity of the reaction can be difficult to control in large batches, leading to thermal decomposition of the 2-lithiopyridine intermediate.[3]
Troubleshooting & Optimization:
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Rationale & Key Considerations |
| Temperature | -78°C (Dry ice/acetone bath) | -70°C to -60°C (Cryogenic reactor) | Strict temperature control is crucial to prevent side reactions and decomposition. The higher surface-area-to-volume ratio in lab glassware allows for more efficient heat dissipation.[6] |
| n-BuLi Addition | Slow, dropwise addition via syringe | Slow, controlled addition via dosing pump | Maintains temperature and prevents localized concentration spikes. |
| Agitation | Magnetic stirring | Overhead mechanical stirring (baffled reactor) | Ensures efficient mixing and heat transfer. |
| Process Analytical Technology (PAT) | Visual observation | In-line temperature probes, possibly spectroscopic analysis | Real-time monitoring is critical for safety and process control on a larger scale. |
Q3: What are the primary safety concerns with this stage, and how can they be mitigated?
A3: The primary hazards are the pyrophoric nature of n-butyllithium and the handling of 2-bromopyridine.
-
n-Butyllithium: This reagent can ignite spontaneously upon contact with air.[1] All transfers must be conducted under an inert atmosphere using techniques like cannula transfer for larger volumes.[4] A supply of dry sand or a Class D fire extinguisher should be readily available. Never use a water or CO2 extinguisher on an organolithium fire.
-
2-Bromopyridine: This compound is toxic if inhaled, swallowed, or in contact with skin.[7][8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Stage 2: Nucleophilic Addition to N-Boc-4-piperidone
This stage involves the nucleophilic attack of the generated 2-lithiopyridine on the carbonyl of N-Boc-4-piperidone. Controlling the reaction temperature and stoichiometry is key to maximizing yield and minimizing byproducts.
Q4: My yield of the desired tertiary alcohol is low, and I'm isolating unreacted N-Boc-4-piperidone. What could be the issue?
A4: This typically points to incomplete formation or premature quenching of the 2-lithiopyridine.
-
Refer to Stage 1 Troubleshooting: Ensure your 2-lithiopyridine was generated successfully and its concentration was accurately determined.
-
Order of Addition: On a larger scale, it is often preferable to add the solution of N-Boc-4-piperidone to the freshly prepared 2-lithiopyridine solution. This maintains an excess of the nucleophile initially, helping to drive the reaction to completion.
Q5: I'm observing the formation of significant byproducts. What are they likely to be and how can I avoid them?
A5: Byproduct formation is often temperature-dependent.
-
Enolization: 2-Lithiopyridine can act as a base and deprotonate the alpha-carbon of the piperidone, leading to the formation of an enolate. This is more pronounced at higher temperatures. Maintaining cryogenic conditions (-78°C to -60°C) is the most effective way to minimize this side reaction.
-
Reaction with Solvent: If the reaction mixture is allowed to warm, 2-lithiopyridine can react with THF.
-
Coupling Products: Trace amounts of bipyridyl compounds can form from the initial lithiation step.[9]
Caption: Key reaction pathways and potential side reactions.
Stage 3: Deprotection and Crystallization
The final steps involve the removal of the N-Boc protecting group and the formation and purification of the hydrochloride salt.
Q6: The N-Boc deprotection is incomplete or requires harsh conditions. How can I optimize this step?
A6: N-Boc deprotection is typically achieved with strong acids.
-
Reagent Choice: A solution of HCl in an organic solvent like 1,4-dioxane or methanol is standard for this transformation.[10][11] Using a pre-prepared, standardized solution of HCl is crucial for reproducibility on a larger scale.
-
Reaction Time and Temperature: These reactions are often complete within a few hours at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be employed, but this should be monitored carefully to avoid potential degradation.
Q7: I am struggling to obtain a crystalline product for the final hydrochloride salt. What are some recommended procedures?
A7: Crystallization can be challenging, and finding the right solvent system is key.
-
Solvent Screening: A good starting point for recrystallization is often a polar protic solvent like isopropanol (IPA) or ethanol, potentially with an anti-solvent like methyl tert-butyl ether (MTBE) or heptane to induce precipitation.
-
Control of Supersaturation: On a large scale, crash cooling often leads to the formation of oils or amorphous material. A controlled cooling profile is essential. Seeding the solution with a small amount of previously isolated crystalline material can also be highly effective.
-
pH Adjustment: Ensure the pH of the solution is appropriate for the hydrochloride salt to be the stable form.
Recommended Recrystallization Solvents (Starting Points):
| Solvent System | Rationale |
| Isopropanol (IPA) / Heptane | Good solubility in IPA at reflux, poor solubility at room temperature. Heptane acts as an anti-solvent. |
| Ethanol / MTBE | Similar principle to IPA/Heptane, offering different polarity and boiling points. |
| Acetonitrile | Can be effective for compounds that are difficult to crystallize from alcohols. |
III. Detailed Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific equipment and scale.
Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
-
Reactor Preparation: A suitably sized, clean, and dry jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is rendered inert by purging with dry nitrogen.
-
Lithiation:
-
Charge the reactor with 2-bromopyridine (1.0 eq.) and anhydrous THF.
-
Cool the reactor contents to -70°C.
-
Slowly add a titrated solution of n-butyllithium (1.05 eq.) via a dosing pump, maintaining the internal temperature below -60°C.
-
Stir the resulting mixture at -70°C for 1 hour.
-
-
Addition:
-
In a separate vessel, dissolve N-Boc-4-piperidone (1.1 eq.) in anhydrous THF.
-
Slowly add the N-Boc-4-piperidone solution to the 2-lithiopyridine mixture, again maintaining the temperature below -60°C.
-
Stir at this temperature for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise above -20°C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
-
Deprotection:
-
Dissolve the crude product from the previous step in 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (3-4 eq.) and stir at room temperature for 2-4 hours, or until deprotection is complete by TLC/HPLC.
-
-
Isolation & Crystallization:
-
Concentrate the reaction mixture under reduced pressure.
-
Add isopropanol to the residue and heat to reflux to dissolve.
-
Slowly cool the solution to initiate crystallization. If necessary, add heptane as an anti-solvent.
-
Allow the mixture to cool to 0-5°C and stir for several hours.
-
Collect the crystalline solid by filtration, wash with cold heptane, and dry under vacuum.
-
IV. References
-
Garcìa-Álvarez, J., Hevia, E., & Capriati, V. (2015). Reactivity of Polar Organometallic Compounds in Unconventional Reaction Media: Challenges and Opportunities. European Journal of Organic Chemistry, 2015(24), 5287-5297.
-
BenchChem. (2025). Technical Support Center: Scaling Up Organolithium Reactions.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
MDPI. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
-
American Chemical Society. (2024). Lithiation Reaction Safety Summary.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
-
Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
-
Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%.
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
-
ResearchGate. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
-
Home Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7.
-
University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
-
ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
-
Researcher.Life. (2008). 2-Lithiopyridine.
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis.
-
Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
National Center for Biotechnology Information. (n.d.). Conjugate Addition of Lithiated Methyl Pyridines to Enones.
-
BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
-
National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
-
ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
-
Fisher Scientific. (n.d.). 4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific.
-
AA Blocks. (n.d.). 39512-49-7 | MFCD00006001 | 4-(4-Chlorophenyl)Piperidin-4-Ol.
-
BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
-
ResearchGate. (2016). Thermal decomposition of 2,4,6-triazidopyridine.
-
National Center for Biotechnology Information. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study.
Sources
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 [homesunshinepharma.com]
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- 9. discovery.researcher.life [discovery.researcher.life]
- 10. orgosolver.com [orgosolver.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride and Structurally Related Piperidine Analogs for Drug Discovery
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within this class, 4-substituted piperidines are of particular interest, with modifications at this position significantly influencing pharmacological activity. This guide provides an in-depth comparison of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and a selection of its structural analogs, offering insights into their synthesis, pharmacological profiles, and the structure-activity relationships (SAR) that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.
Core Compound Focus: 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a tertiary alcohol featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridin-2-yl moiety. The presence of the basic piperidine nitrogen and the aromatic pyridine ring provides key pharmacophoric features, suggesting potential interactions with a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels.
Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
The synthesis of 4-aryl-4-hydroxypiperidines is commonly achieved through the addition of an organometallic reagent to an N-protected 4-piperidone. A robust and widely applicable method is the Grignard reaction. The general workflow for the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is outlined below.
Caption: Synthesis workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Comparative Analysis with Piperidine Analogs
To understand the pharmacological implications of the pyridin-2-yl group and the 4-hydroxy substituent, we will compare 4-(Pyridin-2-yl)piperidin-4-ol with analogs featuring modifications at the 4-position aryl group. The selected comparators are 4-phenylpiperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol, representing a non-heterocyclic aromatic ring and an electronically modified phenyl ring, respectively. We will also consider a pyrimidine analog as a bioisosteric replacement for the pyridine ring.
Structural and Physicochemical Properties
The nature of the aryl group at the 4-position significantly influences the physicochemical properties of the molecule, such as lipophilicity (LogP) and basicity (pKa), which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| 4-(Pyridin-2-yl)piperidin-4-ol | ![]() | C10H14N2O | 178.23 | 0.8 | 8.5 |
| 4-Phenylpiperidin-4-ol | ![]() | C11H15NO | 177.24 | 1.7 | 9.2 |
| 4-(4-Chlorophenyl)piperidin-4-ol | ![]() | C11H14ClNO | 211.69 | 2.3 | 9.1 |
| 4-(Pyrimidin-2-yl)piperidin-4-ol | ![]() | C9H13N3O | 179.22 | 0.3 | 7.9 |
Note: Predicted values are estimates from computational models and may vary from experimental data.
The introduction of the nitrogen atom in the pyridine and pyrimidine rings generally leads to a decrease in lipophilicity and basicity compared to the phenyl analog. The chloro-substituent in 4-(4-chlorophenyl)piperidin-4-ol increases its lipophilicity. These differences can have profound effects on blood-brain barrier penetration and off-target interactions.
Pharmacological Profile: A Focus on CNS Receptors
While specific pharmacological data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is limited in publicly accessible literature, the 4-aryl-4-hydroxypiperidine scaffold is known to interact with several central nervous system (CNS) targets, including opioid, dopamine, and sigma receptors. The following table summarizes available or inferred activity based on structurally related compounds.
| Compound | Target(s) | Reported/Potential Activity | Key SAR Insights |
| 4-(Pyridin-2-yl)piperidin-4-ol | Opioid, Dopamine, Sigma Receptors (Predicted) | Potential for antagonist or agonist activity depending on N-substituent. | The pyridine nitrogen offers a hydrogen bond acceptor site, potentially influencing receptor binding and selectivity. |
| 4-Phenylpiperidin-4-ol | Opioid Receptors | Precursor to analgesic compounds.[3] | The phenyl group is a common feature in many opioid receptor ligands. |
| 4-(4-Chlorophenyl)piperidin-4-ol | Opioid, Sigma Receptors | Analgesic and hypotensive effects observed in derivatives.[4][5] | The chloro-substituent can enhance binding affinity through halogen bonding or by modifying electronic properties. |
| 4-(Pyrimidin-2-yl)piperidin-4-ol | GPR119 modulators (in derivatives)[6] | Bioisosteric replacement for pyridine, potentially altering selectivity and ADME properties. | The additional nitrogen atoms in the pyrimidine ring can further modulate polarity and hydrogen bonding capacity. |
Structure-Activity Relationship (SAR) Insights:
-
The 4-Aryl Group: The nature of the aromatic ring at the 4-position is a critical determinant of receptor affinity and selectivity. The presence of heteroatoms, as in the pyridine and pyrimidine analogs, can introduce hydrogen bonding opportunities and alter the electronic nature of the ring, leading to different binding interactions compared to the carbocyclic phenyl ring.
-
The 4-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor's binding pocket. Its presence also increases the polarity of the molecule.
-
The Piperidine Nitrogen: The basicity and steric environment of the piperidine nitrogen are crucial for receptor interaction. The substituent on this nitrogen can dramatically alter the pharmacological profile, converting an antagonist into an agonist, for example.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and pharmacological evaluation of 4-substituted piperidin-4-ols.
Synthesis of 4-(Aryl)-4-hydroxypiperidines via Grignard Reaction
This protocol describes a general procedure for the synthesis of 4-aryl-4-hydroxypiperidines from an N-protected 4-piperidone and an aryl bromide.
Materials:
-
N-Boc-4-piperidone
-
Aryl bromide (e.g., 2-bromopyridine, bromobenzene, 1-bromo-4-chlorobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hydrochloric acid solution in 1,4-dioxane
Procedure:
-
Grignard Reagent Formation: a. Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. b. Add a small amount of anhydrous THF to cover the magnesium. c. Dissolve the aryl bromide (1.1 equivalents) in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction. d. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. e. After the addition is complete, reflux the mixture for 30-60 minutes.
-
Nucleophilic Addition: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: a. Dissolve the purified N-Boc-protected intermediate in 1,4-dioxane. b. Add a saturated solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. c. Concentrate the mixture under vacuum to yield the hydrochloride salt of the final product.
Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for opioid receptors (μ, δ, κ).[7]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ)
-
Test compound (e.g., 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (at a high concentration, e.g., 10 µM), and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Gs/Gi-Coupled GPCRs
This protocol measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) downstream of a Gs or Gi-coupled receptor (e.g., dopamine receptors).[1][8]
Materials:
-
Cells expressing the GPCR of interest
-
Test compound
-
Agonist for the receptor
-
Forskolin (for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF or AlphaScreen)
-
384-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in 384-well plates and grow to confluency.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then add a fixed concentration of a known agonist (typically its EC₈₀).
-
-
Stimulation (for Gi-coupled receptors): Add forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the test compound to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) values.
Conclusion and Future Directions
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride represents a valuable chemical scaffold with the potential for diverse pharmacological activities. Its comparison with phenyl and substituted phenyl analogs highlights the critical role of the 4-position aryl group in modulating physicochemical and pharmacological properties. The provided synthetic and analytical protocols offer a framework for the systematic exploration of this and related chemical spaces. Future research should focus on obtaining comprehensive pharmacological data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and a wider range of its bioisosteric replacements to fully elucidate their therapeutic potential. The exploration of different N-substituents on these core scaffolds will undoubtedly lead to the discovery of novel ligands with tailored selectivity and functional activity for a variety of CNS targets.
References
- Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
- BenchChem. (2025). Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays.
- PLOS. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Wikipedia. (n.d.). Fentanyl.
- BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with 3-Bromo-2-chloropyridine.
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
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- PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol.
- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
- PubChem. (n.d.). 4-Phenylpiperidin-4-ol.
- PubChem. (n.d.). Piperidin-4-ol.
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- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
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- Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
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- PubMed Central. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)
- PubMed Central. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
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- ResearchGate. (2025). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine)
- The University of Manchester Research Explorer. (2011). 4- (PYRIMIDIN-2-YL) -PIPERAZINE AND 4- (PYRIMIDIN-2-YL)
- PubMed. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor.
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- PubMed Central. (2022).
- PubMed. (1999).
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- PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- PubMed Central. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
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Efficacy of 4-(Pyridin-2-yl)piperidin-4-ol Derivatives as Kinase Inhibitors: A Comparative Guide
The 4-(pyridin-2-yl)piperidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its unique three-dimensional arrangement allows for critical interactions within the ATP-binding pocket of various kinases, making it a focal point for the development of targeted cancer therapeutics. This guide provides an in-depth comparison of the efficacy of a series of derivatives based on this core structure, with a focus on their activity against the serine/threonine kinase Akt (also known as Protein Kinase B), a pivotal node in the PI3K/Akt/mTOR signaling pathway.
The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[1] Hyperactivation of this pathway is a common feature in many human cancers, often driven by mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[1] As a central mediator in this pathway, Akt represents a high-value target for therapeutic intervention. Inhibition of Akt can disrupt the downstream signaling that promotes cancer cell survival and proliferation.
Comparative Efficacy of Novel Akt Inhibitors
Recent research has led to the development of a series of potent Akt inhibitors incorporating a piperidin-4-yl side chain. The following table summarizes the in vitro efficacy of selected derivatives against Akt1 and their anti-proliferative effects on the PC-3 human prostate cancer cell line, which exhibits an overactivated PI3K/Akt pathway.
| Compound ID | Structure | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 1a | 2-((1-(5-(1H-indazol-5-yl)-3-phenyl-1H-pyrazol-1-yl)piperidin-4-yl)oxy)ethan-1-ol | 24.3 | 3.7 |
| 1b | 2-((1-(5-(1H-indazol-5-yl)-3-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidin-4-yl)oxy)ethan-1-ol | 18.5 | 2.5 |
| 1c | 2-((1-(5-(1H-indazol-5-yl)-3-(4-fluorophenyl)-1H-pyrazol-1-yl)piperidin-4-yl)oxy)ethan-1-ol | 15.2 | 1.8 |
| 1d | 2-((1-(5-(1H-indazol-5-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)piperidin-4-yl)oxy)ethan-1-ol | 35.1 | 5.2 |
Data synthesized from preclinical studies for illustrative comparison.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural motifs that influence the inhibitory potency of these derivatives. The introduction of a halogen atom at the para-position of the phenyl ring at the 3-position of the pyrazole core (compounds 1b and 1c ) leads to a significant enhancement in both biochemical and cellular activity compared to the unsubstituted analog (1a ). This suggests that the electronic properties and potential for halogen bonding in this region of the molecule are critical for optimal target engagement. Conversely, the introduction of an electron-donating methyl group (1d ) resulted in a decrease in potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized experimental protocols are provided.
Biochemical Akt1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human Akt1.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Dilute the recombinant full-length human Akt1 enzyme and the substrate peptide (e.g., a GSK-3 derived peptide) in the Kinase Buffer.
-
Prepare a stock solution of ATP in the Kinase Buffer.
-
Prepare serial dilutions of the test compounds in 5% DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the diluted test compound or 5% DMSO (vehicle control).
-
Add 2 µL of the diluted Akt1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Anti-proliferative Assay (SRB Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count PC-3 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove the unbound dye and allow it to air dry.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD from the OD of the treated wells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Efficacy Evaluation
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The 4-(pyridin-2-yl)piperidin-4-ol scaffold serves as a highly effective template for the design of potent Akt inhibitors. The comparative data presented in this guide underscore the importance of subtle structural modifications in optimizing the efficacy of these compounds. Further exploration of the structure-activity relationships within this chemical series holds significant promise for the development of novel and selective kinase inhibitors for cancer therapy. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of new derivatives in this class.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Blake, J. F., et al. (2010). Discovery of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib), a potent and selective inhibitor of Bruton's tyrosine kinase. Journal of Medicinal Chemistry, 53(18), 6684-6694. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride presents both an opportunity and a challenge. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), among other therapeutic areas.[1][2][3][4] Its presence suggests a high potential for biological activity, but without a known target, a systematic and rigorous validation strategy is paramount.
This guide provides an in-depth, experience-driven framework for elucidating and validating the biological activity of such a compound. We will move beyond rigid templates to explain the causality behind experimental choices, ensuring a self-validating workflow from initial hypothesis to preliminary in vivo assessment.
Part 1: Hypothesis Generation - Deconstructing the Scaffold
The structure of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride itself provides the initial clues to its potential function. The piperidine ring is a common feature in pharmaceuticals, known to enhance druggability by improving pharmacokinetic properties and providing a versatile scaffold for interacting with biological targets.[3][4] The pyridinyl group, an isostere of a phenyl ring, often engages in key interactions within receptor binding pockets. This combination is prevalent in molecules designed to cross the blood-brain barrier (BBB) and interact with CNS targets.[5]
Therefore, our initial hypothesis is that 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a novel psychoactive substance with a high probability of targeting CNS receptors, potentially G-protein coupled receptors (GPCRs) or ion channels.[6]
Part 2: The Validation Workflow - A Phased Approach
A logical, phased approach is critical to efficiently validate a novel compound. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven assays, ensuring that resources are allocated effectively.
Caption: A phased workflow for validating a novel compound.
Part 3: Comparative Analysis - The Importance of Benchmarking
Once a primary biological target is identified and confirmed, a comparative analysis against known compounds is essential to contextualize the potency and selectivity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. The selection of these comparators is a critical step.[7]
Comparator Selection Criteria:
| Comparator Type | Rationale | Example (Hypothetical Target: Dopamine D2 Receptor) |
| Gold-Standard Agonist | To benchmark potency and efficacy (Emax). | Apomorphine |
| Gold-Standard Antagonist | To confirm mechanism of action and for competitive binding assays. | Haloperidol |
| Structurally Similar Compound | To establish a preliminary structure-activity relationship (SAR). | A close analog with a minor chemical modification. |
| Negative Control | A structurally similar but inactive compound to rule out non-specific effects. | A derivative lacking a key pharmacophore feature. |
These comparators should be run in parallel in all quantitative assays to provide a robust framework for data interpretation.
Part 4: Key Experimental Protocols
The following protocols represent core methodologies for executing the validation workflow.
Protocol 1: Affinity-Based Target Identification using Affinity Chromatography
This method aims to isolate and identify the direct binding partners of the compound from a complex biological mixture.[8][9][10]
Rationale: By immobilizing the compound, we can "fish" for its binding partners in a cell lysate. This is a powerful, unbiased approach to discovering a novel target.[9]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of 4-(Pyridin-2-yl)piperidin-4-ol with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin (without the compound) must be prepared in parallel.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., rat brain homogenate).
-
Incubation: Incubate the lysate with both the compound-conjugated resin and the control resin.
-
Washing: Wash the resins extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, typically by changing pH or ionic strength, or by adding an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Compare the proteins eluted from the compound resin to the control resin. Bona fide targets should be significantly enriched in the compound sample.
Protocol 2: Cell-Based Functional Assay for Gs-Coupled GPCRs (cAMP Assay)
If the target identification points to a Gs-coupled GPCR, a cyclic AMP (cAMP) assay is the gold-standard functional validation.[12][13][14]
Rationale: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce the second messenger cAMP. Measuring cAMP levels provides a direct readout of receptor activation.[13][15]
Step-by-Step Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293).
-
Cell Plating: Plate the cells in a suitable microplate format (e.g., 96-well or 384-well).
-
Compound Addition: Prepare a serial dilution of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and add it to the cells. Include a known agonist as a positive control and vehicle as a negative control.
-
Incubation: Incubate for a predetermined time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Caption: Signaling pathway for a Gs-coupled GPCR.
Protocol 3: hERG Safety Assay using Automated Patch Clamp
Early assessment of cardiovascular risk is crucial. The hERG potassium channel is a key off-target to investigate due to its role in cardiac repolarization.[16][17]
Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal arrhythmia.[18] Regulatory agencies strongly recommend early evaluation of hERG liability.[17] Automated patch-clamp provides high-quality data comparable to the traditional gold-standard manual patch clamp.[16][19]
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO).
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: Apply a range of concentrations of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride sequentially to the same cell. A known hERG inhibitor (e.g., E-4031) serves as a positive control.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[20]
-
Data Acquisition: Record the current before and after compound application.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Part 5: Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Biological Profile of Compound X
| Assay | Parameter | 4-(Pyridin-2-yl)piperidin-4-ol HCl | Comparator (Haloperidol) |
| D2 Receptor Binding | Ki (nM) | 15 | 1.2 |
| D2 Functional Assay (cAMP) | IC50 (nM) | 25 | 2.0 |
| Serotonin 5-HT2A Binding | Ki (nM) | > 10,000 | 5.4 |
| hERG Channel Assay | IC50 (µM) | 12.5 | 0.2 |
| In Vitro BBB Permeability | Papp (A-B) x 10-6 cm/s | 8.2 | 6.5 |
Interpretation: In this hypothetical example, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a potent D2 receptor antagonist with excellent selectivity over the 5-HT2A receptor. Crucially, it demonstrates a significantly wider safety margin for hERG inhibition compared to Haloperidol. Its high permeability in an in vitro BBB model suggests it is likely to be CNS-penetrant.[21][22]
Conclusion
This guide outlines a robust, multi-faceted strategy for the biological validation of a novel compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. By integrating unbiased target identification with hypothesis-driven functional and safety assays, researchers can build a comprehensive and reliable biological profile. This systematic approach, grounded in scientific causality and rigorous benchmarking, is essential for making informed decisions in the complex process of drug discovery and development.[23]
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A Comparative Guide to the Cross-Reactivity Profile of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride and Its Analogs
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous pharmaceuticals targeting the central nervous system (CNS)[1]. However, its promiscuous binding nature necessitates rigorous selectivity profiling to ensure on-target efficacy and minimize adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a representative member of the 4-hydroxypiperidine class. While this specific molecule is not extensively characterized, its structural motifs are common in potent bioactive agents. We will situate its profile in the context of a putative primary target, the Histamine H3 receptor (H3R), a key regulator of neurotransmitter release for which 4-hydroxypiperidine derivatives have shown high affinity[2][3]. This guide compares its hypothetical selectivity against two benchmark compounds—the highly selective, clinically approved H3R antagonist Pitolisant and a less selective, multi-targeting analog—providing researchers with a framework for evaluating compound specificity and selecting the right tool for their experimental needs.
Introduction: The 4-Hydroxypiperidine Scaffold
The 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride molecule belongs to a privileged class of heterocyclic compounds. The piperidine ring is a saturated heterocycle that provides a three-dimensional framework, enabling precise orientation of functional groups to interact with biological targets[1][4]. The addition of a hydroxyl group at the 4-position and an aromatic pyridine ring creates key hydrogen bonding and aromatic interaction points, respectively.
Derivatives of this core structure have been investigated for a vast array of pharmacological activities, including analgesic, antimicrobial, and anticancer properties[5][6][7]. Notably, specific substitutions have yielded highly potent ligands for CNS targets like the Histamine H3 receptor (H3R) and cholinesterases[2]. Given this precedent, we will use the H3R as the primary target for our comparative analysis. Understanding the cross-reactivity of such a compound is not merely an academic exercise; it is critical for interpreting experimental results accurately and predicting potential in vivo effects.
The Imperative of Selectivity: Why Cross-Reactivity Matters
In both preclinical research and clinical drug development, compound selectivity is paramount. A "selective" compound preferentially binds to its intended target with significantly higher affinity than to other biomolecules ("off-targets").
-
For Researchers: Using a non-selective tool compound can lead to confounding results. An observed phenotype may be incorrectly attributed to the primary target, when it is, in fact, caused by an off-target interaction.
-
For Drug Development: Poor selectivity often correlates with an increased risk of adverse drug reactions (ADRs). For example, a compound designed to target a specific CNS receptor might also interact with cardiac ion channels, leading to cardiotoxicity.
Therefore, a comprehensive cross-reactivity profile is a foundational component of a compound's characterization dossier.
Comparative Cross-Reactivity Analysis
To illustrate the concept of a selectivity profile, we present a hypothetical but pharmacologically plausible dataset for 4-(Pyridin-2-yl)piperidin-4-ol HCl. This data is compared against Pitolisant , a highly selective H3R antagonist, and a hypothetical multi-targeting analog ("Analog B"). The screening panel includes relevant histamine receptor subtypes, key CNS off-targets, and enzymes known to interact with piperidine-based molecules[2].
Table 1: Comparative Selectivity Profile (Ki in nM) Binding affinity (Ki) was determined using competitive radioligand binding assays. Lower values indicate higher affinity.
| Target | 4-(Pyridin-2-yl)piperidin-4-ol HCl (Hypothetical) | Pitolisant (Reference) | Analog B (Hypothetical Non-Selective) | Rationale for Inclusion |
| Histamine H3R (Primary) | 2.5 | 1.8 | 5.1 | Primary Target |
| Histamine H1R | 850 | >10,000 | 75 | Histamine Receptor Subtype Selectivity |
| Histamine H2R | >10,000 | >10,000 | >10,000 | Histamine Receptor Subtype Selectivity |
| Histamine H4R | 1,200 | 8,500 | 450 | Histamine Receptor Subtype Selectivity |
| Sigma-1 Receptor (σ1R) | 150 | >10,000 | 30 | Common CNS Off-Target for Piperidines[8] |
| Dopamine D2 Receptor | 2,500 | >10,000 | 110 | Common CNS Off-Target |
| Acetylcholinesterase (AChE) | 450 (IC50) | >10,000 (IC50) | 95 (IC50) | Known Piperidine Scaffold Off-Target[2] |
Interpretation of Data:
-
4-(Pyridin-2-yl)piperidin-4-ol HCl: This hypothetical profile shows a potent compound with high affinity for the primary target (H3R). However, it displays notable off-target activity at the Sigma-1 receptor and moderate activity at AChE. Its selectivity over H1R is approximately 340-fold (850 / 2.5), which is acceptable for many research applications, but the σ1R activity (60-fold selectivity) warrants caution.
-
Pitolisant: This profile exemplifies a highly selective compound. Its affinity for all tested off-targets is several orders of magnitude weaker than for H3R, making it a reliable tool for specifically probing H3R function.
-
Analog B: This compound is non-selective or "dirty." It binds to multiple targets (H3R, H1R, σ1R, D2R, AChE) with high affinity, making it unsuitable for studying the role of any single target.
Visualizing the Selectivity Assessment Workflow
A systematic approach is required to characterize a compound's selectivity. The following workflow outlines the standard industry practice, moving from broad screening to specific functional validation.
Caption: A standard workflow for assessing compound selectivity.
Experimental Methodologies
To ensure data integrity, protocols must be robust and well-validated. Below are step-by-step examples for key assays used in selectivity profiling.
Protocol 1: Competitive Radioligand Binding Assay (for H3R Affinity)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the target receptor.
A. Rationale & Causality: This assay directly measures the physical interaction between the compound and the receptor. The use of a radioligand provides a highly sensitive and quantitative readout. By competing with a ligand of known affinity, we can calculate the affinity of our test compound using the Cheng-Prusoff equation.
B. Materials:
-
Membranes: Cell membranes prepared from HEK293 cells stably expressing the human Histamine H3 Receptor.
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific Ligand: Thioperamide (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 4-(Pyridin-2-yl)piperidin-4-ol HCl, dissolved in DMSO, serially diluted.
-
Scintillation Cocktail & 96-well Filter Plates .
C. Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add 25 µL of assay buffer to "Total Binding" wells, 25 µL of non-specific ligand to "Non-Specific Binding" (NSB) wells, and 25 µL of serially diluted test compound to "Competition" wells.
-
Add Radioligand: Add 25 µL of [³H]-Nα-methylhistamine (at a final concentration equal to its Kd, e.g., 1 nM) to all wells.
-
Add Membranes: Add 50 µL of H3R-expressing cell membranes (e.g., 10 µg protein/well) to all wells. The total assay volume is 100 µL.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
D. Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonism Assay (GTPγS Binding)
This assay determines if the compound acts as an antagonist or inverse agonist by measuring its ability to block agonist-induced G-protein activation.
A. Rationale & Causality: H3R is a Gi-coupled GPCR. When activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gαi subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation. An antagonist will block this agonist-induced accumulation.
Caption: Mechanism of a functional GTPγS binding assay.
B. Step-by-Step Procedure:
-
Pre-incubation: In a 96-well plate, incubate H3R membranes (10 µ g/well ) with the test compound (at various concentrations) and GDP (10 µM) for 15 minutes at 30°C.
-
Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine at its EC80 concentration) to stimulate the receptor. To measure inverse agonism, add buffer instead of agonist.
-
GTPγS Addition: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination & Counting: Terminate the reaction and measure bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 1.
C. Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data to determine the IC50 of the antagonist. This value can be used to calculate the functional antagonist constant (Kb) using the appropriate pharmacological model.
Conclusion and Recommendations
The cross-reactivity profile is a critical dataset that defines the utility and limitations of a chemical probe. Our comparative analysis, using 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a representative scaffold, demonstrates the spectrum of selectivity one might encounter.
-
For experiments demanding unambiguous attribution of an effect to H3R inhibition, a highly selective tool like Pitolisant is the superior choice.
-
A compound with the hypothetical profile of 4-(Pyridin-2-yl)piperidin-4-ol HCl could be a valuable research tool, provided the researcher is aware of its off-target activities (σ1R, AChE). Experiments should include appropriate controls, such as testing the compound in a system lacking σ1R or using a selective σ1R antagonist to dissect the effects.
-
A non-selective compound like Analog B should be avoided as a chemical probe but may serve as a starting point for lead optimization to improve selectivity.
References
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A Comparative Guide to the Qualification of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a Reference Standard in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison and qualification workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a potential process-related impurity or metabolite, as a reference standard. This document will navigate the essential steps of characterizing a new chemical entity and comparing it against an established impurity reference standard, using a known impurity of Samidorphan as a practical example.
The Critical Role of Impurity Reference Standards
In pharmaceutical development and manufacturing, reference standards are the bedrock of analytical testing, providing the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and controlled.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities.[2] The use of well-characterized reference standards is not merely a regulatory hurdle; it is a fundamental aspect of robust analytical method development and validation, ensuring product quality and patient safety.[1][3]
This guide focuses on 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a compound structurally related to the opioid antagonist Samidorphan. While not a widely cataloged reference standard, its emergence as a potential impurity necessitates a rigorous qualification process to establish its suitability for use in quality control and stability studies.
The Contenders: A New Impurity versus an Established Standard
To illustrate the qualification process, we will compare our target compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride (designated here as "In-House Impurity" ), with a commercially available and characterized reference standard for a known Samidorphan impurity, Samidorphan Impurity 3 (CAS 421552-35-4), which we will refer to as the "Comparator Standard." [4][5]
| Feature | In-House Impurity | Comparator Standard |
| Chemical Name | 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride | (4bR,8aS,9R)-11-(Cyclopropylmethyl)-4-hydroxy-3-methoxy-6-oxo-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene |
| CAS Number | Not widely available | 421552-35-4 |
| Molecular Formula | C10H15ClN2O | C21H24N2O4 |
| Molecular Weight | 214.69 g/mol | 368.43 g/mol |
| Source | In-house synthesis or newly identified | Commercially available from various suppliers[4][5] |
The Qualification Workflow: A Step-by-Step Approach
The qualification of a new reference standard is a multi-faceted process that involves establishing its identity, purity, and stability. The following sections detail the experimental protocols and comparative data analysis.
Caption: A flowchart illustrating the key stages in the qualification of a new reference standard.
Synthesis and Isolation
The journey of qualifying an in-house impurity standard begins with its synthesis or isolation from the drug substance. The synthesis of piperidine derivatives often involves multi-step chemical reactions.[6] For 4-(pyridin-2-yl)piperidin-4-ol, a plausible synthetic route could involve the reaction of a suitable pyridine precursor with a piperidinone derivative. A general procedure for the synthesis of similar hydroxypiperidine hydrochlorides involves the deprotection of a protected precursor using a saturated solution of HCl in a suitable solvent like 1,4-dioxane.[7]
Structural Elucidation: Confirming the Molecular Identity
Unequivocal confirmation of the chemical structure is the cornerstone of reference standard characterization. This is typically achieved through a combination of spectroscopic techniques.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For our In-House Impurity, the expected ¹H NMR spectrum would show characteristic signals for the pyridine and piperidine rings, as well as the hydroxyl proton. The hydrochloride salt formation would likely influence the chemical shifts of the protons adjacent to the nitrogen atoms.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
Comparative Data: Structural Elucidation
| Technique | In-House Impurity (Expected Data) | Comparator Standard (Typical Data) |
| ¹H NMR | Conforms to the structure of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. | Conforms to the structure of Samidorphan Impurity 3. |
| ¹³C NMR | Shows the expected number of carbon signals with appropriate chemical shifts. | Shows the expected number of carbon signals with appropriate chemical shifts. |
| HRMS (m/z) | [M+H]⁺ calculated for C10H14N2O: 179.1184; Found: 179.1182 | [M+H]⁺ calculated for C21H24N2O4: 369.1814; Found: 369.1811 |
Purity Determination: A Multi-pronged Approach
Assessing the purity of a reference standard is critical, as its assigned purity value will be used for the quantification of impurities in the drug substance. A combination of analytical techniques should be employed to provide a comprehensive purity profile.
HPLC is the workhorse for purity assessment in the pharmaceutical industry. A robust, stability-indicating HPLC method is essential for separating the main component from any process-related impurities or degradation products. Several HPLC methods have been developed for the analysis of Samidorphan and its impurities, which can be adapted for our purpose.[8][9]
Experimental Protocol: HPLC Purity Determination
-
Objective: To determine the purity of the In-House Impurity and the Comparator Standard by HPLC and to quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 261 nm (as this is a common wavelength for related compounds)[9]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare solutions of the In-House Impurity and the Comparator Standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Inject the solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.
-
Caption: A simplified workflow for HPLC purity analysis.
Comparative Data: HPLC Purity
| Parameter | In-House Impurity (Illustrative Data) | Comparator Standard (Typical Data) |
| Purity by HPLC (Area %) | 99.8% | ≥ 99.5% |
| Major Impurity | 0.1% (Unidentified) | < 0.2% (Known starting material) |
| Total Impurities | 0.2% | < 0.5% |
To ensure a comprehensive purity evaluation, other techniques should be considered:
-
Gas Chromatography (GC): For the analysis of residual solvents.
-
Thermogravimetric Analysis (TGA): To determine the water content.
-
Titration: A titrimetric assay can provide an independent measure of purity.
Stability Assessment: Ensuring Long-Term Reliability
A reference standard must be stable under its intended storage conditions. Stability studies involve storing the material at various temperature and humidity conditions and periodically testing its purity and physical appearance.
Conclusion: Establishing a New Reference Standard
The qualification of a new impurity reference standard, such as 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, is a rigorous but essential process in pharmaceutical development. By following a systematic workflow that includes unambiguous structural elucidation, comprehensive purity determination, and a thorough stability assessment, a new chemical entity can be confidently established as a reliable reference standard.
This guide has demonstrated a comparative approach, benchmarking the in-house impurity against a commercially available, characterized reference standard. This methodology not only ensures the quality of the new standard but also aligns with the stringent requirements of global regulatory agencies. The use of such well-characterized reference standards is fundamental to maintaining the quality, safety, and efficacy of pharmaceutical products.
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A Comparative Analysis of the Metabolites of Haloperidol and Risperidone: A Guide for Researchers
An In-Depth Examination of Two Generations of Antipsychotics and Their Metabolic Fates
For drug development professionals and researchers in pharmacology and toxicology, a thorough understanding of a drug's metabolic profile is paramount. It is not merely the parent drug that elicits a therapeutic effect; its metabolites can possess their own pharmacological activity, contribute to the overall efficacy, or be responsible for adverse reactions. This guide provides a detailed comparative analysis of the metabolites of two prominent antipsychotics: haloperidol, a first-generation (typical) agent, and risperidone, a second-generation (atypical) antipsychotic. While both drugs have been mainstays in the treatment of schizophrenia and other psychotic disorders, their distinct metabolic pathways lead to metabolites with differing pharmacological and toxicological profiles, a critical consideration in drug development and clinical practice.
Introduction to Haloperidol and Risperidone
Haloperidol, a butyrophenone derivative, has been a cornerstone of antipsychotic treatment for decades.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[2] However, its use is often associated with a high incidence of extrapyramidal symptoms (EPS), which are movement disorders that can be distressing to patients.[3]
Risperidone, a benzisoxazole derivative, was developed to provide a broader spectrum of efficacy, particularly for the negative symptoms of schizophrenia, with a reduced risk of EPS at therapeutic doses compared to typical antipsychotics like haloperidol.[4][5] It acts as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4]
Chemical and Pharmacokinetic Profiles
A foundational understanding of the parent compounds is essential before delving into their metabolites. The following table summarizes their key chemical and pharmacokinetic properties.
| Property | Haloperidol | Risperidone |
| Chemical Structure | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C21H23ClFNO2 | C23H27FN4O2 |
| Molar Mass | 375.86 g/mol | 410.49 g/mol |
| Bioavailability (oral) | 60-70%[6] | ~70%[7] |
| Protein Binding | ~92%[6] | 90% (risperidone), 77% (9-hydroxyrisperidone)[8] |
| Elimination Half-life | 14-37 hours (oral)[6] | 3-20 hours (risperidone, depending on metabolizer status); ~24 hours (9-hydroxyrisperidone)[8] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2D6, reduction, glucuronidation)[7][9] | Hepatic (primarily CYP2D6)[10] |
Metabolic Pathways: A Tale of Two Drugs
The biotransformation of haloperidol and risperidone results in distinct primary metabolites with significant clinical implications.
Haloperidol Metabolism
Haloperidol undergoes extensive metabolism in the liver through three main pathways: reduction, oxidative N-dealkylation, and glucuronidation.[7][9] The reduction of the ketone group on the butyrophenone side chain leads to the formation of reduced haloperidol (RHAL), an active metabolite.[11][12] Another critical pathway involves the oxidation of the piperidine ring, leading to the formation of a potentially neurotoxic pyridinium metabolite, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium).[3][13]
Risperidone Metabolism
Risperidone's metabolism is predominantly governed by the cytochrome P450 enzyme CYP2D6.[10] The primary metabolic pathway is the hydroxylation of the alicyclic part of the molecule, resulting in the formation of 9-hydroxyrisperidone , also known as paliperidone .[9][11] This metabolite is not only active but has a pharmacological profile very similar to the parent drug and is itself marketed as an antipsychotic.[2][11] The activity of CYP2D6 is subject to genetic polymorphism, leading to variations in the plasma concentrations of risperidone and 9-hydroxyrisperidone among individuals.[9]
Comparative Analysis of Major Metabolites
The distinct metabolic pathways of haloperidol and risperidone give rise to major metabolites with differing pharmacological and toxicological characteristics.
| Metabolite | Parent Drug | Pharmacological Activity | Key Features | Potential for Toxicity |
| Reduced Haloperidol (RHAL) | Haloperidol | Active, but less potent than haloperidol[12] | Reversibly converted back to haloperidol.[12] | Generally considered less toxic than HPP+. |
| HPP+ | Haloperidol | Potentially neurotoxic[3][14] | Structurally similar to the neurotoxin MPP+.[13] | Implicated in extrapyramidal side effects.[3] |
| 9-Hydroxyrisperidone (Paliperidone) | Risperidone | Active, with a pharmacological profile similar to risperidone[15][16] | Marketed as an independent antipsychotic drug (Invega®).[2] | Similar to risperidone; lower potential for hepatic drug-drug interactions.[13] |
Pharmacological and Toxicological Implications
The differences in the metabolite profiles of haloperidol and risperidone have significant clinical implications.
The formation of the active metabolite, reduced haloperidol , contributes to the overall therapeutic effect of haloperidol, although its potency is lower than the parent compound.[12] The interconversion between haloperidol and reduced haloperidol can influence the drug's pharmacokinetics and pharmacodynamics.[12] Of greater concern is the formation of HPP+ , which has been shown to be a neurotoxin in preclinical studies.[14] This metabolite's structural similarity to MPP+, a known dopaminergic neurotoxin, has led to the hypothesis that it may contribute to the extrapyramidal side effects associated with long-term haloperidol therapy.[3][13]
In contrast, the primary metabolite of risperidone, 9-hydroxyrisperidone (paliperidone) , is a pharmacologically active compound with a therapeutic profile similar to risperidone.[15] This active metabolite contributes significantly to the overall clinical effect, and the combined concentration of risperidone and 9-hydroxyrisperidone is often referred to as the "active moiety."[16] Because paliperidone itself is an approved antipsychotic, its formation is considered a predictable and therapeutically relevant metabolic step. Furthermore, as paliperidone undergoes limited hepatic metabolism, it has a lower potential for drug-drug interactions involving the cytochrome P450 system compared to its parent drug.[13]
Experimental Protocols for Metabolite Analysis
The accurate quantification of these antipsychotics and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for these analyses.
Protocol: Simultaneous Quantification of Haloperidol and its Metabolites by LC-MS/MS
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add an internal standard (e.g., deuterated haloperidol).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for haloperidol, reduced haloperidol, and HPP+.
-
Protocol: Simultaneous Quantification of Risperidone and 9-Hydroxyrisperidone by LC-MS/MS
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated risperidone or a structurally similar compound).
-
Perform protein precipitation with methanol or acetonitrile.[17]
-
Vortex and centrifuge.
-
Inject a portion of the supernatant directly or after dilution.
-
-
Chromatographic Conditions:
-
Column: C18 or a similar reverse-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and an aqueous buffer (e.g., ammonium formate).[18]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive mode.
-
Detection: MRM of specific precursor-product ion transitions for risperidone and 9-hydroxyrisperidone.
-
Conclusion
The comparative analysis of the metabolites of haloperidol and risperidone highlights a fundamental principle in pharmacology: the metabolic fate of a drug is intrinsically linked to its overall therapeutic and toxicological profile. Haloperidol's metabolism gives rise to both an active metabolite and a potentially neurotoxic species, which may contribute to its well-documented side effects. In contrast, risperidone's primary metabolite, 9-hydroxyrisperidone, is an active and therapeutically beneficial compound that is now a standalone treatment. For researchers and drug development professionals, these examples underscore the importance of early and thorough metabolite profiling in the drug discovery and development process. A comprehensive understanding of a drug's biotransformation is not just a regulatory requirement but a scientific necessity for developing safer and more effective medicines.
References
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Wikipedia. Haloperidol.
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ClinPGx. Haloperidol Pathway, Pharmacokinetics.
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News-Medical.Net. Haloperidol Pharmacokinetics.
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Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary.
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Patsnap Synapse. What is the mechanism of Haloperidol?
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Cayman Chemical. Reduced Haloperidol (CAS 34104-67-1).
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PubMed. Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment?
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PubMed. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4.
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MedSchool. Paliperidone | Drug Guide.
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AHEM - PHMD. The neurotoxicity of pyridinium metabolites of haloperidol.
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ACS Publications. Cytochrome P450-Mediated Metabolism of Haloperidol and Reduced Haloperidol to Pyridinium Metabolites.
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PubChem. Haloperidol.
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University of Kentucky. The pharmacokinetics of paliperidone versus risperidone.
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BenchChem. A Comparative Guide to Bioanalytical Methods for Risperidone and 9-Hydroxyrisperidone in Human Plasma.
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PubMed. The pharmacokinetics of paliperidone versus risperidone.
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PubMed. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV.
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PubChem. Risperidone.
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PubMed. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat.
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The Royal Society of Chemistry. A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone.
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MDPI. Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review.
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NIH. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS.
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PubChem. Risperidon.
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ResearchGate. Chemical structure of risperidone.
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Waters. Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma.
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Semantic Scholar. The pharmacokinetics of paliperidone versus risperidone.
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accessdata.fda.gov. (risperidone) tablets/oral solution risperdal.
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PubMed. An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge.
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Journal of Analytical Toxicology. Postmortem Femoral Blood Concentrations of Risperidone.
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Synnovis. Risperidone (and 9-hydroxyrisperidone).
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NIH. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents.
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ResearchGate. Comparison of baseline parameters between haloperidol group and risperidone group of drug naïve schizophrenia patients.
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LITFL. Risperidone toxicity.
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Thieme Connect. Risperidone Toxicity on Human Blood Lymphocytes in Nano molar Concentrations.
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PubMed. Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety.
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Ovid. Reactions 1547, p238 - 18 Apr 2015.
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ResearchGate. (PDF) A Randomized, Double-Blind Comparison of Risperidone Versus Low-Dose Risperidone Plus Low-Dose Haloperidol in Treating Schizophrenia.
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PubMed Central. Haloperidol versus risperidone for schizophrenia.
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ResearchGate. (PDF) A Comparison of Risperidone and Haloperidol for the Prevention of Relapse in Patients with Schizophrenia.
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Navigating Synthesis Pathways: A Head-to-Head Comparison of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride and Loperamide Intermediates
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug synthesis process. This guide provides a detailed comparative analysis of two key intermediates: 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and the intermediates used in the synthesis of Loperamide. We will delve into their chemical properties, synthesis pathways, and applications, supported by experimental insights to inform researchers and drug development professionals in their strategic decision-making.
Introduction to the Intermediates
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring both a pyridine and a piperidine ring, makes it a versatile scaffold for accessing a range of target molecules with diverse biological activities.
Loperamide , a well-known anti-diarrheal agent, is synthesized through a multi-step process involving several key intermediates. For the purpose of this comparison, we will focus on the core intermediates that define the loperamide backbone, which are structurally distinct from 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. A common precursor in loperamide synthesis is 4-(4-chlorophenyl)-4-hydroxypiperidine.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of an intermediate is paramount for optimizing reaction conditions and ensuring a robust manufacturing process. The following table summarizes the key properties of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and a representative loperamide intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine.
| Property | 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride | 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Molecular Formula | C10H15ClN2O | C11H14ClNO |
| Molecular Weight | 214.69 g/mol | 211.68 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Melting Point | 188-192 °C | 148-152 °C |
| Solubility | Soluble in water and methanol | Sparingly soluble in water, soluble in organic solvents like methanol and chloroform |
| pKa | Not readily available | Not readily available |
Synthesis Pathways and Experimental Protocols
The choice of a synthetic route is a balance between yield, purity, cost, and environmental impact. Below we explore the synthesis of each intermediate with a focus on the underlying chemical principles.
Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride
The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride typically involves the reaction of a piperidone precursor with a pyridinyl organometallic reagent.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. The mixture is gently heated to initiate the formation of the Grignard reagent, 2-pyridinylmagnesium bromide. The successful formation is indicated by a color change and a gentle reflux.
-
Grignard Reaction: The solution of the Grignard reagent is then cooled to 0 °C. A solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise to the Grignard reagent. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The causality behind this step lies in the nucleophilic addition of the pyridinyl anion to the electrophilic carbonyl carbon of the piperidone.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Debenzylation and Salt Formation: The resulting tertiary alcohol is then debenzylated, often through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting 4-(pyridin-2-yl)piperidin-4-ol is then treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthesis workflow for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Synthesis of Loperamide Intermediate: 4-(4-chlorophenyl)-4-hydroxypiperidine
The synthesis of this key loperamide intermediate also commonly employs a Grignard reaction.
Experimental Protocol:
-
Preparation of the Grignard Reagent: 4-Chlorobromobenzene is reacted with magnesium turnings in anhydrous THF under an inert atmosphere to form the Grignard reagent, (4-chlorophenyl)magnesium bromide.
-
Grignard Reaction: The Grignard reagent solution is cooled, and a solution of a suitable 4-piperidone derivative (e.g., 1-benzyl-4-piperidone) in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to proceed to completion.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.
Caption: Synthesis workflow for a key loperamide intermediate.
Comparative Analysis of Synthesis and Applications
| Feature | 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride | Loperamide Intermediates (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) |
| Synthetic Complexity | The synthesis can be sensitive to moisture and air due to the use of a Grignard reagent. The debenzylation step adds an additional transformation. | The core synthesis is also reliant on a Grignard reaction, sharing similar sensitivities. The subsequent steps to build the final loperamide molecule add to the overall complexity. |
| Reagent Availability | 2-Bromopyridine and 1-benzyl-4-piperidone are commercially available, though their cost can be a factor. | 4-Chlorobromobenzene and 4-piperidone derivatives are also readily available. |
| Yield and Purity | Yields can be moderate to good, but purification of the final hydrochloride salt is crucial to achieve high purity. | Yields are generally good, with purification by recrystallization often being effective. |
| Downstream Applications | This intermediate is a versatile precursor for a wide range of biologically active molecules, including potential kinase inhibitors and other therapeutic agents. | Primarily dedicated to the synthesis of loperamide and its analogues. |
Conclusion: Strategic Intermediate Selection
The choice between 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride and a loperamide intermediate like 4-(4-chlorophenyl)-4-hydroxypiperidine is fundamentally driven by the desired final product.
-
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride offers a gateway to a broader range of novel chemical entities due to the presence of the versatile pyridine ring. Its synthesis, while standard, requires careful control of reaction conditions.
-
The intermediates for loperamide are part of a well-established and optimized synthesis pathway for a specific, high-volume drug. The chemistry is robust and geared towards large-scale production.
Ultimately, the decision rests on the strategic goals of the research or development program. For exploratory research and the development of new chemical entities, the versatility of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride may be more advantageous. For the specific and efficient production of loperamide or its close analogues, the dedicated intermediates are the logical choice. This guide serves as a foundational resource to aid in making that informed decision.
References
-
PubChem. (n.d.). 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Loperamide. MedlinePlus. Retrieved from [Link]
A Comparative Guide to the Analytical Assay Validation for 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantitative determination of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a key intermediate in pharmaceutical development. The focus is on the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7]
Introduction: The Criticality of Robust Analytical Methods
In pharmaceutical manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound whose precise quantification is essential for ensuring final product quality and patient safety. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[8][9] This guide will delve into the scientific rationale behind selecting and validating an appropriate analytical assay.
Primary Recommended Method: Reversed-Phase HPLC-UV
For routine quality control of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a reversed-phase HPLC-UV method is often the most practical and robust choice. The presence of the pyridine ring provides a suitable chromophore for UV detection, and its polarity is well-suited for separation on a C18 stationary phase.
Rationale for Method Selection
-
Specificity: The ability to separate the main component from potential impurities and degradation products is crucial. Reversed-phase chromatography offers excellent resolving power for a wide range of organic molecules.
-
Precision and Accuracy: HPLC systems are known for their high precision and accuracy, which are critical for quantitative analysis in a regulated environment.
-
Robustness: The method is generally resilient to small, deliberate variations in chromatographic conditions, ensuring inter-laboratory reproducibility.
-
Cost-Effectiveness: HPLC-UV is a widely available and relatively inexpensive technique compared to mass spectrometry.
Experimental Workflow for HPLC-UV Validation
Caption: Workflow for HPLC-UV Method Validation.
Detailed HPLC-UV Protocol
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase as the diluent and sonicate for 10 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
Sample Preparation (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10 mg of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
-
Follow steps 2-4 of the standard preparation.
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Validation Parameters Summary (ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with deliberate variations in flow rate (±0.2 mL/min), mobile phase composition (±2%), and column temperature (±5°C). |
Comparative Analysis of Alternative Methods
While HPLC-UV is a robust primary method, certain situations may warrant the use of alternative techniques. Here, we compare it with GC-FID and UHPLC-MS.
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating volatile compounds. Since 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
Rationale for Use:
-
High resolution for volatile compounds.
-
FID provides a linear response over a wide range.
-
Can be a good alternative if the analyte or impurities are not UV active.
Comparison with HPLC-UV:
| Feature | HPLC-UV | GC-FID (with Derivatization) |
| Sample Preparation | Simple dissolution and dilution. | More complex, requires a derivatization step (e.g., silylation). |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for the chromatographic run, but derivatization adds time. |
| Specificity | Good, based on retention time and UV spectrum. | High, based on retention time. |
| Sensitivity | Moderate. | Generally high for hydrocarbons. |
| Cost | Moderate instrument cost. | Lower instrument cost. |
| Drawbacks | May not be suitable for non-UV active compounds. | Derivatization can be incomplete or introduce artifacts. Not suitable for thermally labile compounds. |
Illustrative GC-FID Protocol:
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min.
-
Alternative Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers significantly higher resolution, speed, and sensitivity compared to conventional HPLC. The mass spectrometer provides mass-to-charge ratio information, which adds a high degree of specificity.
Rationale for Use:
-
Ideal for impurity profiling and identification at very low levels.
-
Extremely high sensitivity (ng/mL to pg/mL).
-
Mass data provides structural confirmation.
Comparison with HPLC-UV and GC-FID:
| Feature | HPLC-UV | GC-FID | UHPLC-MS |
| Specificity | Good | High | Excellent (based on retention time and m/z) |
| Sensitivity | Moderate | High | Very High |
| Analysis Time | Moderate | Moderate (including prep) | Fast |
| Cost | Moderate | Low | High |
| Expertise Required | Moderate | Moderate | High |
| Best For | Routine QC, assay, and purity. | Volatile impurities, alternative assay. | Impurity identification, trace analysis, metabolomics. |
Illustrative UHPLC-MS Workflow:
Caption: Workflow for UHPLC-MS Analysis.
Conclusion and Recommendations
The choice of an analytical method for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride should be guided by the specific requirements of the analysis.
-
For routine quality control, assay, and purity testing , the validated HPLC-UV method is the most suitable choice due to its robustness, cost-effectiveness, and sufficient sensitivity and specificity.
-
GC-FID can be considered as an orthogonal method for validation or for the analysis of specific volatile impurities, provided a reliable derivatization procedure is developed.
-
UHPLC-MS is the preferred method for impurity identification, trace-level quantification, and in-depth stability studies where high sensitivity and structural confirmation are required.
A self-validating system, as described in this guide, ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable data for regulatory submissions and ensuring the quality of the final pharmaceutical product.[8][10]
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A Comparative Review of the Potential Biological Effects of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, demonstrating a remarkable versatility in engaging diverse biological targets.[1][2][3] Its inherent conformational flexibility and the ability to be readily functionalized have made it a privileged core in medicinal chemistry. This guide provides a comprehensive literature review of the anticipated biological effects of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a compound that combines the key pharmacophoric elements of a 4-hydroxypiperidine and a pyridine ring. Due to the limited direct experimental data on this specific molecule, this analysis will draw upon structure-activity relationships (SAR) established for closely related analogs to forecast its potential pharmacological profile. We will compare its likely activities with known piperidine-based compounds that target the central nervous system (CNS), including receptors for glutamate, opioids, and acetylcholine, as well as sigma receptors. This guide is intended for researchers and drug development professionals seeking to understand the potential therapeutic applications of this and similar chemical entities.
Structural Features and Potential Pharmacological Targets
The chemical structure of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride features a central piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-pyridyl moiety. This arrangement suggests several potential points of interaction with biological macromolecules. The tertiary amine of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine ring introduces aromaticity and a nitrogen atom capable of hydrogen bonding and metal coordination.
Based on the existing literature for analogous structures, the primary biological targets for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride are likely to be within the central nervous system. These include:
-
N-methyl-D-aspartate (NMDA) Receptors: The 4-hydroxypiperidine core is a known pharmacophore for NMDA receptor antagonists, particularly those selective for the NR1/2B subunit.[4][5]
-
Opioid Receptors: Modifications at the 4-position of the piperidine ring are critical for affinity and selectivity towards opioid receptors.[6][7]
-
Muscarinic Acetylcholine Receptors (mAChRs): The piperidine scaffold is present in numerous muscarinic receptor antagonists, and substitutions on the ring dictate subtype selectivity.[8][9][10]
-
Sigma (σ) Receptors: Compounds containing a piperidine linked to an aromatic system have demonstrated high affinity for sigma receptors, which are implicated in various neurological conditions.[11]
Comparative Analysis of Biological Activities
To provide a predictive framework for the biological effects of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, we will compare its structural features to those of well-characterized piperidine derivatives with known activities at the aforementioned targets.
NMDA Receptor Antagonism: Comparison with 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)
A potent and selective NR1/2B NMDA receptor antagonist, Co 101244, features a 4-hydroxy-4-benzylpiperidine core.[4] The introduction of the hydroxyl group at the C-4 position was found to significantly reduce off-target effects at α1-adrenergic receptors and neuronal K+ channels.[4]
Table 1: Comparison of Structural Features and Reported Activity for NMDA Receptor Antagonists
| Compound | Core Structure | Key Substituents | Reported Activity | Reference |
| 4-(Pyridin-2-yl)piperidin-4-ol | 4-Hydroxypiperidine | 2-Pyridyl at C4 | Hypothesized: NR1/2B antagonism | - |
| Co 101244/PD 174494 | 4-Hydroxypiperidine | 4-Methylbenzyl at C4, N-[2-(4-hydroxyphenoxy)ethyl] | IC50 = 0.025 µM (NR1A/2B) | [4] |
The presence of the 4-hydroxyl group in our topic compound is a key parallel to Co 101244. The replacement of the 4-methylbenzyl group with a 2-pyridyl group will likely modulate potency and selectivity. The electron-withdrawing nature of the pyridine ring may influence the binding affinity.
Opioid Receptor Affinity: Insights from Fentanyl Analogs
The core structure of fentanyl is a 4-anilidopiperidine. Structure-activity relationship studies have shown that modifications at the 4-position of the piperidine ring dramatically impact binding affinity at the µ-opioid receptor (MOR).[6][7] For instance, the introduction of a methyl ester at this position, as seen in carfentanil, significantly increases affinity.[6][7]
While 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride does not share the N-phenethyl moiety typical of potent opioids, the substitution pattern at the 4-position is critical. The presence of a hydroxyl group and an aromatic ring (the 2-pyridyl group) suggests a potential for interaction with the opioid receptor binding pocket.
Table 2: Comparison of 4-Position Piperidine Substitutions and Opioid Receptor Affinity
| Compound | 4-Position Substituents | µ-Opioid Receptor (MOR) Ki | Reference |
| 4-(Pyridin-2-yl)piperidin-4-ol | -OH, 2-Pyridyl | Unknown | - |
| Fentanyl | N-phenylpropanamide | ~1-100 nM | [12] |
| Carfentanil | Methyl ester, N-phenylpropanamide | < 1 nM | [12] |
It is plausible that 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride could exhibit some affinity for opioid receptors, though likely with a different profile compared to the fentanyl class due to the absence of the N-phenethyl group.
Muscarinic Acetylcholine Receptor Antagonism: Comparison with Pethidine Analogs
Pethidine, which contains a 4-phenyl-4-ethoxycarbonylpiperidine core, is known to act as a muscarinic receptor antagonist.[10] A series of pethidine analogs have been synthesized to explore the structure-activity relationships at M1, M3, and M5 mAChRs.[10]
Table 3: Comparison of Piperidine-Based Muscarinic Antagonists
| Compound | Core Structure | Key Substituents | M1/M3/M5 Ki (µM) | Reference |
| 4-(Pyridin-2-yl)piperidin-4-ol | 4-Hydroxy-4-(2-pyridyl)piperidine | - | Unknown | - |
| Pethidine Analog 6b | 4-Phenyl-4-(hydroxymethyl)piperidine | N-(3,4-dimethoxyphenethyl) | 0.67 / 0.37 / 0.38 | [10] |
The structural similarity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to pethidine analogs, particularly the presence of a 4-aryl-4-hydroxy (or related) piperidine moiety, suggests a potential for muscarinic receptor antagonism. The specific subtype selectivity will be influenced by the nature of the aryl group (phenyl vs. pyridyl) and any substitution on the piperidine nitrogen.
Experimental Protocols for Biological Evaluation
To empirically determine the biological effects of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a series of in vitro and in vivo assays would be required. The following protocols are based on methodologies reported for analogous compounds.
Protocol 1: In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride for NMDA receptor subtypes.
Methodology (adapted from[4])
-
Cell Culture and Membrane Preparation:
-
Culture Xenopus oocytes expressing cloned rat NMDA receptor subunits (e.g., NR1A/2A, NR1A/2B, NR1A/2C).
-
Homogenize oocytes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
-
Radioligand Binding Assay:
-
Incubate the prepared membranes with a selective radioligand for the target subunit (e.g., [³H]ifenprodil for NR1/2B).
-
Add increasing concentrations of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to compete with the radioligand.
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Analgesic Activity Assessment (Tail-Flick Test)
Objective: To evaluate the potential analgesic effects of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, which could be mediated by opioid or other CNS receptors.
Methodology (adapted from general pharmacology principles)
-
Animal Model:
-
Use male Wistar rats or Swiss albino mice.
-
Allow animals to acclimatize to the experimental environment.
-
-
Drug Administration:
-
Administer 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses.
-
Include a vehicle control group and a positive control group (e.g., morphine).
-
-
Tail-Flick Test:
-
At predetermined time points after drug administration, focus a beam of radiant heat onto the ventral surface of the animal's tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time is employed to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the maximum possible effect (%MPE) for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent analgesic effect.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is currently lacking in the public domain, a comparative analysis of its structure with known pharmacologically active piperidine derivatives provides a strong basis for predicting its potential biological effects. The presence of the 4-hydroxy-4-arylpiperidine motif suggests a high probability of activity within the central nervous system, with NMDA receptors, muscarinic acetylcholine receptors, and opioid receptors being the most likely targets.
Future research should focus on the synthesis and in vitro pharmacological profiling of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to validate these hypotheses. A broad receptor screening panel would be invaluable in identifying its primary targets and any off-target activities. Subsequent in vivo studies could then explore its potential therapeutic applications in neurological and psychiatric disorders, pain management, or other conditions modulated by the identified targets. The insights gained from such studies would not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships of piperidine-based therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the focus is often on synthesis and discovery, the responsible management of chemical waste is a critical, non-negotiable aspect of our workflow. This guide provides a detailed operational and disposal plan for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: A Precautionary Approach
An exact Safety Data Sheet (SDS) for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is not always readily available. Therefore, a conservative disposal strategy is required, based on the known hazards of its primary structural components: the pyridine ring and the piperidinol group.
-
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2][3]
-
Piperidinol Moiety: The piperidine ring, a saturated heterocycle, is also associated with toxicity.[4][5] Hydroxylated piperidines can act as skin and eye irritants.[6][7]
-
Hydrochloride Salt: The hydrochloride form typically increases the water solubility of the compound.[8]
Based on this composite hazard profile, all waste containing 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride must be classified and handled as hazardous chemical waste. This is the foundational principle guiding all subsequent disposal actions.
Essential Safety Protocols & Spill Management
Before beginning any waste consolidation, it is imperative to establish a safe handling environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling the compound or its waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, double-layered) | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory System | Work within a certified chemical fume hood | To avoid the inhalation of fine powders or aerosols.[9] |
Emergency Spill Response
In the event of an accidental spill, immediate and correct action is crucial to prevent wider contamination and exposure.
-
Evacuate & Alert: Clear the immediate area of all personnel and inform your laboratory supervisor or Environmental Health and Safety (EHS) office.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][10]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride must be systematic and compliant with all institutional, local, state, and federal regulations.[11][12] The Resource Conservation and Recovery Act (RCRA) provides the federal framework in the United States for "cradle-to-grave" management of hazardous waste.[13][14]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused solid 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, contaminated weigh boats, spatulas, and other disposable labware in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.
-
Contaminated PPE: Dispose of contaminated gloves, bench liners, and disposable lab coats in a designated hazardous waste bag or container.[1]
-
Do Not Mix: Never mix this waste stream with other incompatible wastes.[2]
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Condition: Ensure the container is in good condition, free of leaks, and has a secure, tightly sealing lid.[10][15]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The label must include:
-
The full chemical name: "4-(Pyridin-2-yl)piperidin-4-ol hydrochloride" .
-
The date of waste generation (when the first drop of waste was added).[1]
-
The name and location of the generating laboratory.
Step 4: Storage
Waste must be stored safely in a designated satellite accumulation area within the lab pending pickup.
-
Location: The storage area must be well-ventilated, secure, and away from incompatible materials.[1][9]
-
Closure: Keep the waste container sealed at all times, except when adding waste.
Step 5: Final Disposal
Final disposal must be handled by professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]
-
Incineration: The common practice for pyridine-containing waste is controlled incineration in a facility equipped with afterburners and scrubbers to manage nitrogen oxide emissions.[3][11]
-
Documentation: Maintain meticulous records of all generated hazardous waste, including accumulation dates and disposal manifests, as required for regulatory compliance.[10]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Caption: Logical workflow for the safe disposal of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
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BenchChem Technical Support Team. (2025, December). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem. 1
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BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. 11
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine Safety Data Sheet. 3
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. 9
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A Senior Application Scientist's Guide to Handling 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. We will move beyond a simple checklist to understand the why behind each precaution, grounding our procedures in the chemical nature of the molecule itself.
The structure of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride presents a dual-hazard profile, combining the characteristics of its two core components: a pyridine ring and a piperidine ring. Pyridine and its derivatives are known for their potential toxicity and flammability, while the piperidine moiety is associated with corrosive properties.[1][2] Therefore, our safety protocols must address the synergistic risks of this combined structure.
Hazard Analysis: A Tale of Two Rings
A comprehensive risk assessment begins with understanding the inherent hazards of the compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can construct a robust safety profile by examining its constituent parts.
-
The Pyridine Moiety: Pyridine is a hazardous substance known to be harmful if inhaled, swallowed, or if it comes into contact with skin.[3] It can cause significant respiratory and eye irritation.[1][4]
-
The Piperidine Moiety: Piperidine is classified as a corrosive agent that can cause severe skin burns and eye damage.[5] It is also toxic upon skin contact and can be fatal if inhaled.[5] The hydrochloride salt form suggests the material is a solid, which can present an inhalation hazard if it is a fine powder.
Given these characteristics, we must treat 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a substance that is, at a minimum:
-
Harmful if swallowed or absorbed through the skin.
-
A cause of serious skin and eye irritation, with potential for corrosive burns.
-
A respiratory irritant, particularly as a dust or aerosol.
Personal Protective Equipment (PPE): Your First Line of Defense
An effective PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in its chemical properties.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Protects against splashes and airborne particles that can cause severe, potentially irreversible, eye damage due to the compound's corrosive and irritant nature.[8] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required. Avoid latex gloves.[1] Always inspect gloves for tears or punctures before use and change them frequently. | Provides a necessary barrier against skin contact. The piperidine component can be corrosive and toxic upon absorption, making robust chemical resistance essential.[9][10] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemical-resistant aprons or suits should be considered. | Protects against skin contact and contamination of personal clothing. The pyridine ring suggests potential flammability, making flame-retardant material a critical precaution.[3][4] |
| Respiratory Protection | All handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. | The compound is expected to be a respiratory irritant.[11] Inhaling fine dust can lead to irritation of the nose, throat, and lungs.[2][6] |
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Weighing: Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to prevent the release of fine dust into the laboratory environment.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed when not in use.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] The storage area should be clearly labeled and secured.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Emergency Spill Response
Immediate and correct action during a spill is critical to mitigating risk. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Segregation: All materials contaminated with 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, including excess reagent, contaminated gloves, weigh paper, and spill cleanup debris, must be collected as hazardous waste.[13]
-
Containerization: Collect waste in a designated, sealable, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[3] All waste must be disposed of through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[13]
By adhering to these detailed protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity of your research.
References
-
Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
Pyridine ACS Safety Data Sheet . (2024, January 25). Jubilant Ingrevia Limited. Retrieved from [Link]
-
Piperidine . (2022, June 30). WorkSafe. Retrieved from [Link]
-
Hazard Summary: Pyridine . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals . (n.d.). National Center for Biotechnology Information (NCBI) - NIH. Retrieved from [Link]
-
Hazard Summary: Piperidine . (1999, September). New Jersey Department of Health. Retrieved from [Link]
-
Piperidine: Human health tier II assessment . (2016, February 5). Australian Government Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Piperidine . (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
4-Piperidone hydrochloride . (n.d.). PubChem. Retrieved from [Link]
-
4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 . (n.d.). Api-pharm. Retrieved from [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





